Int-767
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C25H43NaO6S |
|---|---|
Molecular Weight |
494.7 g/mol |
IUPAC Name |
sodium [(3R)-3-[(3R,5S,6R,7R,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]butyl] sulfate |
InChI |
InChI=1S/C25H44O6S.Na/c1-5-17-21-14-16(26)8-11-25(21,4)20-9-12-24(3)18(6-7-19(24)22(20)23(17)27)15(2)10-13-31-32(28,29)30;/h15-23,26-27H,5-14H2,1-4H3,(H,28,29,30);/q;+1/p-1/t15-,16-,17-,18-,19+,20+,21+,22?,23-,24-,25-;/m1./s1 |
InChI Key |
TXIWHUPIUUZFFK-HKIUZWRWSA-M |
Origin of Product |
United States |
Foundational & Exploratory
INT-767: A Dual FXR/TGR5 Agonist for the Treatment of Nonalcoholic Steatohepatitis (NASH)
An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nonalcoholic steatohepatitis (NASH) is a progressive form of nonalcoholic fatty liver disease (NAFLD) characterized by hepatic steatosis, inflammation, and fibrosis, for which there is a significant unmet medical need. INT-767, a semi-synthetic bile acid derivative, has emerged as a promising therapeutic candidate due to its dual agonism of the farnesoid X receptor (FXR) and the Takeda G protein-coupled receptor 5 (TGR5). This technical guide provides a comprehensive overview of the mechanism of action of this compound in NASH, detailing its effects on key pathological pathways. We summarize quantitative data from pivotal preclinical studies, outline experimental methodologies, and provide visual representations of the underlying signaling cascades and experimental designs.
Introduction to this compound
This compound is a novel bile acid analog engineered to potently and selectively activate both FXR and TGR5.[1] As a dual agonist, it is designed to leverage the complementary roles of these two receptors in regulating lipid metabolism, glucose homeostasis, inflammation, and fibrosis, all of which are central to the pathophysiology of NASH.[2][3] Preclinical studies have demonstrated its potential to not only halt the progression of liver disease but also to reverse existing damage.[4]
Core Mechanism of Action: Dual Agonism of FXR and TGR5
This compound's therapeutic effects in NASH are rooted in its ability to simultaneously engage two critical bile acid-activated receptors:
-
Farnesoid X Receptor (FXR): A nuclear hormone receptor highly expressed in the liver and intestine, FXR is a master regulator of bile acid, lipid, and glucose metabolism.[3]
-
Takeda G protein-coupled receptor 5 (TGR5): A cell surface receptor found on various cell types, including macrophages and sinusoidal endothelial cells, TGR5 activation is primarily linked to anti-inflammatory effects and improvements in glucose metabolism.[3][5]
The dual activation of these receptors by this compound results in a multi-faceted approach to treating NASH, addressing its primary drivers.
Signaling Pathways and Cellular Effects
This compound modulates several key signaling pathways implicated in NASH pathogenesis:
Regulation of Lipid Metabolism
Activation of FXR by this compound in hepatocytes leads to the induction of the small heterodimer partner (SHP), which in turn represses the expression of sterol regulatory element-binding protein-1c (SREBP-1c).[3][6] SREBP-1c is a key transcription factor that promotes de novo lipogenesis. By downregulating SREBP-1c, this compound effectively reduces the synthesis of fatty acids and triglycerides in the liver, thereby alleviating steatosis.[3][6]
Figure 1: this compound signaling pathway in lipid metabolism.
Anti-inflammatory Effects
This compound exerts potent anti-inflammatory effects through both FXR and TGR5 activation. FXR activation has been shown to antagonize the pro-inflammatory transcription factor NF-κB.[3][7] TGR5 activation in macrophages and Kupffer cells leads to an increase in intracellular cAMP, which in turn inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6, while promoting the release of the anti-inflammatory cytokine IL-10.[5][8] This shifts the intrahepatic macrophage population towards a less inflammatory M2 phenotype.[2]
Figure 2: Anti-inflammatory mechanisms of this compound.
Anti-fibrotic Effects
The anti-fibrotic activity of this compound is a critical component of its therapeutic potential in NASH. By reducing hepatocyte injury and inflammation, this compound indirectly inhibits the activation of hepatic stellate cells (HSCs), the primary collagen-producing cells in the liver. Furthermore, in vitro studies have shown that this compound can directly modulate collagen deposition.[9] Preclinical models demonstrate a significant reduction in parenchymal collagen area and collagen fiber density following this compound treatment.[1]
Quantitative Data from Preclinical Studies
The efficacy of this compound has been demonstrated in various preclinical models of NASH. The following tables summarize key quantitative findings.
Table 1: Effects of this compound on Histological Features of NASH in ob/ob Mice [1]
| Parameter | Vehicle | This compound (3 mg/kg) | This compound (10 mg/kg) |
| Steatosis Score | 2.8 ± 0.2 | 1.5 ± 0.3 | 0.8 ± 0.2 |
| Inflammation Score | 2.5 ± 0.3 | 1.3 ± 0.2 | 0.5 ± 0.2 |
| Ballooning Score | 1.8 ± 0.2 | 0.9 ± 0.3 | 0.3 ± 0.1 |
| NAFLD Activity Score (NAS) | 7.1 ± 0.5 | 3.7 ± 0.6 | 1.6 ± 0.4 |
| Fibrosis Stage | 2.5 ± 0.3 | 1.4 ± 0.2 | 0.8 ± 0.2 |
| Collagen Area (%FA) | 1.5 ± 0.2 | 0.8 ± 0.1 | 0.5 ± 0.1 |
*Data are presented as mean ± SEM. *p < 0.05 vs. vehicle. %FA = percent fractional area.
Table 2: Comparative Efficacy of this compound and Obeticholic Acid (OCA) in ob/ob-NASH Mice [1]
| Treatment Group | % of Mice with >1 Point Improvement in Fibrosis Score |
| This compound (10 mg/kg) | 82% (9/11 animals) |
| OCA (30 mg/kg) | 57% (4/7 animals) |
Experimental Protocols
The following are summaries of the methodologies employed in key preclinical studies evaluating this compound in NASH.
Diet-Induced Obese Mouse Model of NASH[1]
-
Animal Model: Male Lepob/ob (ob/ob) mice were used.
-
Diet: Mice were fed an AMLN diet (high in fat, trans-fat, cholesterol, and fructose) to induce NASH.
-
Treatment: After the development of biopsy-confirmed NASH, mice were treated with vehicle, this compound (3 or 10 mg/kg), or obeticholic acid (OCA; 10 or 30 mg/kg) via oral gavage, once daily for 8 or 16 weeks.
-
Endpoints:
-
Histology: Liver tissue was collected for hematoxylin (B73222) and eosin (B541160) (H&E) and Sirius Red staining. Blinded qualitative scoring of steatosis, inflammation, ballooning (NAFLD Activity Score), and fibrosis was performed.
-
Quantitative Morphometry: Immunohistochemistry for Collagen Type I (Col1a1) and Galectin-3 was performed, and the percent fractional area was quantified. Second harmonic generation imaging was used to assess collagen fiber density.
-
Gene Expression Analysis: RNA was extracted from liver and ileum tissue for RNA sequencing to assess changes in gene expression profiles.
-
Drug Distribution: Liquid chromatography-tandem mass spectrometry was used to measure the levels of this compound and OCA in the liver and ileum.
-
Figure 3: Experimental workflow for the diet-induced obese mouse model of NASH.
High-Fat Diet-Induced Rat Model of NASH[3][7]
-
Animal Model: Male Sprague-Dawley rats were used.
-
Diet: Rats were fed a high-fat diet for 16 weeks to induce NASH.
-
Treatment: From week 13 to week 16, a subset of rats received this compound by gavage.
-
Endpoints:
-
Serum Analysis: Blood was collected to measure levels of lipids, glucose, and liver enzymes.
-
Histological Evaluation: Liver tissue was stained with H&E and Oil Red O to assess lipid accumulation and immune cell infiltration.
-
Molecular Analysis: Western blotting and quantitative real-time PCR were performed to evaluate the expression of proteins and genes involved in lipid metabolism (e.g., SREBP-1c), glucose metabolism (e.g., PEPCK), and inflammation (e.g., TNF-α, NF-κB).
-
Conclusion
This compound's dual agonism of FXR and TGR5 provides a powerful and synergistic mechanism of action for the treatment of NASH. By simultaneously targeting key pathways in lipid metabolism, inflammation, and fibrosis, this compound has demonstrated significant efficacy in preclinical models, leading to improvements in all the core histological features of the disease. The data strongly support the continued clinical development of this compound as a promising therapeutic agent for patients with NASH.
References
- 1. This compound improves histopathological features in a diet-induced ob/ob mouse model of biopsy-confirmed non-alcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. endocrine-abstracts.org [endocrine-abstracts.org]
- 3. Farnesoid X receptor agonist this compound attenuates liver steatosis and inflammation in rat model of nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. | BioWorld [bioworld.com]
- 5. mdpi.com [mdpi.com]
- 6. dovepress.com [dovepress.com]
- 7. Farnesoid X receptor agonist this compound attenuates liver steatosis and inflammation in rat model of nonalcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bile Acid Receptor Activation Modulates Hepatic Monocyte Activity and Improves Nonalcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Obeticholic acid and this compound modulate collagen deposition in a NASH in vitro model - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dual Agonism of INT-767 on FXR and TGR5: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
INT-767, a semi-synthetic bile acid derivative, has emerged as a significant pharmacological tool and potential therapeutic agent due to its unique dual agonism for both the Farnesoid X Receptor (FXR) and the Takeda G protein-coupled receptor 5 (TGR5). This dual activity allows this compound to modulate a wide array of metabolic and inflammatory pathways, making it a subject of intense research in the context of metabolic diseases, non-alcoholic steatohepatitis (NASH), and other inflammatory conditions.[1][2][3][4][5][6][7][8][9][10][11][12][13][14] This technical guide provides an in-depth analysis of the dual agonism of this compound, detailing its effects on FXR and TGR5 signaling, presenting quantitative data, outlining experimental protocols, and visualizing key pathways.
Quantitative Profile of this compound
This compound is characterized as a potent agonist for both FXR and TGR5.[1][13] Its efficacy is demonstrated by its low half-maximal effective concentration (EC50) values for both receptors. The compound is a derivative of INT-747 (Obeticholic Acid), a selective FXR agonist, and is structurally similar to INT-777, a selective TGR5 agonist.[2][11][15]
| Parameter | Receptor | Value | Assay Method | Reference |
| EC50 | FXR | 30 nM | PerkinElmer AlphaScreen Assay | [1][13] |
| EC50 | TGR5 | 630 nM | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | [1][13] |
Farnesoid X Receptor (FXR) Agonism
FXR is a nuclear receptor that plays a pivotal role in bile acid, lipid, and glucose homeostasis.[16][17][18][19] Upon activation by ligands such as bile acids or synthetic agonists like this compound, FXR forms a heterodimer with the Retinoid X Receptor (RXR).[18][19] This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby regulating their transcription.[16]
Signaling Pathway
The activation of FXR by this compound initiates a cascade of transcriptional events that collectively contribute to metabolic regulation and anti-inflammatory effects.
Key Effects of FXR Activation by this compound:
-
Bile Acid Homeostasis: this compound-mediated FXR activation leads to the induction of the Small Heterodimer Partner (SHP), which in turn represses the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[6][19] It also upregulates the Bile Salt Export Pump (BSEP), promoting bile acid efflux from hepatocytes.[6]
-
Lipid Metabolism: FXR activation by this compound downregulates Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a key transcription factor involved in lipogenesis, thereby reducing hepatic triglyceride levels.[1][6][20]
-
Glucose Metabolism: this compound has been shown to improve insulin (B600854) sensitivity and reduce plasma glucose levels, in part through FXR-mediated downregulation of gluconeogenic enzymes like PEPCK and G6Pase.[6][20]
-
Anti-inflammatory Effects: FXR activation exerts anti-inflammatory effects by antagonizing the NF-κB signaling pathway.[6][20]
Takeda G protein-coupled receptor 5 (TGR5) Agonism
TGR5, also known as Gpbar1, is a cell surface receptor expressed in various tissues, including the intestine, gallbladder, and certain immune cells like Kupffer cells and macrophages.[5][6][21][22] Its activation by bile acids or agonists like this compound triggers distinct signaling cascades that are crucial for metabolic and inflammatory regulation.
Signaling Pathway
Upon binding of this compound, TGR5 couples to Gαs proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels.[21][23][24][25] This elevation in cAMP activates Protein Kinase A (PKA), which then phosphorylates downstream targets, including the cAMP response element-binding protein (CREB), leading to changes in gene expression. In enteroendocrine L-cells, this pathway stimulates the secretion of glucagon-like peptide-1 (GLP-1).[1][6][25]
Key Effects of TGR5 Activation by this compound:
-
GLP-1 Secretion: A primary and well-validated effect of TGR5 activation in enteroendocrine L-cells is the secretion of GLP-1, a key incretin (B1656795) hormone that enhances insulin secretion, suppresses glucagon (B607659) release, and slows gastric emptying.[1][6][25]
-
Anti-inflammatory Response: In macrophages and Kupffer cells, TGR5 activation inhibits the production of pro-inflammatory cytokines by suppressing the NF-κB pathway.[5][11][21] This contributes to the overall anti-inflammatory profile of this compound.
-
Energy Expenditure: TGR5 activation in brown adipose tissue and muscle can increase energy expenditure.[24][25]
Experimental Protocols
The characterization of this compound's dual agonism has been achieved through a series of well-defined in vitro and in vivo experimental protocols.
In Vitro Assays
1. Receptor Activation Assays:
-
FXR AlphaScreen Assay:
-
Principle: A homogenous proximity-based assay to measure the ligand-dependent interaction between FXR and a coactivator peptide.
-
Methodology: A recombinant FXR ligand-binding domain (LBD) is incubated with a biotinylated coactivator peptide (e.g., SRC-1) and this compound. Donor and acceptor beads are added, which come into close proximity upon FXR-coactivator binding, generating a chemiluminescent signal. The EC50 is determined from the dose-response curve.[1]
-
-
TGR5 Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay:
-
Principle: A competitive binding assay to measure the binding of a fluorescently labeled ligand to TGR5.
-
Methodology: Cell membranes expressing TGR5 are incubated with a fluorescently labeled TGR5 ligand and varying concentrations of this compound. The displacement of the fluorescent ligand by this compound results in a decrease in the FRET signal, from which the binding affinity and EC50 can be calculated.[1]
-
-
Reporter Gene Assays:
-
Principle: To measure the transcriptional activity of FXR or the signaling output of TGR5.
-
Methodology (FXR): Cells (e.g., HepG2) are co-transfected with an FXR expression vector and a reporter plasmid containing a luciferase gene under the control of an FXRE promoter. Cells are treated with this compound, and luciferase activity is measured as an indicator of FXR activation.
-
Methodology (TGR5): Cells (e.g., HEK293T) are co-transfected with a TGR5 expression vector and a reporter plasmid containing a luciferase gene linked to a cAMP-responsive element (CRE). Treatment with this compound leads to increased cAMP and subsequent luciferase expression.[1]
-
2. Target Gene Expression Analysis:
-
Quantitative Real-Time PCR (qRT-PCR):
-
Principle: To quantify the mRNA levels of FXR and TGR5 target genes.
-
Methodology: Cells (e.g., HepG2 for FXR, NCI-H716 for TGR5) are treated with this compound. RNA is extracted, reverse-transcribed to cDNA, and specific gene expression (e.g., SHP, BSEP, FGF19 for FXR; c-fos for TGR5) is quantified using qRT-PCR.[1]
-
In Vivo Studies
1. Animal Models of Metabolic Disease:
-
db/db Mice: A genetic model of type 2 diabetes and obesity.
-
Streptozotocin-induced Diabetic Mice: A model of type 1 diabetes.
-
High-Fat Diet-induced Models: To study NASH, obesity, and insulin resistance.[6][20]
2. Experimental Workflow:
3. Key Outcome Measures:
-
Metabolic Parameters: Measurement of plasma levels of glucose, insulin, triglycerides, and cholesterol.[1][13]
-
Liver Function: Assessment of serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST).
-
Histopathology: Histological examination of liver tissue for steatosis, inflammation, and fibrosis.
-
Gene Expression: Analysis of target gene expression in relevant tissues (liver, intestine) to confirm target engagement.
Conclusion
This compound's dual agonism on FXR and TGR5 represents a multifaceted approach to modulating key metabolic and inflammatory pathways. Its ability to simultaneously activate a nuclear receptor and a G protein-coupled receptor results in a synergistic profile that has shown significant promise in preclinical models of metabolic and liver diseases.[1][2][6][7][10][11] The comprehensive characterization of its activity through a variety of in vitro and in vivo assays provides a solid foundation for its continued investigation and potential clinical development. This technical guide summarizes the core aspects of this compound's dual agonism, providing a valuable resource for researchers and professionals in the field of drug discovery and development.
References
- 1. Functional Characterization of the Semisynthetic Bile Acid Derivative this compound, a Dual Farnesoid X Receptor and TGR5 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dual farnesoid X receptor/TGR5 agonist this compound reduces liver injury in the Mdr2-/- (Abcb4-/-) mouse cholangiopathy model by promoting biliary HCO⁻₃ output - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. gubra.dk [gubra.dk]
- 4. | BioWorld [bioworld.com]
- 5. This compound improves histopathological features in a diet-induced ob/ob mouse model of biopsy-confirmed non-alcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. endocrine-abstracts.org [endocrine-abstracts.org]
- 8. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 9. endocrine-abstracts.org [endocrine-abstracts.org]
- 10. The role of FXR and TGR5 in reversing and preventing progression of Western diet-induced hepatic steatosis, inflammation, and fibrosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dual Farnesoid X Receptor/TGR5 Agonist this compound Reduces Liver Injury in the Mdr2−/− (Abcb4−/−) Mouse Cholangiopathy Model by Promoting Biliary HCO3− Output - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. This compound prevents NASH and promotes visceral fat brown adipogenesis and mitochondrial function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. FXR signaling in the enterohepatic system - PMC [pmc.ncbi.nlm.nih.gov]
- 17. FXR signaling in the enterohepatic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 19. Farnesoid X receptor - Wikipedia [en.wikipedia.org]
- 20. Farnesoid X receptor agonist this compound attenuates liver steatosis and inflammation in rat model of nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. TGR5 Signaling in Hepatic Metabolic Health - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Modulating Bile Acid Pathways and TGR5 Receptors for Treating Liver and GI Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Frontiers | TGR5, Not Only a Metabolic Regulator [frontiersin.org]
- 24. mdpi.com [mdpi.com]
- 25. TGR5-mediated bile acid sensing controls glucose homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
INT-767: A Dual FXR and TGR5 Agonist's Impact on Bile Acid Synthesis
A Technical Guide for Researchers and Drug Development Professionals
Abstract
INT-767 is a potent, semi-synthetic bile acid analog that acts as a dual agonist for the farnesoid X receptor (FXR) and the G protein-coupled bile acid receptor 1 (GPBAR1), also known as TGR5. This dual agonism allows this compound to modulate multiple metabolic and inflammatory pathways, with a significant impact on the regulation of bile acid synthesis. This technical guide provides an in-depth overview of the core mechanisms of this compound's action on bile acid homeostasis, supported by quantitative data from key preclinical studies, detailed experimental methodologies, and visual representations of the involved signaling pathways and experimental workflows.
Introduction
Bile acids are crucial for the digestion and absorption of dietary lipids and fat-soluble vitamins. Beyond this classical role, they are now recognized as important signaling molecules that regulate their own synthesis and a wide array of metabolic processes through the activation of nuclear receptors and G protein-coupled receptors.[1][2] The primary bile acids, cholic acid (CA) and chenodeoxycholic acid (CDCA), are synthesized from cholesterol in the liver. This synthesis is tightly regulated to maintain a stable bile acid pool size and composition, preventing the accumulation of cytotoxic levels of bile acids.[2]
The farnesoid X receptor (FXR) and the Takeda G protein-coupled receptor 5 (TGR5) are two key receptors that are activated by bile acids.[3][4] FXR is a nuclear receptor highly expressed in the liver and intestine that functions as a master regulator of bile acid, lipid, and glucose metabolism.[1] TGR5 is a membrane-bound receptor that, upon activation, influences energy metabolism, glucose homeostasis, and inflammatory responses.[5]
This compound is a novel bile acid derivative that uniquely activates both FXR and TGR5 with high potency.[6] This dual agonistic activity positions this compound as a promising therapeutic agent for various metabolic and cholestatic liver diseases, including non-alcoholic steatohepatitis (NASH) and primary sclerosing cholangitis (PSC).[7][8] A key aspect of its therapeutic potential lies in its ability to potently regulate bile acid synthesis.
Mechanism of Action: Regulation of Bile Acid Synthesis
This compound exerts its regulatory effects on bile acid synthesis primarily through the activation of FXR in both the liver and the intestine. This activation triggers a multi-faceted signaling cascade that ultimately leads to the suppression of the classical bile acid synthesis pathway.
Key Signaling Pathways
The primary mechanism by which this compound inhibits bile acid synthesis involves the induction of two key negative regulators: Fibroblast Growth Factor 15 (Fgf15) in the ileum (the murine ortholog of human FGF19) and Small Heterodimer Partner (SHP) in the liver.[3][9]
-
Ileal Fgf15 Induction: Activation of FXR in the enterocytes of the ileum by this compound leads to a significant increase in the expression and secretion of Fgf15.[3] Fgf15 then travels through the portal circulation to the liver, where it binds to its receptor complex, FGFR4/β-Klotho, on hepatocytes. This binding initiates a signaling cascade that potently represses the transcription of Cyp7a1, the gene encoding cholesterol 7α-hydroxylase, the rate-limiting enzyme in the classical bile acid synthesis pathway.[2][3]
-
Hepatic SHP Induction: In hepatocytes, direct activation of FXR by this compound induces the expression of SHP, a nuclear receptor that acts as a transcriptional corepressor.[3][9] SHP, in turn, inhibits the transcriptional activity of liver receptor homolog-1 (LRH-1) and hepatocyte nuclear factor 4α (HNF4α), two key transcription factors required for the expression of Cyp7a1 and Cyp8b1.[3] Cyp8b1 encodes sterol 12α-hydroxylase, an enzyme that directs the synthesis towards cholic acid.
The dual activation of both the intestinal Fgf15-FGFR4 axis and the hepatic SHP pathway results in a robust and synergistic suppression of bile acid synthesis.
Quantitative Effects on Bile Acid Homeostasis
Preclinical studies in various animal models have demonstrated the significant quantitative impact of this compound on key markers of bile acid synthesis and transport.
Gene Expression Changes
Treatment with this compound leads to marked changes in the expression of genes involved in bile acid synthesis and transport in both the liver and ileum.
| Gene | Tissue | Animal Model | Treatment | Fold Change vs. Control | Reference |
| Cyp7a1 | Liver | Mdr2-/- mice | 0.03% w/w this compound in diet for 4 weeks | ~0.1-fold | [3] |
| Cyp8b1 | Liver | Mdr2-/- mice | 0.03% w/w this compound in diet for 4 weeks | ~0.2-fold | [3] |
| Fgf15 | Ileum | Mdr2-/- mice | 0.03% w/w this compound in diet for 4 weeks | ~4-fold | [3] |
| Shp | Liver | Mdr2-/- mice | 0.03% w/w this compound in diet for 4 weeks | ~2.5-fold | [3] |
| Bsep | Liver | C57Bl/6 mice | 30 mg/kg this compound for 2 weeks | ~4-fold | [10] |
| Ntcp | Liver | Mdr2-/- mice | 0.03% w/w this compound in diet for 4 weeks | ~0.5-fold | [3] |
Protein Expression Changes
Consistent with the changes in gene expression, this compound also modulates the protein levels of key bile acid transporters.
| Protein | Tissue | Animal Model | Treatment | Fold Change vs. Control | Reference |
| BSEP | Liver | Mdr2-/- mice | 0.03% w/w this compound in diet for 4 weeks | Increased | [3] |
| NTCP | Liver | Mdr2-/- mice | 0.03% w/w this compound in diet for 4 weeks | Decreased | [3] |
Changes in Bile Flow and Composition
The modulation of bile acid synthesis and transport by this compound results in significant alterations in bile flow and composition.
| Parameter | Animal Model | Treatment | Change vs. Control | Reference |
| Bile Flow | Mdr2-/- mice | 0.03% w/w this compound in diet for 7 days | Increased | [5] |
| Biliary HCO3- Output | Mdr2-/- mice | 0.03% w/w this compound in diet for 7 days | Increased | [5] |
| Biliary Bile Acid Output | Mdr2-/- mice | 0.03% w/w this compound in diet for 7 days | Decreased | [5] |
| Serum Bile Acids | Mdr2-/- mice | 0.03% w/w this compound in diet for 4 weeks | Decreased | [3] |
Experimental Protocols
The following sections provide an overview of the methodologies used in key studies investigating the effects of this compound on bile acid synthesis.
Animal Models and Treatment
-
Mdr2-/- (Abcb4-/-) Mouse Model of Cholangiopathy:
-
Strain: FVB/N background.[3]
-
Age: 8 weeks old, male.[1]
-
Treatment: this compound supplemented in the diet at 0.03% w/w (equivalent to approximately 30 mg/kg/day) for 4 weeks for gene and protein expression studies, and for 7 days for bile flow and composition analysis.[1][3][5] Control mice received a standard chow diet.
-
-
ob/ob Mouse Model of NASH:
Quantitative Real-Time PCR (qPCR)
-
RNA Isolation: Total RNA is extracted from frozen liver and ileum tissues using TRIzol reagent according to the manufacturer's protocol.
-
Reverse Transcription: cDNA is synthesized from total RNA using a high-capacity cDNA reverse transcription kit with random primers.
-
qPCR: Real-time PCR is performed using a suitable qPCR system (e.g., Applied Biosystems 7900HT) and SYBR Green master mix. Relative gene expression is calculated using the ΔΔCt method and normalized to a housekeeping gene such as 36b4 or β-actin.
-
Primer Sequences (Mus musculus):
| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') | Reference |
| Cyp7a1 | AGCAACTAAACAACCCAGTACTACTA | GTCCGGATATTCAAGGATGCA | [2] |
| Fgf15 | ACGGGCTGATTCGCTACTC | TGTAGCCTAAACAGTCCATTTCCT | [2] |
| Shp | CTGCTGGGTGTCCGGAGTC | GGCATAGGGCTTGGAGATCTC | [10] |
| Bsep | GGGCTCATCATCCTGGTCAA | AGGCACAGTGAGGAAGGTGA | [10] |
| Ntcp | GCTTCACCACCGGCTCTT | AGTAGGACAGGGCCGAAGA | [10] |
| 36b4 | AGATGCAGCAGATCCGCAT | GTTCTTGCCCATCAGCACC | [3] |
Western Blot Analysis
-
Protein Extraction: Crude membrane or total protein fractions are isolated from liver tissues.
-
SDS-PAGE and Transfer: Protein samples are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Membranes are blocked and then incubated with primary antibodies against the proteins of interest (e.g., BSEP, NTCP). After washing, membranes are incubated with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry and normalized to a loading control such as β-actin or vinculin.[9][11]
Bile Flow and Composition Analysis
-
Bile Collection: Mice are anesthetized, and the common bile duct is cannulated for bile collection over a defined period. Bile flow rate is determined gravimetrically.
-
Bile Acid Analysis (UPLC-MS/MS):
-
Sample Preparation: Bile samples are diluted, and an internal standard mix is added. Proteins are precipitated with acetonitrile (B52724), and the supernatant is used for analysis.
-
Chromatography: Separation of individual bile acids is achieved on a reverse-phase C18 column using a gradient of mobile phases, typically water with formic acid and methanol (B129727) or acetonitrile with formic acid.[4][7]
-
Mass Spectrometry: Detection and quantification are performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode with negative ion electrospray ionization. Specific precursor-to-product ion transitions are monitored for each bile acid.
-
-
Bicarbonate Concentration: Biliary bicarbonate concentration is measured using a blood gas analyzer or an enzymatic assay.
Logical Relationships and Therapeutic Implications
The dual agonism of this compound on FXR and TGR5 provides a multi-pronged approach to regulating bile acid homeostasis and mitigating liver injury.
By potently suppressing bile acid synthesis, this compound reduces the overall bile acid pool and alleviates the cytotoxic burden on the liver, a key factor in the pathogenesis of cholestatic and metabolic liver diseases. The simultaneous increase in bile acid export (via BSEP upregulation) and decrease in uptake (via NTCP downregulation) further protect hepatocytes from bile acid overload. Additionally, the TGR5-mediated anti-inflammatory effects and the FXR-dependent increase in bicarbonate-rich choleresis contribute to the overall hepatoprotective profile of this compound.
Conclusion
This compound represents a novel therapeutic strategy by targeting both FXR and TGR5 to favorably modulate bile acid homeostasis. Its profound effect on the inhibition of bile acid synthesis, mediated by the induction of ileal Fgf15 and hepatic SHP, is a cornerstone of its mechanism of action. The comprehensive data from preclinical models, supported by the detailed methodologies outlined in this guide, provide a strong rationale for its continued development for the treatment of chronic liver diseases. This in-depth understanding of its core pharmacology is essential for researchers and drug development professionals working to translate this promising dual agonist into a clinical reality.
References
- 1. dot | Graphviz [graphviz.org]
- 2. statalist.org [statalist.org]
- 3. researchgate.net [researchgate.net]
- 4. Bile acid receptors FXR and TGR5 signaling in fatty liver diseases and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dual Farnesoid X Receptor/TGR5 Agonist this compound Reduces Liver Injury in the Mdr2−/− (Abcb4−/−) Mouse Cholangiopathy Model by Promoting Biliary HCO3− Output - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Dual farnesoid X receptor/TGR5 agonist this compound reduces liver injury in the Mdr2-/- (Abcb4-/-) mouse cholangiopathy model by promoting biliary HCO⁻₃ output - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound improves histopathological features in a diet-induced ob/ob mouse model of biopsy-confirmed non-alcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Functional Characterization of the Semisynthetic Bile Acid Derivative this compound, a Dual Farnesoid X Receptor and TGR5 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This is a small script which can be used to filter a DOT-language (Graphviz) graph file describing a DAG. · GitHub [gist.github.com]
- 11. researchgate.net [researchgate.net]
The Dual FXR/TGR5 Agonist INT-767: A Preclinical Deep Dive into its Anti-Fibrotic Efficacy in the Liver
For Immediate Release
This technical whitepaper provides a comprehensive overview of the preclinical data supporting the development of INT-767, a dual agonist of the farnesoid X receptor (FXR) and the G protein-coupled bile acid receptor 5 (TGR5), for the treatment of liver fibrosis. The following sections detail the quantitative outcomes from key preclinical studies, outline the experimental methodologies employed, and visualize the core signaling pathways influenced by this compound. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of hepatology and metabolic diseases.
Core Efficacy Data: A Tabular Summary of Preclinical Findings
The anti-fibrotic and broader metabolic benefits of this compound have been demonstrated across multiple preclinical models of liver disease. The following tables summarize the key quantitative findings from these studies.
Table 1: Efficacy of this compound in a Diet-Induced Ob/ob Mouse Model of NASH
| Parameter | Vehicle Control | This compound (3 mg/kg) | This compound (10 mg/kg) | Study Duration | Reference |
| Fibrosis Stage | Maintained Pre-treatment Levels | Dose-dependent improvement | Significant Reduction | 8 weeks | [1] |
| Steatosis Score | Maintained Pre-treatment Levels | Dose-dependent improvement | Significant Reduction | 8 weeks | [1] |
| Inflammation Score | Maintained Pre-treatment Levels | Dose-dependent improvement | Significant Reduction | 8 weeks | [1] |
| Hepatocyte Ballooning | Maintained Pre-treatment Levels | Dose-dependent improvement | Significant Reduction | 8 weeks | [1] |
| NAFLD Activity Score (NAS) | Maintained Pre-treatment Levels | Dose-dependent improvement | All mice exhibited reductions | 8 weeks | [1] |
| Parenchymal Collagen Area | Not Specified | Reduced | Reduced | 8 weeks | [1] |
| Collagen Fiber Density | Not Specified | Reduced | Reduced | 8 weeks | [1] |
| Hepatic Total Cholesterol | Not Specified | Dose-dependently reduced | Dose-dependently reduced | 8 weeks | [1] |
| Hepatic Triglycerides | Not Specified | Dose-dependently reduced | Dose-dependently reduced | 8 weeks | [1] |
| Plasma Total Cholesterol | Not Specified | Reduced | Reduced | 8 weeks | [1] |
Table 2: Comparative Efficacy of this compound and Obeticholic Acid (OCA) in a Diet-Induced Ob/ob Mouse Model of NASH
| Parameter | Vehicle Control | This compound (3 mg/kg) | This compound (10 mg/kg) | OCA (10 mg/kg) | OCA (30 mg/kg) | Study Duration | Reference |
| NASH Histopathology | Not Specified | Improved | Improved | Improved | Improved | 16 weeks | [1] |
| Therapeutic Potency | - | Higher than OCA | Higher than OCA | - | - | 16 weeks | [1] |
Table 3: Efficacy of this compound in the Mdr2-/- Mouse Model of Cholangiopathy and Fibrosis
| Parameter | Control (Chow Diet) | This compound (0.03% w/w) | INT-747 (FXR Agonist) | INT-777 (TGR5 Agonist) | Study Duration | Reference |
| Serum ALT | Elevated | Significantly Reduced | Increased | Increased | 4 weeks | [2][3] |
| Hepatic Inflammation | Present | Significantly Improved | No hepatoprotective effects | No hepatoprotective effects | 4 weeks | [2][3] |
| Biliary Fibrosis | Present | Significantly Improved | No hepatoprotective effects | No hepatoprotective effects | 4 weeks | [2][3] |
| Hepatic Hydroxyproline | Elevated | Lowered | Increased | Unchanged | 4 weeks | [2] |
| Collagen type 1 alpha 1 (Col1a1) Gene Expression | Elevated | Inhibited | Increased | Unchanged | 4 weeks | [2] |
| Spleen Weight / Body Weight Ratio | Increased | Reduced | Increased | Unchanged | 4 weeks | [2] |
| F4/80 Gene Expression | Elevated | Inhibited | Not Specified | Not Specified | 4 weeks | [2] |
| TNF-α Gene Expression | Elevated | Inhibited | Not Specified | Not Specified | 4 weeks | [2] |
| IL-1β Gene Expression | Elevated | Inhibited | Induced | Not Specified | 4 weeks | [2] |
Table 4: Efficacy of this compound in a High-Fat Diet-Induced Rabbit Model of NASH
| Parameter | High-Fat Diet (HFD) Control | This compound (3, 10, 30 mg/kg/day) | Study Duration | Reference |
| Hepatomegaly | Present | Dose-dependently reduced | 12 weeks | [4] |
| Insulin (B600854) Resistance | Present | Dose-dependently reduced | 12 weeks | [4] |
| Serum ALT | Increased | Dose-dependently reduced | 12 weeks | [4] |
| Serum Glucose | Increased | Dose-dependently reduced | 12 weeks | [4] |
| Serum Total Cholesterol | Increased | Dose-dependently reduced | 12 weeks | [4] |
| Serum HDL | Decreased | Significantly Increased | 12 weeks | [4] |
| Liver Inflammation | Present | Significantly Reduced | 12 weeks | [4] |
| Liver Fibrosis | Present | Significantly Reduced | 12 weeks | [4] |
| Macrophage M1/M2 Ratio | Increased | Reduced | 12 weeks | [4] |
Experimental Protocols
A detailed understanding of the methodologies underpinning these findings is crucial for their interpretation and potential replication.
Diet-Induced Ob/ob Mouse Model of NASH
-
Animal Model: Lepob/ob (ob/ob) mice on an AMLN diet (high-fat with trans-fat, cholesterol, and fructose) to induce NASH.[1]
-
Study Design:
-
Drug Administration: this compound and OCA were dissolved in 0.5% carboxymethyl cellulose (B213188) and administered orally at a volume of 5 mL/kg.[1]
-
Primary Endpoints:
-
Qualitative histological assessment of NAS and fibrosis stage.[1]
-
Quantitative morphometric analyses of parenchymal collagen area, collagen fiber density, inflammation (Galectin-3 immunohistochemistry), and hepatocyte lipid droplet area using second harmonic generation (SHG) imaging and two-photon fluorescence excitation (2-PE) microscopy.[1]
-
-
Other Endpoints: Assessment of metabolic and plasma parameters.[1]
Mdr2-/- (Abcb4-/-) Mouse Model of Cholangiopathy
-
Animal Model: Mdr2−/− (Abcb4−/−) mice, a model for chronic cholangiopathy.[2][3]
-
Study Design: Mdr2−/− mice were fed either a standard chow diet or a diet supplemented with the FXR agonist INT-747, the TGR5 agonist INT-777, or the dual FXR/TGR5 agonist this compound (0.03% w/w) for 4 weeks.[2][3]
-
Primary Endpoints:
High-Fat Diet-Induced Rabbit Model of NASH
-
Animal Model: Rabbits fed a high-fat diet (HFD) to induce metabolic syndrome and NASH.[4]
-
Study Design: Rabbits were treated with increasing doses of this compound (3, 10, 30 mg/kg/day) for 12 weeks.[4]
-
Primary Endpoints:
Visualizing the Mechanism: Signaling Pathways and Workflows
The therapeutic effects of this compound are rooted in its dual agonism of FXR and TGR5. The following diagrams, generated using the DOT language, illustrate the key signaling pathways and the experimental workflow for evaluating its efficacy.
References
- 1. This compound improves histopathological features in a diet-induced ob/ob mouse model of biopsy-confirmed non-alcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dual Farnesoid X Receptor/TGR5 Agonist this compound Reduces Liver Injury in the Mdr2−/− (Abcb4−/−) Mouse Cholangiopathy Model by Promoting Biliary HCO3− Output - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dual farnesoid X receptor/TGR5 agonist this compound reduces liver injury in the Mdr2-/- (Abcb4-/-) mouse cholangiopathy model by promoting biliary HCO⁻₃ output - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. endocrine-abstracts.org [endocrine-abstracts.org]
The Dual FXR/TGR5 Agonist INT-767: A Comprehensive Review of its Impact on Glucose Metabolism in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
INT-767, a potent dual agonist for the farnesoid X receptor (FXR) and Takeda G-protein-coupled receptor 5 (TGR5), has emerged as a promising therapeutic candidate for metabolic diseases. This technical guide provides an in-depth analysis of the preclinical evidence demonstrating the significant impact of this compound on glucose metabolism in various animal models. Through its dual agonism, this compound modulates key signaling pathways that regulate glucose homeostasis, insulin (B600854) sensitivity, and lipid metabolism. This document summarizes the quantitative data from pivotal studies, details the experimental protocols employed, and visualizes the underlying molecular mechanisms and experimental workflows.
Introduction
Metabolic disorders, including type 2 diabetes and non-alcoholic steatohepatitis (NASH), represent a growing global health crisis. Bile acids (BAs) have been recognized as critical signaling molecules that extend beyond their traditional role in digestion, acting as metabolic regulators through the activation of nuclear receptors like FXR and membrane receptors like TGR5.[1][2] this compound is a semi-synthetic bile acid derivative engineered to potently and selectively activate both of these receptors.[3] Its dual agonistic activity offers a multi-faceted approach to improving metabolic health by integrating signals that control glucose, lipid, and energy homeostasis.[1][4] This guide focuses on the preclinical evidence from animal studies that delineates the effects of this compound on glucose metabolism.
Core Signaling Pathways
This compound exerts its effects on glucose metabolism primarily through the activation of FXR and TGR5, initiating a cascade of downstream events in various tissues, including the liver, intestine, and adipose tissue.
Caption: this compound's dual activation of FXR and TGR5 improves glucose homeostasis.
Quantitative Data from Animal Models
The efficacy of this compound in improving glucose metabolism has been demonstrated across multiple preclinical models. The following tables summarize the key quantitative findings.
Table 1: Effects of this compound on Glucose and Insulin Parameters in Diabetic and Obese Mouse Models
| Animal Model | Treatment Group | Dose & Duration | Blood Glucose | Insulin Resistance | Reference |
| db/db Mice | This compound | 30 mg/kg/day, 6 weeks | Markedly Decreased | Improved | [5][6] |
| STZ-induced Diabetic Mice | This compound | Not Specified | Markedly Decreased | Not Specified | [4][5] |
| ob/ob NASH Mice | This compound | 3 & 10 mg/kg, 8 weeks | Dose-dependent improvement | Improved | [3] |
| High-Fat Diet Mice | This compound | Not Specified | Improved | Improved hepatic insulin signaling | [2] |
Table 2: Effects of this compound on Lipid Metabolism in Diabetic and Obese Animal Models
| Animal Model | Treatment Group | Dose & Duration | Total Cholesterol | Triglycerides | Reference |
| db/db Mice | This compound | Not Specified | Markedly Decreased | Markedly Decreased | [4][5] |
| STZ-induced Diabetic Mice | This compound | Not Specified | Markedly Decreased | Markedly Decreased | [4][5] |
| Rabbit Model (HFD) | This compound | 3, 10, 30 mg/kg/day, 12 weeks | Dose-dependently Reduced | Not Specified | [7][8] |
| Rat Model (HFD) | This compound | Gavage, 13-16 weeks | Decreased | Decreased | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. This section outlines the common experimental protocols used in the cited studies.
Animal Models and Drug Administration
Caption: A generalized workflow for preclinical evaluation of this compound.
-
Rodent Models:
-
db/db Mice: Male 8-week old C57BKS/J db/db mice and their non-diabetic db/m littermates are commonly used as a model of type 2 diabetes.[10]
-
Streptozotocin (STZ)-Induced Diabetes: Male DBA2/J mice (8 weeks old) are injected with STZ (40 mg/kg, i.p.) to induce a model resembling type 1 diabetes.[10]
-
ob/ob NASH Mice: Lepob/ob mice fed a high-fat diet (AMLN diet) are used to model non-alcoholic steatohepatitis with underlying obesity and insulin resistance.[3]
-
High-Fat Diet (HFD) Induced Obesity: Male Sprague-Dawley rats or C57BL/6J mice are fed a high-fat diet for several weeks to induce obesity, insulin resistance, and NASH.[2][9]
-
-
Rabbit Model:
-
Drug Formulation and Administration:
-
This compound is typically dissolved in a vehicle such as 0.5% carboxymethyl cellulose (B213188) for oral administration.[3]
-
Administration is most commonly performed via oral gavage, with doses ranging from 3 to 30 mg/kg, administered daily.[3][7]
-
Intravenous administration has also been utilized in some acute studies, with this compound dissolved in 0.9% saline.[12][13]
-
Metabolic Assessments
-
Blood Glucose: Blood glucose levels are measured from tail vein blood samples using a glucometer.[4]
-
Glucose Tolerance Test (GTT): Following a period of fasting, animals are administered an oral glucose load (e.g., 2 g/kg). Blood glucose is then measured at various time points (e.g., 0, 15, 30, 60, 120 minutes) to assess glucose disposal.[3]
-
Lipid Profile: Serum levels of total cholesterol, HDL cholesterol, LDL cholesterol, and triglycerides are measured using commercially available kits.[4]
-
Gene Expression Analysis: Tissues of interest (e.g., liver, ileum) are harvested, and RNA is extracted. Real-time quantitative PCR (qPCR) is used to measure the expression of target genes involved in glucose and lipid metabolism (e.g., PEPCK, SHP, TGR5).[6][14]
-
Histology: Liver tissue is fixed, sectioned, and stained (e.g., Hematoxylin and Eosin) to assess histopathological changes such as steatosis, inflammation, and fibrosis.[3][6]
Mechanism of Action on Glucose Metabolism
This compound's beneficial effects on glucose metabolism are multifactorial, stemming from its dual receptor agonism.
-
TGR5 Activation and GLP-1 Secretion: In intestinal enteroendocrine L-cells, this compound activates TGR5, which stimulates the production of cyclic AMP (cAMP).[1][4] This leads to increased secretion of glucagon-like peptide-1 (GLP-1).[1][4] GLP-1, in turn, enhances glucose-dependent insulin secretion from pancreatic β-cells, improves insulin sensitivity, and slows gastric emptying.[1][15]
-
FXR Activation in the Liver and Intestine:
-
Hepatic Gluconeogenesis: In the liver, activation of FXR by this compound induces the expression of the small heterodimer partner (SHP), a nuclear receptor that represses the expression of key gluconeogenic enzymes like phosphoenolpyruvate (B93156) carboxykinase (PEPCK).[9] This leads to a reduction in hepatic glucose production.
-
Insulin Sensitivity: By reducing circulating free fatty acids and triglycerides through FXR-mediated pathways, this compound helps to alleviate lipotoxicity and improve peripheral insulin sensitivity.[4]
-
Crosstalk with TGR5: FXR activation can also induce the expression of TGR5, further amplifying the GLP-1-mediated benefits on glucose control.[16]
-
-
Adipose Tissue Remodeling: In a rabbit model of metabolic syndrome, this compound was shown to reduce visceral adipose tissue accumulation and promote the browning of visceral fat.[7][11] This is associated with increased mitochondrial function and improved insulin signaling within adipocytes, contributing to overall metabolic improvement.[11]
Conclusion
The body of preclinical evidence strongly supports the role of the dual FXR/TGR5 agonist this compound as a potent modulator of glucose metabolism. Through its coordinated actions in the intestine, liver, pancreas, and adipose tissue, this compound improves glycemic control, enhances insulin sensitivity, and corrects dyslipidemia in various animal models of diabetes and metabolic syndrome. These findings underscore the therapeutic potential of targeting both FXR and TGR5 for the treatment of complex metabolic diseases. Further clinical investigation is warranted to translate these promising preclinical results into effective therapies for patients.
References
- 1. Bile acid receptors FXR and TGR5 signaling in fatty liver diseases and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TGR5 Signaling in Hepatic Metabolic Health - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound improves histopathological features in a diet-induced ob/ob mouse model of biopsy-confirmed non-alcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional Characterization of the Semisynthetic Bile Acid Derivative this compound, a Dual Farnesoid X Receptor and TGR5 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functional characterization of the semisynthetic bile acid derivative this compound, a dual farnesoid X receptor and TGR5 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. endocrine-abstracts.org [endocrine-abstracts.org]
- 8. endocrine-abstracts.org [endocrine-abstracts.org]
- 9. Farnesoid X receptor agonist this compound attenuates liver steatosis and inflammation in rat model of nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound prevents NASH and promotes visceral fat brown adipogenesis and mitochondrial function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. This compound-A Dual Farnesoid-X Receptor (FXR) and Takeda G Protein-Coupled Receptor-5 (TGR5) Agonist Improves Survival in Rats and Attenuates Intestinal Ischemia Reperfusion Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Dual Farnesoid X Receptor/TGR5 Agonist this compound Reduces Liver Injury in the Mdr2−/− (Abcb4−/−) Mouse Cholangiopathy Model by Promoting Biliary HCO3− Output - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mechanism of action of the bile acid receptor TGR5 in obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
The Dual FXR/TGR5 Agonist INT-767: A Deep Dive into its Effects on Lipid Metabolism and Steatosis
For Immediate Release
This technical guide provides a comprehensive overview of the pharmacological effects of INT-767, a dual agonist for the Farnesoid X Receptor (FXR) and the Takeda G-protein-coupled receptor 5 (TGR5), with a specific focus on its impact on lipid metabolism and the amelioration of hepatic steatosis. This document is intended for researchers, scientists, and professionals in the field of drug development.
Executive Summary
This compound is a potent, semi-synthetic bile acid analogue that has demonstrated significant promise in preclinical models for the treatment of non-alcoholic steatohepatitis (NASH) and associated metabolic disorders. By simultaneously activating both FXR and TGR5, this compound modulates multiple pathways involved in bile acid synthesis, lipid and glucose homeostasis, and inflammatory responses. This dual agonism leads to a robust reduction in hepatic steatosis, an improved lipid profile, and a decrease in liver inflammation and fibrosis. This guide will detail the underlying mechanisms, present key quantitative data from various studies, outline experimental methodologies, and visualize the core signaling pathways.
Mechanism of Action: Dual Agonism of FXR and TGR5
This compound's therapeutic effects stem from its ability to activate two crucial bile acid-sensing receptors:
-
Farnesoid X Receptor (FXR): A nuclear receptor highly expressed in the liver, intestine, kidney, and adipose tissue.[1] FXR acts as a master regulator of bile acid, lipid, and glucose metabolism.[1] Its activation by this compound initiates a signaling cascade that suppresses bile acid synthesis from cholesterol, promotes bile acid transport, and inhibits lipogenesis.[2][3]
-
Takeda G-protein-coupled Receptor 5 (TGR5): A G-protein coupled receptor found in various tissues, including the gallbladder, cholangiocytes, and macrophages.[4] TGR5 activation is linked to the secretion of glucagon-like peptide-1 (GLP-1), which improves glucose tolerance, and also exerts anti-inflammatory effects.[1]
The synergistic activation of both receptors by this compound results in a multi-pronged approach to combating the pathophysiological features of NASH.[5]
Quantitative Effects of this compound on Lipid Metabolism and Steatosis
Multiple preclinical studies have quantified the beneficial effects of this compound in various animal models of NASH and metabolic syndrome. The following tables summarize key findings.
Table 1: Effects of this compound on Serum Lipid Profile
| Animal Model | Treatment Group | Total Cholesterol | Triglycerides | LDL | HDL | Citation |
| Diabetic db/db mice | This compound | Decreased | Decreased | Not Reported | Not Reported | [1] |
| Streptozotocin-induced diabetic mice | This compound | Decreased | Decreased | Not Reported | Not Reported | [1] |
| Western Diet-fed mice | This compound | Lowered | No significant effect on fasting levels | Not Reported | Not Reported | [6] |
| High-Fat Diet-fed rabbits | This compound (3, 10, 30 mg/kg/day) | Dose-dependent decrease | Not Reported | Not Reported | Significantly increased | [5] |
| High-Fat Diet-fed rats | This compound | Not Reported | Not Reported | Decreased | Not Reported | [2] |
Table 2: Effects of this compound on Hepatic Gene Expression Related to Lipid Metabolism
| Gene | Function | Effect of this compound | Animal Model | Citation |
| SREBP-1c | Master regulator of lipogenesis | Downregulated | Rat NASH model, Western Diet-fed mice | [2][6] |
| CD36 | Fatty acid translocase | Decreased | Western Diet-fed mice | [6] |
| CYP7A1 | Rate-limiting enzyme in bile acid synthesis | Downregulated | Western Diet-fed mice | [6] |
| SHP | Atypical nuclear receptor, inhibits SREBP-1c | Upregulated | Western Diet-fed mice, Mdr2-/- mice | [4][6] |
| BSEP | Bile salt export pump | Upregulated | Not specified | [3] |
| OST-β | Organic solute transporter beta | Upregulated | Not specified | [1] |
| Procollagen 1A | Profibrotic gene | Decreased | db/db mice | [7] |
| α-smooth muscle actin | Profibrotic gene | Decreased | db/db mice | [7] |
Table 3: Histological Improvements in the Liver with this compound Treatment
| Animal Model | Treatment Duration | Effect on Steatosis | Effect on Inflammation | Effect on Fibrosis | Citation |
| ob/ob-NASH mice | 8 weeks | Dose-dependent improvement | Dose-dependent improvement | Dose-dependent improvement | [8] |
| ob/ob-NASH mice (comparative study) | 16 weeks | Greater potency and efficacy than OCA | Greater potency and efficacy than OCA | Greater potency and efficacy than OCA | [8] |
| db/db mice | 6 weeks | Decreased | Decreased inflammatory foci | Not applicable (model does not develop fibrosis) | [7] |
| High-Fat Diet-fed rats | 4 weeks | Significantly alleviated lipid accumulation | Reduced hepatic infiltration of immune cells | Not Reported | [3][9] |
| High-Fat Diet-fed rabbits | 12 weeks | Not explicitly stated, but improved liver histology | Reduced | Reduced | [5] |
| Mdr2-/- mice | Not specified | Not the primary focus | Reduced | Reduced | [4] |
Experimental Protocols
The following sections detail the methodologies commonly employed in the preclinical evaluation of this compound.
Animal Models and Induction of Steatosis
-
High-Fat Diet (HFD)-Induced Models: Male Sprague-Dawley rats or C57BL/6J mice are often fed a diet rich in fat (e.g., 40-60% of calories from fat), sometimes supplemented with fructose (B13574) and cholesterol, for a period of 12-16 weeks to induce features of NASH, including steatosis, inflammation, and insulin (B600854) resistance.[2][10][11]
-
Genetically Obese and Diabetic Models:
-
db/db Mice: These mice have a mutation in the leptin receptor, leading to obesity, insulin resistance, and hepatic steatosis.[7]
-
ob/ob Mice: These mice are deficient in leptin and, when fed a specific diet (e.g., AMLN diet with high trans-fat, cholesterol, and fructose), develop biopsy-confirmed NASH with fibrosis.[8][12]
-
-
Cholestatic and Fibrosis Models:
-
Mdr2-/- (Abcb4-/-) Mice: These mice lack a canalicular phospholipid flippase, leading to cholestatic liver injury and fibrosis, and are used to study the effects of this compound on bile formation and composition.[4]
-
Histological Analysis of Liver Tissue
-
Tissue Fixation and Processing: Liver samples are fixed in 10% neutral buffered formalin, processed, and embedded in paraffin.
-
Staining:
-
Scoring: Histological features are typically scored by a pathologist blinded to the treatment groups using established systems like the NAFLD Activity Score (NAS), which evaluates steatosis, lobular inflammation, and hepatocyte ballooning.[14] Fibrosis is staged on a scale of 0-4.
Biochemical Analysis
-
Serum Analysis: Blood samples are collected to measure levels of alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), total cholesterol, triglycerides, LDL, and HDL using standard enzymatic assays.[2][5]
-
Hepatic Lipid Content: Liver tissue is homogenized, and total lipids are extracted. Triglyceride and cholesterol content are then quantified using commercially available kits. Non-invasive methods like magnetic resonance imaging (MRI) and spectroscopy (MRS) can also be used to quantify liver fat.[16][17]
Gene Expression Analysis (RT-qPCR)
-
RNA Isolation: Total RNA is extracted from liver tissue using methods such as TRIzol reagent or commercially available kits.[18]
-
cDNA Synthesis: The isolated RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.[19]
-
Quantitative PCR (qPCR): The relative expression levels of target genes are quantified using a qPCR system with SYBR Green or TaqMan-based assays.[20][21] Gene expression is typically normalized to a housekeeping gene (e.g., GAPDH, β-actin). The ΔΔCt method is a common technique for relative quantification.[19]
Visualizing the Molecular Pathways and Experimental Design
The following diagrams, generated using the DOT language, illustrate the key signaling pathways influenced by this compound and a typical experimental workflow.
Caption: this compound dual activation of FXR and TGR5 signaling pathways.
Caption: A typical experimental workflow for evaluating this compound in a diet-induced NASH model.
References
- 1. Functional Characterization of the Semisynthetic Bile Acid Derivative this compound, a Dual Farnesoid X Receptor and TGR5 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Farnesoid X receptor agonist this compound attenuates liver steatosis and inflammation in rat model of nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Dual Farnesoid X Receptor/TGR5 Agonist this compound Reduces Liver Injury in the Mdr2−/− (Abcb4−/−) Mouse Cholangiopathy Model by Promoting Biliary HCO3− Output - PMC [pmc.ncbi.nlm.nih.gov]
- 5. endocrine-abstracts.org [endocrine-abstracts.org]
- 6. | BioWorld [bioworld.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound improves histopathological features in a diet-induced ob/ob mouse model of biopsy-confirmed non-alcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Farnesoid X receptor agonist this compound attenuates liver steatosis and inflammation in rat model of nonalcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. A simple method for inducing nonalcoholic steatohepatitis with fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ueg.eu [ueg.eu]
- 14. Histopathological evaluation of liver fibrosis and cirrhosis regression - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Histopathology of Nonalcoholic Fatty Liver Disease and Nonalcoholic Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Noninvasive Quantitative Detection Methods of Liver Fat Content in Nonalcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. wjgnet.com [wjgnet.com]
- 18. stackscientific.nd.edu [stackscientific.nd.edu]
- 19. elearning.unite.it [elearning.unite.it]
- 20. 通用 SYBR Green qPCR 协议 [sigmaaldrich.com]
- 21. gene-quantification.de [gene-quantification.de]
INT-767: A Dual FXR/TGR5 Agonist as a Therapeutic Agent for Metabolic Syndrome
An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metabolic syndrome is a complex disorder characterized by a cluster of conditions including insulin (B600854) resistance, dyslipidemia, hypertension, and central obesity, significantly increasing the risk of developing type 2 diabetes and cardiovascular disease. The bile acid receptors, farnesoid X receptor (FXR) and Takeda G-protein-coupled receptor 5 (TGR5), have emerged as critical regulators of metabolic homeostasis. INT-767, a novel semi-synthetic bile acid derivative, is a potent dual agonist for both FXR and TGR5. This technical guide provides a comprehensive overview of the preclinical evidence supporting this compound as a promising therapeutic agent for metabolic syndrome. We delve into its mechanism of action, summarize key quantitative data from various animal models, detail experimental protocols, and illustrate the intricate signaling pathways involved.
Introduction
Bile acids, traditionally known for their role in lipid digestion, are now recognized as important signaling molecules that regulate a wide array of metabolic processes.[1][2] Their effects are primarily mediated through the nuclear receptor FXR and the cell surface G-protein-coupled receptor TGR5.[3] Activation of FXR and TGR5 has been shown to improve glucose and lipid metabolism, reduce inflammation, and enhance energy expenditure.[4][5]
This compound is a first-in-class dual agonist that potently and selectively activates both FXR and TGR5.[6] It is approximately 300-fold more potent at FXR than chenodeoxycholic acid (CDCA) and 4- to 12-fold more potent at TGR5 than lithocholic acid (LCA).[6] This dual agonism allows this compound to target multiple pathways involved in the pathophysiology of metabolic syndrome, offering a potentially more effective therapeutic approach than selective agonists.
Mechanism of Action: Dual Agonism of FXR and TGR5
This compound exerts its therapeutic effects by simultaneously activating FXR and TGR5, which are expressed in various metabolically active tissues, including the liver, intestine, adipose tissue, and immune cells.
-
FXR Activation: As a nuclear receptor, FXR regulates the expression of genes involved in bile acid, lipid, and glucose metabolism.[7] In the liver, FXR activation by this compound suppresses bile acid synthesis via the induction of the small heterodimer partner (SHP), which in turn inhibits the rate-limiting enzyme CYP7A1.[3][7] It also promotes the expression of the bile salt export pump (BSEP), facilitating bile acid transport.[7] Furthermore, FXR activation has been shown to inhibit hepatic lipogenesis and gluconeogenesis.[7][8]
-
TGR5 Activation: TGR5 is a G-protein-coupled receptor that, upon activation, stimulates the production of intracellular cyclic AMP (cAMP).[3] In intestinal L-cells, TGR5 activation by this compound promotes the secretion of glucagon-like peptide-1 (GLP-1), an incretin (B1656795) hormone that enhances insulin secretion and improves glucose tolerance.[9] TGR5 is also expressed in macrophages and Kupffer cells, where its activation can suppress inflammatory cytokine production.[6] Additionally, TGR5 activation in brown adipose tissue can increase energy expenditure.[10]
The synergistic activation of both receptors by this compound leads to a multi-pronged approach to treating metabolic syndrome, addressing insulin resistance, dyslipidemia, inflammation, and hepatic steatosis.
Preclinical Efficacy of this compound in Metabolic Syndrome Models
Numerous preclinical studies have demonstrated the beneficial effects of this compound in various animal models of metabolic syndrome, including diet-induced obesity models and genetic models such as db/db and ob/ob mice.
Effects on Hepatic Steatosis, Inflammation, and Fibrosis
This compound has shown significant efficacy in improving the histological features of non-alcoholic steatohepatitis (NASH), the hepatic manifestation of metabolic syndrome.
-
In a rabbit model of high-fat diet (HFD)-induced metabolic syndrome, this compound treatment dose-dependently reduced hepatomegaly and liver inflammation and fibrosis.[11]
-
In ob/ob mice with diet-induced NASH, this compound treatment for 8 weeks significantly reduced steatosis, inflammation, and hepatocyte ballooning scores.[6]
-
A 16-week comparative study in the same model showed that this compound exerted greater therapeutic potency and efficacy in improving NASH histopathology compared to the selective FXR agonist obeticholic acid (OCA).[6]
-
In a rat model of NASH, this compound treatment alleviated lipid accumulation and hepatic infiltration of immune cells.[8]
Effects on Glucose Metabolism and Insulin Sensitivity
This compound has demonstrated robust effects on improving glucose homeostasis and insulin sensitivity.
-
In a rabbit model of HFD-induced metabolic syndrome, this compound treatment reduced insulin resistance and fasting glucose levels.[11][12]
-
In diabetic db/db mice, this compound treatment decreased blood glucose levels.[9]
-
The improvement in insulin sensitivity is attributed to both direct effects on insulin signaling pathways and indirect effects mediated by GLP-1 secretion.[9][11]
Effects on Lipid Metabolism
This compound favorably modulates lipid profiles, a key component of metabolic syndrome.
-
In diabetic db/db mice and streptozotocin-induced diabetic mice, this compound treatment significantly decreased total cholesterol and triglyceride levels.[9]
-
In a rabbit model of HFD-induced metabolic syndrome, this compound dose-dependently reduced total cholesterol levels while significantly increasing HDL levels.[11][12]
-
In a rat NASH model, this compound decreased serum levels of total cholesterol, triglycerides, and free fatty acids.[8] These effects are partly due to the downregulation of the lipogenic transcription factor SREBP-1c.[8]
Effects on Adipose Tissue and Energy Expenditure
This compound has been shown to reduce visceral adiposity and promote a healthier adipose tissue phenotype.
-
In a rabbit model of HFD-induced metabolic syndrome, this compound treatment dose-dependently reduced visceral adipose tissue mass.[12]
-
Mechanistically, this compound promotes the browning of white adipose tissue and improves mitochondrial function in preadipocytes, leading to increased energy expenditure.[12][13]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on this compound.
Table 1: Effects of this compound on Hepatic Parameters in Animal Models of NASH
| Animal Model | Treatment Group | Dose (mg/kg/day) | Duration | Steatosis Score | Inflammation Score | Fibrosis Stage | Reference |
| ob/ob mice | Vehicle | - | 8 weeks | 2.8 ± 0.2 | 2.5 ± 0.2 | 2.5 ± 0.2 | [6] |
| This compound | 3 | 8 weeks | 1.8 ± 0.3 | 1.5 ± 0.3 | 1.8 ± 0.3 | [6] | |
| This compound | 10 | 8 weeks | 1.0 ± 0.3 | 1.0 ± 0.3 | 1.2 ± 0.3 | [6] | |
| Rabbit (HFD) | Control | - | 12 weeks | Increased | Increased | Increased | [11] |
| This compound | 3, 10, 30 | 12 weeks | Dose-dependent reduction | Dose-dependent reduction | Dose-dependent reduction | [11] | |
| Rat (HFD) | Control | - | 16 weeks | Increased | Increased | - | [8] |
| This compound | 10 | 4 weeks | Significantly reduced | Significantly reduced | - | [8] | |
| p < 0.05 vs. Vehicle |
Table 2: Effects of this compound on Metabolic Parameters in Various Animal Models
| Animal Model | Treatment Group | Dose (mg/kg/day) | Duration | Change in Total Cholesterol | Change in Triglycerides | Change in Fasting Glucose | Change in Insulin Resistance | Reference |
| db/db mice | Vehicle | - | 3 weeks | - | - | 450 ± 50 mg/dL | - | [9] |
| This compound | 10 | 3 weeks | - | - | 250 ± 40 mg/dL | - | [9] | |
| This compound | 30 | 3 weeks | Decreased | Decreased | 150 ± 30 mg/dL | - | [9] | |
| Rabbit (HFD) | Control | - | 12 weeks | Increased | Increased | Increased | Increased | [11][12] |
| This compound | 3, 10, 30 | 12 weeks | Dose-dependent reduction | - | Dose-dependent reduction | Dose-dependent reduction | [11][12] | |
| Rat (HFD) | Control | - | 16 weeks | Increased | Increased | Increased | Increased | [8] |
| This compound | 10 | 4 weeks | Decreased | Decreased | Decreased | Decreased | [8] | |
| p < 0.05 vs. Vehicle/Control |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized experimental protocols from key studies on this compound.
Animal Models
-
Diet-Induced NASH in ob/ob Mice: Male Lepob/ob mice are fed a diet high in trans-fat, fructose, and cholesterol (e.g., AMLN diet) for a period of 9-15 weeks to induce NASH with fibrosis.[6][14] Baseline liver biopsies are often performed to stratify animals based on disease severity before treatment initiation.[6]
-
High-Fat Diet-Induced Metabolic Syndrome in Rabbits: Male New Zealand white rabbits are fed a high-fat diet (e.g., 1% cholesterol) for 12 weeks to induce features of metabolic syndrome, including hypercholesterolemia, insulin resistance, and NASH.[11][12]
-
Genetic Model of Type 2 Diabetes (db/db mice): Male db/db mice, which have a mutation in the leptin receptor gene, are used as a model of obesity, diabetes, and dyslipidemia.[1][9]
-
High-Fat Diet-Induced NASH in Rats: Male Sprague-Dawley rats are fed a high-fat diet for 16 weeks to establish a model of NASH.[7][8]
Drug Administration
-
This compound is typically dissolved in a vehicle such as 0.5% carboxymethyl cellulose.[6]
-
Administration is most commonly performed via oral gavage, once daily.[6][8][12]
-
Dosages in mouse and rat models have ranged from 3 to 30 mg/kg/day.[6][9][11][12]
Key Experimental Assays
-
Histological Analysis: Liver tissue is fixed, sectioned, and stained with Hematoxylin and Eosin (H&E) for assessment of steatosis, inflammation, and ballooning. Sirius Red or Masson's trichrome staining is used to evaluate fibrosis.[6]
-
Biochemical Analysis: Serum or plasma levels of ALT, AST, total cholesterol, triglycerides, HDL, glucose, and insulin are measured using standard enzymatic assays or ELISAs.[8][11]
-
Gene Expression Analysis: RNA is extracted from tissues (liver, adipose tissue, intestine) and gene expression is quantified using real-time quantitative PCR (RT-qPCR) or RNA sequencing.[3][6]
-
Immunohistochemistry: Protein expression and localization in tissues are assessed by staining with specific antibodies against markers of inflammation (e.g., F4/80, Galectin-3) or fibrosis (e.g., Collagen 1a1).[3][6]
-
Glucose and Insulin Tolerance Tests: These tests are performed to assess whole-body glucose homeostasis and insulin sensitivity.
Signaling Pathways and Visualizations
The dual agonism of this compound on FXR and TGR5 activates a complex network of signaling pathways that contribute to its therapeutic effects.
Caption: this compound dual activation of FXR and TGR5 signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Dual Farnesoid X Receptor/TGR5 Agonist this compound Reduces Liver Injury in the Mdr2−/− (Abcb4−/−) Mouse Cholangiopathy Model by Promoting Biliary HCO3− Output - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reversal of metabolic disorders by pharmacological activation of bile acid receptors TGR5 and FXR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reversal of metabolic disorders by pharmacological activation of bile acid receptors TGR5 and FXR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound improves histopathological features in a diet-induced ob/ob mouse model of biopsy-confirmed non-alcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. Farnesoid X receptor agonist this compound attenuates liver steatosis and inflammation in rat model of nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Functional Characterization of the Semisynthetic Bile Acid Derivative this compound, a Dual Farnesoid X Receptor and TGR5 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 10. KoreaMed Synapse [synapse.koreamed.org]
- 11. endocrine-abstracts.org [endocrine-abstracts.org]
- 12. endocrine-abstracts.org [endocrine-abstracts.org]
- 13. This compound prevents NASH and promotes visceral fat brown adipogenesis and mitochondrial function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
The Dual Agonist INT-767: A Deep Dive into its Modulation of Hepatic Gene Expression
For Immediate Release
This technical guide provides an in-depth analysis of the effects of INT-767, a dual agonist of the farnesoid X receptor (FXR) and the Takeda G-protein-coupled receptor 5 (TGR5), on gene expression within liver tissue. Designed for researchers, scientists, and professionals in drug development, this document synthesizes findings from key preclinical studies to elucidate the molecular mechanisms underlying the therapeutic potential of this compound in liver diseases such as non-alcoholic steatohepatitis (NASH).
Core Signaling Pathways Activated by this compound
This compound uniquely engages two critical regulators of metabolic and inflammatory pathways in the liver: the nuclear receptor FXR and the membrane-bound receptor TGR5. This dual agonism results in a multi-pronged approach to restoring hepatic homeostasis.
Caption: this compound signaling in hepatocytes via FXR and TGR5 pathways.
Tabulated Summary of Hepatic Gene Expression Changes
The following tables summarize the quantitative changes in the expression of key hepatic genes in response to this compound treatment, as documented in various preclinical models.
Table 1: Genes Involved in Bile Acid Homeostasis
| Gene | Function | Model | Treatment | Change in Expression | Reference |
| CYP7A1 | Rate-limiting enzyme in bile acid synthesis | Rat NASH model | This compound | Strongly Inhibited | [1][2] |
| SHP (Small Heterodimer Partner) | Suppressor of CYP7A1 | Rat NASH model | This compound | Increased | [1][2] |
| BSEP (Bile Salt Export Pump) | Transports bile acids from liver to gall bladder | C57Bl/6 mice | This compound | Upregulated | [1][3] |
| OST-β (Organic Solute Transporter β) | Basolateral bile acid efflux | HepG2 cells | This compound | Upregulated | [4] |
| Ca14 (Carbonic Anhydrase 14) | Enhances HCO3- transport | Mdr2-/- mice | This compound | Significantly Induced | [5][6] |
Table 2: Genes Involved in Lipid and Glucose Metabolism
| Gene | Function | Model | Treatment | Change in Expression | Reference |
| SREBP-1c | Master regulator of lipogenesis | Not specified | This compound (via FXR) | Repressed | [4] |
| PEPCK | Key enzyme in gluconeogenesis | Rat NASH model | This compound | Decreased | [1][2] |
| G6Pase | Key enzyme in glucose release from hepatocytes | Rat NASH model | This compound | Down-regulated | [1][2] |
| ApoCII | Lipoprotein metabolism | Mice | This compound | Strongly Induced | [7] |
Table 3: Genes Associated with Inflammation and Fibrosis
| Gene | Function | Model | Treatment | Change in Expression | Reference |
| TNF-α | Pro-inflammatory cytokine | Rat NASH model | This compound | Suppressed | [1][2] |
| NF-κB | Pro-inflammatory signaling pathway | Rat NASH model | This compound | Suppressed | [1][2] |
| IL-1β | Pro-inflammatory cytokine | Mdr2-/- mice | This compound | Inhibited | [6] |
| IL-6 | Pro-inflammatory cytokine | Rat intestinal I/R | This compound | Significantly Reduced | [8] |
| F4/80 | Macrophage marker | Mdr2-/- mice | This compound | Inhibited | [6] |
| Procollagen 1A | Profibrotic marker | db/db mice | This compound | Significantly Decreased | [9] |
| α-SMA (alpha-Smooth Muscle Actin) | Profibrotic marker | db/db mice | This compound | Significantly Decreased | [9] |
| CD206 | M2 (anti-inflammatory) macrophage marker | db/db mice | This compound | Increased | [9] |
Experimental Protocols
The data presented above were generated using standard molecular biology techniques to assess gene expression in liver tissue from various animal models of liver disease.
Animal Models
-
Mdr2-/- (Abcb4-/-) Mouse: A model for chronic cholangiopathy and biliary fibrosis.[5][6]
-
High-Fat Diet (HFD)-Induced Rat NASH Model: Male Sprague-Dawley rats fed a high-fat diet for an extended period to induce features of non-alcoholic steatohepatitis.[1][2][10]
-
db/db Mouse: A genetic model of obesity, diabetes, and non-alcoholic fatty liver disease (NAFLD).[4][9]
-
ob/ob Mouse on AMLN Diet: A diet-induced model of biopsy-confirmed NASH with fibrosis.[3]
Gene Expression Analysis (General Workflow)
The quantification of mRNA levels for the target genes was primarily achieved through Real-Time Quantitative Polymerase Chain Reaction (RT-qPCR).
Caption: General workflow for hepatic gene expression analysis.
-
RNA Isolation: Total RNA was extracted from snap-frozen liver tissue samples using commercially available kits (e.g., TRIzol reagent or RNeasy kits). The quality and quantity of the extracted RNA were assessed via spectrophotometry.
-
Reverse Transcription: First-strand complementary DNA (cDNA) was synthesized from the total RNA using reverse transcriptase enzymes and oligo(dT) or random primers.
-
Real-Time qPCR: The relative expression of target genes was quantified using specific forward and reverse primers and a fluorescent dye (e.g., SYBR Green) on a real-time PCR system. Gene expression levels were typically normalized to a housekeeping gene (e.g., 36b4, GAPDH) to control for variations in RNA input.[6] The comparative Ct (ΔΔCt) method was often employed to calculate the fold change in gene expression between the this compound treated group and the vehicle control group.
Conclusion
This compound demonstrates a robust and multifaceted effect on hepatic gene expression, contributing to its therapeutic potential in chronic liver diseases. By simultaneously activating FXR and TGR5, it orchestrates a coordinated response that reduces toxic bile acid accumulation, curtails de novo lipogenesis and gluconeogenesis, and suppresses inflammatory and fibrotic pathways. The data strongly suggest that this compound's mechanism of action involves the direct and indirect regulation of a wide array of genes central to maintaining liver health. This comprehensive gene regulatory profile positions this compound as a promising candidate for the treatment of NASH and other metabolic liver disorders.
References
- 1. dovepress.com [dovepress.com]
- 2. Farnesoid X receptor agonist this compound attenuates liver steatosis and inflammation in rat model of nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound improves histopathological features in a diet-induced ob/ob mouse model of biopsy-confirmed non-alcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional Characterization of the Semisynthetic Bile Acid Derivative this compound, a Dual Farnesoid X Receptor and TGR5 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dual farnesoid X receptor/TGR5 agonist this compound reduces liver injury in the Mdr2-/- (Abcb4-/-) mouse cholangiopathy model by promoting biliary HCO⁻₃ output - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dual Farnesoid X Receptor/TGR5 Agonist this compound Reduces Liver Injury in the Mdr2−/− (Abcb4−/−) Mouse Cholangiopathy Model by Promoting Biliary HCO3− Output - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Farnesoid X receptor induces Takeda G-protein receptor 5 cross-talk to regulate bile acid synthesis and hepatic metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. DSpace [scholarbank.nus.edu.sg]
Methodological & Application
Application Notes and Protocols for Int-767 Administration in ob/ob Mice
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the dosage and administration of Int-767 in ob/ob mice, a model for obesity and metabolic disease. The protocols are based on established preclinical studies and are intended to ensure reproducible and effective experimental outcomes.
Introduction
This compound is a potent and selective dual agonist for the farnesoid X receptor (FXR) and the G protein-coupled receptor TGR5.[1][2][3] These receptors are key regulators of bile acid, glucose, and lipid metabolism.[3][4] Dysregulation of these pathways is implicated in various metabolic diseases, including non-alcoholic steatohepatitis (NASH), obesity, and type 2 diabetes.[3][5][6] In preclinical studies using ob/ob mice, this compound has demonstrated significant therapeutic potential by improving metabolic parameters and reducing liver injury.[4][5][7][8]
Signaling Pathway of this compound
This compound exerts its effects by simultaneously activating FXR, a nuclear receptor, and TGR5, a cell surface receptor. This dual activation leads to a multi-pronged therapeutic effect on metabolic and inflammatory pathways.
Experimental Protocols
Animal Model
-
Species: Mouse
-
Strain: Lepob/Lepob (ob/ob)
-
Supplier: The Jackson Laboratory or other reputable vendors.
-
Age: Studies have utilized mice starting at various ages, often after a period of dietary intervention to induce a specific disease phenotype (e.g., 9 or 15 weeks on a high-fat diet).[4]
-
Sex: Male mice are commonly used.
-
Housing: Animals should be housed in a temperature- and light-controlled environment with ad libitum access to food and water, unless otherwise specified by the experimental design.
Drug Formulation and Administration
-
Compound: this compound
-
Vehicle: 0.5% (w/v) carboxymethyl cellulose (B213188) (CMC) in sterile water.[4]
-
Preparation:
-
Weigh the required amount of this compound powder.
-
Prepare the 0.5% CMC vehicle by slowly adding CMC to sterile water while stirring until fully dissolved.
-
Suspend the this compound powder in the CMC vehicle to the desired final concentration. Vortex thoroughly before each administration to ensure a uniform suspension.
-
-
Route of Administration: Oral gavage (PO) is the most commonly reported route.[4][8]
-
Dosing Volume: A standard dosing volume is 5 mL/kg of body weight.[4]
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in a diet-induced ob/ob mouse model of NASH.
Dosage and Efficacy Data
The following tables summarize the dosages of this compound used in ob/ob mice and the reported effects on key metabolic and histological parameters.
Table 1: this compound Dosage Regimens in ob/ob Mice
| Dosage (mg/kg/day) | Administration Route | Duration | Vehicle | Mouse Model Details | Reference |
| 3 and 10 | Oral Gavage | 8 weeks | 0.5% CMC | ob/ob mice on AMLN diet for 15 weeks | [4][8] |
| 3 and 10 | Oral Gavage | 16 weeks | 0.5% CMC | ob/ob mice on AMLN diet for 9 weeks | [4][8] |
| 30 | Oral Gavage | 6 weeks | Not Specified | db/db mice (another model of obesity) | [5] |
| 30 | Diet Admixture | 12 weeks | High-Fat Diet | ob/ob mice on high-fat diet for 9 weeks | [9] |
AMLN Diet: high in trans-fat, fructose, and cholesterol.
Table 2: Summary of this compound Efficacy in ob/ob Mice
| Parameter | Dosage (mg/kg) | Duration | Effect | Reference |
| Liver Histopathology | ||||
| Steatosis Score | 10 | 8 weeks | Significantly reduced | [4] |
| Inflammation Score | 10 | 8 weeks | Significantly reduced | [4] |
| Hepatocyte Ballooning | 10 | 8 weeks | Significantly reduced | [4] |
| Fibrosis Stage | 10 | 8 weeks | Reduced | [4] |
| Parenchymal Collagen Area | 3 and 10 | 8 weeks | Dose-dependently reduced | [4][8] |
| Metabolic Parameters | ||||
| Liver Triglycerides | 10 | 8 weeks | Reduced | [4] |
| Liver Cholesterol | 10 | 8 weeks | Reduced | [4] |
| Plasma Total Cholesterol | 10 | 8 weeks | Reduced | [4] |
| Inflammatory Markers | ||||
| Galectin-3 (Inflammation) | 3 and 10 | 8 weeks | Reduced | [4][8] |
Concluding Remarks
The dual FXR/TGR5 agonist this compound has demonstrated robust efficacy in preclinical models of metabolic disease, particularly in ob/ob mice. The protocols and data presented here provide a foundation for designing and executing studies to further investigate the therapeutic potential of this compound. Adherence to these detailed methodologies will facilitate the generation of reliable and comparable data across different research settings.
References
- 1. Functional Characterization of the Semisynthetic Bile Acid Derivative this compound, a Dual Farnesoid X Receptor and TGR5 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dual Farnesoid X Receptor/TGR5 Agonist this compound Reduces Liver Injury in the Mdr2−/− (Abcb4−/−) Mouse Cholangiopathy Model by Promoting Biliary HCO3− Output - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bile acid receptors FXR and TGR5 signaling in fatty liver diseases and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound improves histopathological features in a diet-induced ob/ob mouse model of biopsy-confirmed non-alcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mechanism of action of the bile acid receptor TGR5 in obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gubra.dk [gubra.dk]
- 8. researchgate.net [researchgate.net]
- 9. iris.cnr.it [iris.cnr.it]
Application Notes and Protocols for Inducing NASH in Rats for INT-767 Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for inducing non-alcoholic steatohepatitis (NASH) in rats, a crucial step for evaluating the therapeutic efficacy of INT-767, a dual agonist of the farnesoid X receptor (FXR) and Takeda G protein-coupled receptor 5 (TGR5).
Introduction to NASH and this compound
Non-alcoholic steatohepatitis (NASH) is a severe form of non-alcoholic fatty liver disease (NAFLD) characterized by liver steatosis, inflammation, and hepatocellular injury, with or without fibrosis.[1][2][3] It is a progressive disease that can lead to cirrhosis, hepatocellular carcinoma, and liver failure.[2] Animal models that accurately replicate the key features of human NASH are essential for developing and testing new therapies.[2][4]
This compound is a semi-synthetic bile acid derivative that acts as a potent dual agonist for FXR and TGR5.[5][6][7] Activation of these receptors plays a critical role in regulating bile acid, lipid, and glucose metabolism, as well as inflammatory responses.[1][5][8] Preclinical studies have demonstrated that this compound can ameliorate the key histological features of NASH, including steatosis, inflammation, and fibrosis, in various rodent models.[1][6][9][10][11]
Protocols for NASH Induction in Rats
Two primary models are widely used to induce NASH in rats for preclinical studies. The choice of model depends on the specific research question and the desired pathological features.
High-Fat Diet (HFD) Induced NASH Model
This model is the most common and is considered to closely mimic the metabolic abnormalities observed in human NASH.[4]
Experimental Protocol:
-
Animal Model: Male Sprague-Dawley or Wistar rats, 6-8 weeks old.[3][12]
-
Acclimatization: House the rats in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with free access to standard chow and water for at least one week before the experiment.[12]
-
Diet:
-
Monitoring: Monitor body weight and food intake weekly.[12][16]
-
Confirmation of NASH: After the dietary intervention period, a subset of animals should be euthanized to confirm the development of NASH through histological analysis of liver tissue (H&E and Sirius Red staining) and measurement of serum biomarkers.[12][16]
Streptozotocin (B1681764) (STZ) and High-Fat Diet (HFD) Induced NASH Model
This model is particularly useful for studying NASH in the context of type 2 diabetes, as STZ induces hyperglycemia by destroying pancreatic beta cells.[18][19]
Experimental Protocol:
-
Animal Model: Neonatal (2 days old) male Sprague-Dawley rats.[20]
-
STZ Administration:
-
Administer a single subcutaneous injection of a low dose of streptozotocin (STZ) (e.g., 100-200 mg/kg), dissolved in citrate (B86180) buffer.[20]
-
A control group should receive an injection of the vehicle (citrate buffer) only.
-
-
Diet:
-
Monitoring: Monitor blood glucose levels regularly to confirm hyperglycemia, in addition to body weight and food intake.[19]
-
Confirmation of NASH: Similar to the HFD model, confirm NASH development through histological and biochemical analyses at the end of the study period.[20]
This compound Treatment Protocol
Once NASH is established, rats can be treated with this compound to evaluate its therapeutic effects.
Experimental Protocol:
-
Grouping: Randomly divide the NASH-induced rats into the following groups:
-
Vehicle control group (receiving the vehicle used to dissolve this compound).
-
This compound treatment group(s) (receiving different doses of this compound).
-
-
Drug Administration:
-
Dosage: Based on previous studies, effective doses in rodents range from 3 mg/kg to 30 mg/kg per day.[6][10] A dose-response study is recommended.
-
Vehicle: this compound can be dissolved in a vehicle such as 1% methylcellulose.[22]
-
Duration: Treatment duration typically ranges from 4 to 8 weeks.[3][6]
-
Endpoint Analysis: At the end of the treatment period, collect blood and liver tissue for analysis.
Outcome Measures and Data Presentation
A comprehensive evaluation of the effects of this compound on NASH involves multiple endpoints. All quantitative data should be summarized in clear and concise tables for easy comparison between treatment groups.
Histological Analysis
-
Staining: Perform Hematoxylin and Eosin (H&E) staining to assess steatosis, inflammation, and ballooning. Use Sirius Red or Masson's trichrome staining to evaluate fibrosis.
-
Scoring: Use a semi-quantitative scoring system, such as the NAFLD Activity Score (NAS), to grade the severity of steatosis, lobular inflammation, and hepatocellular ballooning.[2] Fibrosis should be staged on a scale of 0-4.
Biochemical Analysis
-
Serum Markers: Measure serum levels of alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), total cholesterol, triglycerides, glucose, and insulin.[1][16]
-
Liver Tissue Analysis: Quantify hepatic triglyceride and cholesterol content.
Table 1: Example of Quantitative Data Summary for HFD-Induced NASH Model
| Parameter | Control (Chow) | NASH (HFD + Vehicle) | NASH (HFD + this compound 10 mg/kg) |
| Body Weight (g) | |||
| Liver Weight (g) | |||
| Serum ALT (U/L) | |||
| Serum AST (U/L) | |||
| Serum Triglycerides (mg/dL) | |||
| Serum Cholesterol (mg/dL) | |||
| Hepatic Triglycerides (mg/g) | |||
| NAFLD Activity Score (NAS) | |||
| Fibrosis Stage |
Signaling Pathways and Experimental Workflow
This compound Signaling Pathway
This compound exerts its therapeutic effects by activating both FXR and TGR5, which triggers a cascade of downstream signaling events that regulate metabolism and inflammation.
Caption: Signaling pathway of the dual FXR/TGR5 agonist this compound.
Experimental Workflow
The following diagram outlines the key steps in a typical preclinical study evaluating this compound in a rat model of NASH.
Caption: Experimental workflow for this compound studies in a rat NASH model.
References
- 1. tandfonline.com [tandfonline.com]
- 2. mdpi.com [mdpi.com]
- 3. Farnesoid X receptor agonist this compound attenuates liver steatosis and inflammation in rat model of nonalcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Impact of multiple different high-fat diets on metabolism, inflammatory markers, dysbiosis, and liver histology: study on NASH rat model induced diet - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dual farnesoid X receptor/TGR5 agonist this compound reduces liver injury in the Mdr2-/- (Abcb4-/-) mouse cholangiopathy model by promoting biliary HCO⁻₃ output - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound improves histopathological features in a diet-induced ob/ob mouse model of biopsy-confirmed non-alcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Functional Characterization of the Semisynthetic Bile Acid Derivative this compound, a Dual Farnesoid X Receptor and TGR5 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. | BioWorld [bioworld.com]
- 10. endocrine-abstracts.org [endocrine-abstracts.org]
- 11. Obeticholic acid and this compound modulate collagen deposition in a NASH in vitro model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Impact of multiple different high-fat diets on... | F1000Research [f1000research.com]
- 13. A simple method for inducing nonalcoholic steatohepatitis with fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Long term highly saturated fat diet does not induce NASH in Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. hh.um.es [hh.um.es]
- 16. jbums.org [jbums.org]
- 17. wjgnet.com [wjgnet.com]
- 18. Streptozotocin (STZ) Induced Nonalcoholic Fatty Liver Disease (NAFLD) Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 19. Promoting Effects of Streptozotocin-induced Diabetes on Induction of Hepatic Preneoplastic Lesions by Diethylnitrosamine in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Experimental Nonalcoholic Steatohepatitis Induced by Neonatal Streptozotocin Injection and a High-Fat Diet in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 21. BioKB - Publication [biokb.lcsb.uni.lu]
- 22. mdpi.com [mdpi.com]
Application Notes and Protocols for Int-767 Treatment in Chronic Liver Disease Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of Int-767, a dual farnesoid X receptor (FXR) and Takeda G protein-coupled receptor 5 (TGR5) agonist, in preclinical models of chronic liver disease. The following sections detail treatment durations, dosages, and outcomes, along with specific experimental protocols and the underlying signaling pathways.
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on this compound treatment in rodent models of chronic liver disease.
Table 1: this compound Treatment Parameters and Outcomes in Mouse Models
| Liver Disease Model | Mouse Strain | Treatment Duration | This compound Dosage | Key Outcomes |
| Cholangiopathy | Mdr2-/- (Abcb4-/-) | 4 weeks | 0.03% w/w in diet | Improved serum liver enzymes, reduced hepatic inflammation and biliary fibrosis.[1][2] |
| Nonalcoholic Fatty Liver Disease (NAFLD) | db/db | 6 weeks | 30 mg/kg/day | Improved liver histology, decreased steatosis and inflammatory foci.[3] |
| Nonalcoholic Steatohepatitis (NASH) | ob/ob on AMLN diet | 8 weeks | 3 or 10 mg/kg | Dose-dependent improvements in steatosis, inflammation, and fibrosis.[4] |
| NASH | ob/ob on AMLN diet | 16 weeks | 3 or 10 mg/kg | Greater therapeutic potency and efficacy in improving NASH histopathology compared to OCA.[4] |
| Western Diet-Induced NASH | C57BL/6J | 2 months | Not specified | Lowered total cholesterol, reduced steatosis, fibrosis, and inflammation.[5] |
| Metabolic Dysfunction-Associated Steatohepatitis (MASH) | Leptin-deficient ob/ob on MASH-inducing diet | 8 weeks | 10 mg/kg/day | Reduced liver type I and IV collagen and laminin (B1169045) deposition.[6] |
Table 2: this compound Treatment Parameters and Outcomes in Rat Models
| Liver Disease Model | Rat Strain | Treatment Duration | This compound Dosage | Key Outcomes |
| Nonalcoholic Steatohepatitis (NASH) | Sprague-Dawley (SD) on High-Fat Diet | 4 weeks (from week 13 to 16 of HFD) | Not specified | Alleviated liver damage, restored lipid and glucose metabolism, attenuated inflammation.[7][8] |
| Intestinal Ischemia Reperfusion Injury | Not specified | Pre-treatment (2 and 24 hours before ischemia) | 5 or 10 mg/kg (intravenous) | Improved survival by reducing inflammation and preserving intestinal integrity.[9] |
Experimental Protocols
Protocol 1: Induction of Cholangiopathy and Fibrosis in Mdr2-/- Mice
This protocol is based on the methodology used in studies investigating chronic cholangiopathy.[1][2]
Objective: To induce a model of sclerosing cholangitis and biliary fibrosis.
Animal Model: Mdr2−/− (Abcb4−/−) mice.
Method:
-
House Mdr2−/− mice under standard laboratory conditions.
-
At a specified age (e.g., 8-12 weeks), divide mice into control and treatment groups.
-
For the treatment group, supplement the standard chow diet with this compound at a concentration of 0.03% (w/w).
-
Provide the respective diets and water ad libitum for a duration of 4 weeks.
-
At the end of the treatment period, collect blood samples for serum analysis of liver enzymes (e.g., ALT, ALP).
-
Euthanize the mice and harvest liver and spleen tissues for histological analysis (H&E, Sirius Red staining), hydroxyproline (B1673980) content measurement, and gene expression analysis (e.g., Col1a1).
Protocol 2: Induction of Non-Alcoholic Steatohepatitis (NASH) in ob/ob Mice
This protocol is adapted from studies focusing on diet-induced NASH.[4][6]
Objective: To induce a robust model of NASH with fibrosis.
Animal Model: Leptin-deficient ob/ob mice.
Method:
-
Feed ob/ob mice a specialized high-fat diet, such as the AMLN diet (high in trans-fat, cholesterol, and fructose), for a period of 9 to 15 weeks to induce NASH.
-
To confirm disease establishment, a baseline liver biopsy can be performed.
-
Stratify mice into vehicle control and treatment groups based on fibrosis severity.
-
Prepare this compound by dissolving it in a suitable vehicle, such as 0.5% carboxymethyl cellulose.
-
Administer this compound orally via gavage at a dosage of 3 or 10 mg/kg body weight, once daily.
-
Continue the treatment for a duration of 8 to 16 weeks.
-
Throughout the study, monitor body weight and other relevant metabolic parameters.
-
At the study endpoint, collect serum and liver tissue for comprehensive analysis, including histology (NASH Clinical Research Network scoring system), quantitative morphometry of fibrosis and steatosis, and gene expression profiling.
Protocol 3: Induction of NASH in High-Fat Diet-Fed Rats
This protocol is based on a model of diet-induced NASH in rats.[7][8]
Objective: To induce NASH characterized by steatosis and inflammation.
Animal Model: Male Sprague-Dawley rats.
Method:
-
Feed male Sprague-Dawley rats a high-fat diet for a total of 16 weeks to establish the NASH model.
-
From week 13 to week 16, initiate treatment with this compound.
-
Administer this compound via oral gavage.
-
A control group should receive the vehicle used to dissolve this compound.
-
At the end of the 16-week period, harvest liver and serum samples.
-
Evaluate liver injury through histological examination and by measuring serum levels of ALT and AST.
-
Assess glucose and lipid metabolism, and analyze inflammatory markers and signaling pathways (e.g., TNF-α, NF-κB).
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and a general experimental workflow for its evaluation in chronic liver disease models.
Caption: Signaling pathway of the dual FXR/TGR5 agonist this compound.
Caption: General experimental workflow for evaluating this compound.
References
- 1. Dual Farnesoid X Receptor/TGR5 Agonist this compound Reduces Liver Injury in the Mdr2−/− (Abcb4−/−) Mouse Cholangiopathy Model by Promoting Biliary HCO3− Output - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dual farnesoid X receptor/TGR5 agonist this compound reduces liver injury in the Mdr2-/- (Abcb4-/-) mouse cholangiopathy model by promoting biliary HCO⁻₃ output - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound improves histopathological features in a diet-induced ob/ob mouse model of biopsy-confirmed non-alcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. | BioWorld [bioworld.com]
- 6. Aberrant basement membrane production by HSCs in MASLD is attenuated by the bile acid analog this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. Farnesoid X receptor agonist this compound attenuates liver steatosis and inflammation in rat model of nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for In Vivo Imaging to Assess INT-767 Efficacy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for various in vivo imaging techniques to assess the efficacy of INT-767, a dual Farnesoid X receptor (FXR) and Takeda G-protein-coupled receptor 5 (TGR5) agonist.
Introduction to this compound and the Need for In Vivo Imaging
This compound is a potent, first-in-class dual agonist for FXR and TGR5, showing promise in preclinical models for treating metabolic and liver diseases such as non-alcoholic steatohepatitis (NASH) and liver fibrosis.[1][2][3] Its mechanism of action involves the activation of FXR, a nuclear receptor that regulates bile acid, lipid, and glucose metabolism, and TGR5, a G-protein coupled receptor that influences inflammation and energy homeostasis.[1][3] To effectively evaluate the therapeutic potential of this compound in vivo, non-invasive imaging techniques are crucial for longitudinally monitoring changes in liver pathophysiology, including steatosis, inflammation, and fibrosis.
Signaling Pathway of this compound
This compound simultaneously activates both FXR and TGR5 signaling pathways, leading to a synergistic effect on metabolism and inflammation.
Experimental Workflow for In Vivo Imaging Studies
A typical experimental workflow for assessing the efficacy of this compound using in vivo imaging would involve several key stages, from animal model induction to data analysis.
In Vivo Imaging Techniques and Protocols
Second Harmonic Generation (SHG) and Two-Photon Excitation Fluorescence (TPEF) Microscopy for Liver Fibrosis Assessment
Application: SHG microscopy is a powerful label-free technique for visualizing and quantifying fibrillar collagen, the main component of liver fibrosis.[1] TPEF, performed simultaneously, provides anatomical context by imaging cellular autofluorescence. This combination allows for a detailed assessment of the anti-fibrotic effects of this compound.
Quantitative Data Summary:
| Parameter | Vehicle Control | This compound (3 mg/kg) | This compound (10 mg/kg) | Reference |
| Fractional Collagen Area (%) | 1.5 ± 0.2 | 1.1 ± 0.1 | 0.8 ± 0.1** | [1] |
| Collagen Fiber Density (fibers/µm²) | 0.012 ± 0.002 | 0.009 ± 0.001 | 0.007 ± 0.001 | [1] |
| Collagen Reticulation Index | 0.35 ± 0.04 | 0.28 ± 0.03 | 0.22 ± 0.02 | [1] |
| Note: Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 vs. Vehicle Control. Data is representative of findings in a preclinical model of NASH. |
Experimental Protocol:
-
Animal Preparation: Anesthetize the mouse (e.g., with isoflurane) and maintain its body temperature at 37°C. Surgically expose the liver through a midline abdominal incision.
-
Microscope Setup: Use a multiphoton microscope equipped with a femtosecond laser (e.g., Ti:Sapphire).
-
Imaging Parameters:
-
Excitation Wavelength: Tune the laser to 810-900 nm for simultaneous excitation of SHG from collagen and TPEF from endogenous fluorophores (e.g., NAD(P)H, flavins).
-
Detection: Use specific bandpass filters to separate the SHG signal (at half the excitation wavelength, e.g., 405 nm) and the TPEF signal (e.g., 500-550 nm).
-
Objective: Use a high numerical aperture water-immersion objective (e.g., 20x or 25x).
-
-
Image Acquisition: Acquire z-stacks of images from multiple regions of the liver lobe.
-
Image Analysis: Use image analysis software (e.g., ImageJ/Fiji with appropriate plugins) to quantify the SHG signal. This can include measuring the total SHG area (collagen content), fiber density, and fiber organization (e.g., reticulation index).
Magnetic Resonance Imaging (MRI) for Liver Steatosis Quantification
Application: MRI-based proton density fat fraction (PDFF) is a highly accurate and reproducible non-invasive method to quantify liver steatosis.[4] It can be used to monitor the effects of this compound on reducing liver fat content.
Quantitative Data Summary (Representative Data):
| Parameter | Vehicle Control | Therapeutic Agent | Reference |
| Baseline MRI-PDFF (%) | 35.0 ± 5.2 | 36.4 ± 4.8 | [4] |
| End-of-Study MRI-PDFF (%) | 31.1 ± 6.1 | 24.8 ± 5.5 | [4] |
| Absolute Change in MRI-PDFF (%) | -3.9 ± 2.5 | -11.6 ± 3.1 | [4] |
| *Note: Data are presented as mean ± SEM. *p < 0.01 vs. Vehicle Control. This data is from a study on a different NASH therapeutic (PEG-FGF21v) and serves as an illustrative example of expected outcomes. |
Experimental Protocol:
-
Animal Preparation: Anesthetize the mouse and place it in a prone position within an MRI-compatible cradle. Monitor respiration and maintain body temperature.
-
MRI System: Use a high-field small-animal MRI scanner (e.g., 7T or 9.4T).
-
Imaging Sequence: Employ a multi-echo gradient echo sequence to acquire data for water-fat separation.
-
Repetition Time (TR): ~100-200 ms
-
Echo Times (TE): Multiple echoes (e.g., 6-10) with specific timings to allow for accurate separation of water and fat signals.
-
Flip Angle: A low flip angle (e.g., 10-20 degrees) is typically used.
-
-
Image Reconstruction and Analysis: Use specialized software to process the multi-echo data and generate PDFF maps of the liver. Draw regions of interest (ROIs) on the liver in multiple slices to calculate the mean PDFF.
Bioluminescence Imaging (BLI) for In Vivo FXR Activation
Application: BLI can be used to non-invasively monitor the activation of the FXR signaling pathway in real-time in living animals. This is achieved using transgenic reporter mice that express a luciferase gene under the control of an FXR-responsive promoter.
Experimental Protocol:
-
Animal Model: Utilize FXR-luciferase reporter mice.
-
Drug Administration: Administer this compound or vehicle to the mice.
-
Substrate Injection: At the desired time point after drug administration, inject the luciferase substrate (e.g., D-luciferin) intraperitoneally (typically 150 mg/kg).
-
Imaging: After a short distribution time (e.g., 10-15 minutes), anesthetize the mice and place them in an in vivo imaging system (IVIS) equipped with a sensitive CCD camera. Acquire bioluminescent images.
-
Data Quantification: Draw ROIs over the liver and/or intestine and quantify the bioluminescent signal (photon flux). An increase in signal intensity in the this compound treated group compared to the vehicle group indicates FXR activation.
In Vivo Fluorescence Imaging of Liver Macrophage Polarization
Application: this compound has been shown to modulate macrophage function. In vivo fluorescence imaging can be used to visualize and quantify changes in macrophage populations and their activation states within the liver.
Experimental Protocol:
-
Animal Model: Use transgenic mice with fluorescently labeled macrophage populations (e.g., Cx3cr1-GFP mice) or label macrophages in wild-type mice by intravenous injection of fluorescently-labeled antibodies (e.g., anti-F4/80) or nanoparticles that are taken up by macrophages.
-
Probes for Polarization: To assess macrophage polarization, specific fluorescent probes that are activated by enzymes or reactive oxygen species associated with M1 or M2 macrophages can be used. Alternatively, antibodies against M1 (e.g., CD86) or M2 (e.g., CD206) markers can be employed.
-
Imaging:
-
Intravital Microscopy: For high-resolution imaging of cellular dynamics, intravital microscopy of the exposed liver can be performed using a confocal or multiphoton microscope.
-
Whole-body Imaging: For a more general assessment of macrophage accumulation, whole-body fluorescence imaging systems can be used, particularly with near-infrared fluorescent probes to minimize tissue autofluorescence and improve penetration depth.
-
-
Data Quantification: Quantify the fluorescence intensity in the liver to assess changes in macrophage number or activation state in response to this compound treatment.
Conclusion
In vivo imaging techniques provide a powerful, non-invasive toolkit for assessing the efficacy of this compound in preclinical models of liver disease. SHG/TPEF microscopy offers detailed quantification of anti-fibrotic effects, while MRI-PDFF provides a robust measure of steatosis reduction. BLI and fluorescence imaging allow for the real-time monitoring of target engagement and the modulation of inflammatory cell populations. The integration of these imaging modalities into drug development programs can provide critical insights into the therapeutic mechanisms of this compound and facilitate its translation to the clinic.
References
- 1. This compound improves histopathological features in a diet-induced ob/ob mouse model of biopsy-confirmed non-alcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dual Farnesoid X Receptor/TGR5 Agonist this compound Reduces Liver Injury in the Mdr2−/− (Abcb4−/−) Mouse Cholangiopathy Model by Promoting Biliary HCO3− Output - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional Characterization of the Semisynthetic Bile Acid Derivative this compound, a Dual Farnesoid X Receptor and TGR5 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cds.ismrm.org [cds.ismrm.org]
qPCR protocol for measuring FXR target genes after Int-767 treatment
Application Note
Title: Quantitative Real-Time PCR (qPCR) Protocol for Measuring Farnesoid X Receptor (FXR) Target Gene Expression Following Int-767 Treatment
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive protocol for quantifying the expression of Farnesoid X Receptor (FXR) target genes in response to treatment with this compound, a potent dual agonist of FXR and Takeda G protein-coupled receptor 5 (TGR5). Farnesoid X receptor is a nuclear receptor crucial for regulating bile acid, lipid, and glucose homeostasis.[1] this compound modulates these pathways by activating FXR, leading to changes in the transcription of its target genes. This guide details the underlying signaling pathway, a complete experimental workflow from cell culture to data analysis, and specific protocols for quantitative real-time PCR (qPCR).
FXR Signaling Pathway and this compound Mechanism of Action
This compound is a semi-synthetic bile acid analogue that potently activates both FXR and TGR5.[2][3] Upon entering a cell, such as a hepatocyte, this compound binds to and activates FXR. Activated FXR forms a heterodimer with the Retinoid X Receptor (RXR) and translocates to the nucleus. This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes.
This binding initiates the transcription of several key genes involved in metabolic regulation:
-
Small Heterodimer Partner (SHP): An atypical nuclear receptor that acts as a corepressor for other nuclear receptors. A primary role of SHP is to inhibit the expression of CYP7A1, the rate-limiting enzyme in bile acid synthesis, providing a negative feedback mechanism.[1]
-
Bile Salt Export Pump (BSEP): A transporter protein responsible for pumping bile salts out of hepatocytes, playing a critical role in bile flow and reducing hepatic bile acid toxicity.[2]
-
Fibroblast Growth Factor 19 (FGF19) (FGF15 in rodents): A hormone primarily expressed in the intestine that signals to the liver to suppress bile acid synthesis.[4][5]
-
Organic Solute Transporter Alpha/Beta (OSTα/OSTβ): A heterodimeric transporter essential for the efflux of bile acids from enterocytes and hepatocytes into the portal blood.
By modulating these genes, this compound helps restore metabolic homeostasis, making it a therapeutic candidate for conditions like nonalcoholic steatohepatitis (NASH).[1][2]
Experimental Workflow
The overall process for measuring FXR target gene expression involves several distinct stages, from preparing the biological samples to analyzing the final data. Each step is critical for obtaining accurate and reproducible results.
Detailed Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
This protocol is generalized for an adherent human hepatoma cell line like HepG2.
-
Cell Seeding: Plate HepG2 cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Starvation (Optional): Once cells reach the desired confluency, replace the growth medium with a serum-free or low-serum medium for 4-6 hours to reduce basal signaling activity.
-
Treatment Preparation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in a serum-free medium to the desired final concentrations (e.g., 10 µM).[6] Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Incubation: Remove the starvation medium and add the this compound or vehicle control medium to the cells. Incubate for a predetermined time (e.g., 6, 12, or 24 hours) at 37°C in a 5% CO₂ incubator.
-
Harvesting: After incubation, wash the cells twice with ice-cold PBS, then proceed immediately to RNA isolation.
Protocol 2: Total RNA Isolation
This protocol is based on a column-based RNA purification kit (e.g., RNeasy Mini Kit, Qiagen).
-
Cell Lysis: Add 350 µL of Buffer RLT (with β-mercaptoethanol) directly to each well of the 6-well plate. Scrape the cells and pipette the lysate into a microcentrifuge tube.
-
Homogenization: Pass the lysate at least 5 times through a 20-gauge needle fitted to an RNase-free syringe or use a rotor-stator homogenizer.
-
Ethanol (B145695) Addition: Add 1 volume (approximately 350 µL) of 70% ethanol to the homogenized lysate and mix well by pipetting.
-
Binding to Column: Transfer the sample to an RNeasy spin column placed in a 2 ml collection tube. Centrifuge for 15 seconds at ≥8000 x g. Discard the flow-through.
-
Washing:
-
Add 700 µL of Buffer RW1 to the column and centrifuge for 15 seconds at ≥8000 x g. Discard the flow-through.
-
Add 500 µL of Buffer RPE to the column and centrifuge for 15 seconds at ≥8000 x g. Discard the flow-through.
-
Add another 500 µL of Buffer RPE and centrifuge for 2 minutes at ≥8000 x g to dry the membrane.
-
-
Elution: Place the spin column in a new 1.5 ml collection tube. Add 30-50 µL of RNase-free water directly to the center of the spin column membrane. Centrifuge for 1 minute at ≥8000 x g to elute the RNA.
-
Quantification: Measure the RNA concentration and purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is considered pure. Store RNA at -80°C.
Protocol 3: cDNA Synthesis (Reverse Transcription)
This protocol uses a commercial cDNA synthesis kit (e.g., iScript™ cDNA Synthesis Kit, Bio-Rad).
-
Reaction Setup: On ice, prepare the reverse transcription master mix for the number of samples plus one extra. For each 20 µL reaction:
-
5X iScript Reaction Mix: 4 µL
-
iScript Reverse Transcriptase: 1 µL
-
Nuclease-free water: to a final volume of 20 µL (including RNA)
-
-
Add RNA: Add 1 µg of total RNA to each reaction tube. Adjust the volume with nuclease-free water as needed.
-
Incubation: Gently mix the reactions, briefly centrifuge, and place them in a thermal cycler. Run the following program:
-
Priming: 5 minutes at 25°C
-
Reverse Transcription: 20 minutes at 46°C
-
Inactivation: 1 minute at 95°C
-
-
Storage: The resulting cDNA can be used immediately for qPCR or stored at -20°C.
Protocol 4: Quantitative PCR (qPCR)
This protocol uses a SYBR Green-based detection method.
-
Reaction Setup: On ice, prepare a qPCR master mix for each primer set (each gene). For a 20 µL reaction:
-
2X SYBR Green qPCR Master Mix: 10 µL
-
Forward Primer (10 µM): 0.5 µL
-
Reverse Primer (10 µM): 0.5 µL
-
Nuclease-free water: 4 µL
-
-
Plate Preparation:
-
Add 15 µL of the master mix to each well of a 96-well qPCR plate.
-
Add 5 µL of diluted cDNA (e.g., a 1:10 dilution of the stock cDNA) to each well. Run each sample in triplicate.
-
Include no-template controls (NTC) for each primer set.
-
-
Run qPCR: Seal the plate, briefly centrifuge, and place it in a qPCR instrument. A typical cycling program is:
-
Initial Denaturation: 95°C for 3 minutes
-
Cycling (40 cycles):
-
Denaturation: 95°C for 10 seconds
-
Annealing/Extension: 60°C for 30 seconds
-
-
Melt Curve Analysis: Perform a melt curve analysis at the end of the run to verify the specificity of the amplification.
-
Data Presentation
Expected Regulation of FXR Target Genes by this compound
The following table summarizes the expected changes in mRNA expression of key FXR target genes following treatment with this compound, based on published literature.
| Gene Symbol | Gene Name | Expected Regulation by this compound | Function | Reference(s) |
| NR0B2 | Small Heterodimer Partner (SHP) | Upregulated | Represses CYP7A1 transcription, regulating bile acid synthesis. | [1][2][6] |
| ABCB11 | Bile Salt Export Pump (BSEP) | Upregulated | Transports bile acids out of hepatocytes into the bile canaliculi. | [1][2][6] |
| FGF19 | Fibroblast Growth Factor 19 | Upregulated | Intestinal hormone that inhibits hepatic bile acid synthesis. | [4][5] |
| SLC51A | Organic Solute Transporter Alpha (OSTα) | Upregulated | Basolateral efflux of bile acids from enterocytes and hepatocytes. | [4] |
| CYP7A1 | Cytochrome P450 Family 7 Subfamily A Member 1 | Downregulated (via SHP) | Rate-limiting enzyme in the classical pathway of bile acid synthesis. | [1][2] |
Suggested Human qPCR Primer Sequences
Accurate qPCR requires validated primers. The following table provides examples of primer sequences for human genes of interest. It is crucial to validate primer efficiency before use.
| Gene Target | Forward Primer (5' to 3') | Reverse Primer (5' to 3') | Housekeeping Gene | Reference(s) |
| NR0B2 (SHP) | AGCTGCAGGAGGAGGAAGATG | TGCCTCTCTCTGGAAGGTGG | TBP | [7] |
| ABCB11 (BSEP) | TGCTTGACATCCACAGACCA | GGGCACAGTAACGGTCACAT | TBP | Commercial |
| FGF19 | GGAGATCAGCTCCAGGAAGG | TGGGAAGAGCGTAGGAGCAA | TBP | Commercial |
| SLC51A (OSTα) | CCTCATCAACAGCCTGGTGA | AGCCACAAAGACCACATCCA | TBP | Commercial |
| CYP7A1 | CAAGCAAACACCATTCCAGCGAC | ATAGGATTGCCTTCCAAGCTGAC | TBP | [8] |
| TBP | TGCACAGGAGCCAAGAGTGAA | CACATCACAGCTCCCCACCA | N/A | [9] |
Note: For liver cell lines like HepG2, TATA-Box Binding Protein (TBP) has been shown to be a stable reference gene.[9][10] Commonly used housekeeping genes like GAPDH and ACTB can be variably expressed in liver cancer cells and under different treatment conditions.[10][11]
Data Analysis: Relative Quantification (ΔΔCt Method)
-
Calculate ΔCt: For each sample, normalize the Ct value of the target gene to the Ct value of the housekeeping gene (e.g., TBP).
-
ΔCt = Ct (Target Gene) - Ct (Housekeeping Gene)
-
-
Calculate ΔΔCt: Normalize the ΔCt of the treated samples to the average ΔCt of the control (vehicle) group.
-
ΔΔCt = ΔCt (Treated Sample) - Average ΔCt (Control Group)
-
-
Calculate Fold Change: Determine the fold change in gene expression.
-
Fold Change = 2-ΔΔCt
-
The results can be presented as a bar graph showing the mean fold change (± standard error) for each target gene at different treatment conditions.
References
- 1. dovepress.com [dovepress.com]
- 2. Farnesoid X receptor agonist this compound attenuates liver steatosis and inflammation in rat model of nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Farnesoid X receptor induces Takeda G-protein receptor 5 cross-talk to regulate bile acid synthesis and hepatic metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Dual Farnesoid X Receptor/TGR5 Agonist this compound Reduces Liver Injury in the Mdr2−/− (Abcb4−/−) Mouse Cholangiopathy Model by Promoting Biliary HCO3− Output - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. origene.com [origene.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Selection of Suitable Reference Genes for qPCR Gene Expression Analysis of HepG2 and L02 in Four Different Liver Cell Injured Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. De-regulation of common housekeeping genes in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Mechanism of Int-767 in HepG2 Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the human hepatoma cell line, HepG2, as a model system to investigate the molecular mechanisms of Int-767, a potent dual agonist for the Farnesoid X Receptor (FXR) and the Takeda G-protein-coupled receptor 5 (TGR5).
Introduction
This compound is a semi-synthetic bile acid derivative that has shown promise in preclinical models for the treatment of liver and metabolic diseases.[1][2] It potently and selectively activates both FXR and TGR5, two key receptors involved in bile acid homeostasis, lipid and glucose metabolism, and inflammatory responses.[1][3] The HepG2 cell line, derived from a human liver carcinoma, is a widely used in vitro model for studying hepatic drug metabolism and toxicity. Notably, HepG2 cells express high levels of FXR but very low levels of TGR5, making them an ideal system to specifically dissect the FXR-mediated effects of dual agonists like this compound.[4]
This document outlines detailed protocols for key experiments to characterize the mechanism of action of this compound in HepG2 cells, including the assessment of target gene expression, protein activation, and cellular cytotoxicity.
Data Presentation
Table 1: Agonist Activity of this compound
| Receptor | Assay Type | EC50 (nM) |
| FXR | AlphaScreen Assay | 30[1] |
| TGR5 | Time-Resolved FRET | 630[1] |
Table 2: Effect of this compound on FXR Target Gene Expression in HepG2 Cells (Quantitative RT-PCR)
Note: The following data are estimated from graphical representations in Rizzo et al., 2010, as no tabulated data was available in the source publication. The study measured mRNA expression after treatment with this compound for a specified period.
| Target Gene | This compound Concentration (µM) | Estimated Fold Change vs. Vehicle |
| BSEP | 0.01 | ~1.5 |
| 0.1 | ~3.0 | |
| 1 | ~4.5 | |
| OST-β | 0.01 | ~2.0 |
| 0.1 | ~4.0 | |
| 1 | ~6.0 | |
| SHP | 0.01 | ~2.5 |
| 0.1 | ~5.0 | |
| 1 | ~7.0 | |
| Cyp7α1 | 0.01 | ~0.8 |
| 0.1 | ~0.4 | |
| 1 | ~0.2 | |
| CA14 | 10 | Significant Induction[4] |
Table 3: Cytotoxicity Profile of this compound in HepG2 Cells
| Assay | Incubation Time | Result |
| ATP Quantification | 4 hours | No measurable cytotoxic effect[1] |
| LDH Release (Necrosis) | 4 hours | No measurable cytotoxic effect[1] |
| Caspase-3 Activation (Apoptosis) | 4 hours | No measurable cytotoxic effect[1] |
Mandatory Visualizations
Caption: Signaling pathway of this compound in HepG2 cells.
References
- 1. Functional Characterization of the Semisynthetic Bile Acid Derivative this compound, a Dual Farnesoid X Receptor and TGR5 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reframeDB [reframedb.org]
- 3. researchgate.net [researchgate.net]
- 4. SIRT1 activation synergizes with FXR agonism in hepatoprotection via governing nucleocytoplasmic shuttling and degradation of FXR - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Int-767 Administration: Oral Gavage vs. IP Injection
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of two common administration routes for the dual Farnesoid X Receptor (FXR) and Takeda G-protein-coupled receptor 5 (TGR5) agonist, Int-767: oral gavage and intraperitoneal (IP) injection. This document outlines the theoretical advantages and disadvantages of each method, summarizes key experimental findings, and provides detailed protocols based on published research.
General Comparison of Administration Routes
| Feature | Oral Gavage | Intraperitoneal (IP) Injection |
| Absorption | Variable, dependent on gastrointestinal tract conditions and first-pass metabolism. | Generally rapid and more complete, bypassing the gastrointestinal tract and first-pass metabolism to a large extent.[4] |
| Bioavailability | Potentially lower and more variable. | Typically higher than oral administration.[4] |
| Tmax (Time to Peak Concentration) | Generally longer. | Generally shorter.[5] |
| Ease of Administration | Requires more skill to avoid injury to the esophagus or trachea. | Technically less demanding than oral gavage for trained personnel. |
| Potential Complications | Esophageal or tracheal injury, stress to the animal. | Peritonitis, injection into abdominal organs, local irritation. |
| Clinical Relevance for Oral Drugs | High, as it mimics the intended route of administration for orally delivered therapeutics. | Lower for orally intended drugs, but useful for preclinical proof-of-concept studies.[4] |
Signaling Pathways of this compound
This compound is a dual agonist for FXR and TGR5, two key regulators of bile acid, glucose, and lipid metabolism.[1][6]
-
FXR Activation: As a nuclear hormone receptor, FXR transcriptionally regulates genes involved in bile acid synthesis and transport.[2] Activation of FXR in the liver and ileum plays a crucial role in maintaining metabolic homeostasis.[1][2]
-
TGR5 Activation: TGR5 is a G protein-coupled receptor found on the cell surface of various cells, including those in the intestine and immune cells.[6] Its activation stimulates the production of cyclic AMP (cAMP), leading to downstream signaling events that influence inflammation and glucose metabolism.[6]
Caption: this compound activates FXR and TGR5 signaling pathways.
Experimental Data Summary
The following tables summarize quantitative data from studies utilizing either oral gavage or IP injection of this compound.
Table 1: Effects of this compound Administered via Oral Gavage in Mice
| Parameter | Model | Dose | Duration | Observation | Reference |
| Hepatic Gene Expression (Cyp7a1) | Mdr2-/- mice | 0.03% w/w in diet | 7 days | Dramatically inhibited | [7] |
| Ileal Gene Expression (Fgf15) | Mdr2-/- mice | 0.03% w/w in diet | 7 days | Stimulated | [7] |
| Serum Alanine Aminotransferase (ALT) | Mdr2-/- mice | 0.03% w/w in diet | 7 days | Significantly reduced | [8] |
| Hepatic Inflammation (F4/80, Tnf-α, Il-1β) | Mdr2-/- mice | 0.03% w/w in diet | 7 days | Inhibited gene expression | [7] |
| Bile Flow | Mdr2-/- mice | 0.03% w/w in diet | 7 days | Significantly increased | [7] |
| Biliary HCO3- Output | Mdr2-/- mice | 0.03% w/w in diet | 7 days | Significantly increased | [7] |
| Hepatic Steatosis & Fibrosis | ob/ob-NASH mice | 3 and 10 mg/kg | 16 weeks | Dose-dependent improvements | [9] |
Table 2: Effects of this compound Administered via IP Injection in Mice
| Parameter | Model | Dose | Duration | Observation | Reference |
| Plasma Cholesterol | db/db mice | 10 and 20 mg/kg | 2 weeks (daily) | Markedly decreased | [10] |
| Plasma Triglycerides | db/db mice | 10 and 20 mg/kg | 2 weeks (daily) | Markedly decreased | [10] |
| Blood Glucose | STZ-induced diabetic mice | Not specified | 2 weeks (daily) | Decreased | [10] |
Experimental Protocols
Protocol 1: Oral Gavage Administration of this compound in Mice
This protocol is based on methodologies described in studies investigating the effect of this compound in mouse models of liver disease.[9][11]
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethyl cellulose (B213188) (CMC) in water)
-
Animal feeding needles (gavage needles), appropriate size for mice
-
Syringes (1 mL)
-
Animal scale
Procedure:
-
Preparation of Dosing Solution:
-
Calculate the required amount of this compound based on the desired dose (e.g., 10 mg/kg) and the body weight of the mice.
-
Prepare a homogenous suspension of this compound in the vehicle (0.5% CMC). Ensure thorough mixing before each administration.
-
-
Animal Handling and Dosing:
-
Weigh each mouse to determine the precise volume of the dosing solution to be administered.
-
Gently restrain the mouse.
-
Measure the correct volume of the this compound suspension into a 1 mL syringe fitted with a gavage needle.
-
Carefully insert the gavage needle into the mouse's mouth and advance it along the side of the mouth towards the esophagus.
-
Once the needle is in the correct position (a slight resistance may be felt as it passes the pharynx), slowly administer the solution.
-
Withdraw the needle gently and return the mouse to its cage.
-
Monitor the animal for any signs of distress.
-
Caption: Workflow for oral gavage administration of this compound.
Protocol 2: Intraperitoneal (IP) Injection of this compound in Mice
This protocol is based on a study that administered this compound via daily IP injections to diabetic mice.[10][12]
Materials:
-
This compound
-
Vehicle (e.g., 40% 2-hydroxypropyl-β-cyclodextrin in saline)
-
Sterile syringes (1 mL)
-
Sterile needles (e.g., 25-27 gauge)
-
Animal scale
Procedure:
-
Preparation of Dosing Solution:
-
Calculate the required amount of this compound based on the desired dose (e.g., 10 mg/kg) and the body weight of the mice.
-
Dissolve this compound in the vehicle to the desired concentration. Ensure the solution is sterile.
-
-
Animal Handling and Dosing:
-
Weigh each mouse to determine the precise volume of the dosing solution to be administered.
-
Gently restrain the mouse, exposing the abdomen.
-
Draw the correct volume of the this compound solution into a sterile syringe.
-
Insert the needle into the lower quadrant of the abdomen, avoiding the midline to prevent puncture of the bladder or other organs.
-
Aspirate briefly to ensure no fluid is drawn back, which would indicate entry into a blood vessel or organ.
-
Inject the solution into the peritoneal cavity.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress.
-
Caption: Workflow for IP injection of this compound.
Conclusion
The choice between oral gavage and IP injection for the administration of this compound will depend on the specific goals of the research. Oral gavage is more relevant for studies aiming to model the clinical use of an orally administered drug. In contrast, IP injection is a valuable tool for preclinical studies where ensuring systemic exposure and a rapid onset of action is the priority. The provided protocols, based on existing literature, offer a starting point for researchers to design and execute their experiments effectively. It is crucial to adhere to institutional animal care and use committee (IACUC) guidelines and to ensure that all procedures are performed by trained personnel to minimize animal stress and ensure data quality.
References
- 1. A comparison of intraperitoneal injection and oral gavage in the micronucleus test with mitomycin C in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comparison of intraperitoneal and oral gavage administration in comet assay in mouse eight organs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Dual Farnesoid X Receptor/TGR5 Agonist this compound Reduces Liver Injury in the Mdr2−/− (Abcb4−/−) Mouse Cholangiopathy Model by Promoting Biliary HCO3− Output - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dual farnesoid X receptor/TGR5 agonist this compound reduces liver injury in the Mdr2-/- (Abcb4-/-) mouse cholangiopathy model by promoting biliary HCO⁻₃ output - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound improves histopathological features in a diet-induced ob/ob mouse model of biopsy-confirmed non-alcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Functional Characterization of the Semisynthetic Bile Acid Derivative this compound, a Dual Farnesoid X Receptor and TGR5 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 11. FXR and TGR5 Agonists Ameliorate Liver Injury, Steatosis, and Inflammation After Binge or Prolonged Alcohol Feeding in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Histological Staining for Liver Sections in INT-767 Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for essential histological staining methods to evaluate the efficacy of INT-767, a dual agonist for the farnesoid X receptor (FXR) and the G protein-coupled bile acid receptor 1 (GPBAR1, also known as TGR5), in liver tissue. The following methods are critical for assessing changes in liver morphology, inflammation, and fibrosis, key indicators of this compound's therapeutic effects in liver diseases such as non-alcoholic steatohepatitis (NASH).
Key Histological Staining Methods
Several staining techniques are fundamental for analyzing liver sections in the context of this compound research. These include:
-
Hematoxylin (B73222) and Eosin (H&E) Staining: For general assessment of liver morphology, inflammation, and hepatocyte injury.
-
Masson's Trichrome Staining: To specifically visualize and quantify collagen deposition, a hallmark of fibrosis.
-
Sirius Red Staining: A highly sensitive method for the detection and quantification of collagen fibers, often used with polarized light microscopy to differentiate collagen types.
-
Immunohistochemistry (IHC): For the specific detection and localization of proteins of interest, such as the this compound targets FXR and TGR5, as well as markers for inflammation and fibrosis.
Quantitative Data Summary
The following table summarizes typical quantitative data obtained from liver sections in preclinical studies evaluating this compound. Data is often presented as a percentage of a specific stained area relative to the total tissue area or as a graded score.
| Staining Method | Parameter Measured | Typical Effect of this compound Treatment | Example of Quantitative Representation |
| H&E | NAFLD Activity Score (NAS) | Reduction in score | Decrease from a baseline score of 5-7 to a lower score post-treatment.[1] |
| Inflammatory Foci | Reduction in number and size | Count of inflammatory cell clusters per field of view. | |
| Masson's Trichrome | Collagen Deposition (Fibrosis) | Reduction in stained area | Percentage of blue-stained collagen area relative to total liver tissue area. |
| Sirius Red | Collagen Content | Reduction in stained area | Percentage of red-stained collagen area; can be further analyzed for collagen fiber thickness and density.[1][2] |
| Immunohistochemistry | Galectin-3 (Inflammation marker) | Reduction in positive staining | Percentage of Galectin-3 positive area.[1][3] |
| Collagen Type I Alpha 1 (Col1a1) | Reduction in expression | Percentage of Col1a1 positive area.[1][4] |
Experimental Protocols
Hematoxylin and Eosin (H&E) Staining Protocol
This protocol outlines the standard procedure for H&E staining of paraffin-embedded liver sections to assess overall liver morphology and inflammation.
Materials:
-
Xylene
-
Ethanol (B145695) (100%, 95%, 70%)
-
Deionized water
-
Mayer's Hematoxylin Solution
-
Acid Alcohol (1% HCl in 70% ethanol)
-
Eosin Y Solution
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Hematoxylin Staining:
-
Eosin Staining:
-
Dehydration and Mounting:
Expected Results:
-
Nuclei: Blue/Purple
-
Cytoplasm and Extracellular Matrix: Pink/Red
Masson's Trichrome Staining Protocol
This method is used to differentiate collagen fibers from other tissue components.
Materials:
-
Bouin's Solution (optional, for formalin-fixed tissue)
-
Weigert's Iron Hematoxylin Solution
-
Biebrich Scarlet-Acid Fuchsin Solution
-
Phosphomolybdic-Phosphotungstic Acid Solution
-
Aniline (B41778) Blue Solution
-
1% Acetic Acid Solution
Procedure:
-
Deparaffinization and Rehydration: Follow the same procedure as for H&E staining.
-
Mordanting (for formalin-fixed tissue):
-
Nuclear Staining:
-
Cytoplasmic and Muscle Fiber Staining:
-
Differentiation and Collagen Staining:
-
Dehydration and Mounting:
Expected Results:
-
Nuclei: Black
-
Cytoplasm, Muscle, Erythrocytes: Red
-
Collagen: Blue
Picro-Sirius Red Staining Protocol
This protocol is for the specific staining of collagen fibers.
Materials:
-
Picro-Sirius Red Solution (0.1% Sirius Red in saturated Picric Acid)
-
Acidified Water (0.5% acetic acid in water)
-
Weigert's Hematoxylin (optional, for nuclear staining)
Procedure:
-
Deparaffinization and Rehydration: Follow the same procedure as for H&E staining.
-
Nuclear Staining (Optional):
-
Collagen Staining:
-
Washing:
-
Dehydration and Mounting:
Expected Results:
-
Collagen: Red on a pale yellow background.[9]
-
Under polarized light, thick collagen fibers appear yellow-orange, while thin fibers appear green.[10]
Immunohistochemistry (IHC) Protocol for FXR/TGR5
This is a general protocol for the detection of FXR or TGR5 in paraffin-embedded liver sections. Specific antibody dilutions and incubation times should be optimized.
Materials:
-
Antigen Retrieval Buffer (e.g., Citrate Buffer, pH 6.0)
-
Hydrogen Peroxide (0.3%)
-
Blocking Buffer (e.g., 10% normal serum in PBS)
-
Primary Antibody (anti-FXR or anti-TGR5)
-
Biotinylated Secondary Antibody
-
Avidin-Biotin Complex (ABC) Reagent
-
DAB (3,3'-Diaminobenzidine) Substrate Kit
-
Hematoxylin (for counterstaining)
Procedure:
-
Deparaffinization and Rehydration: Follow the same procedure as for H&E staining.
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval by immersing slides in antigen retrieval buffer and heating (e.g., microwave or pressure cooker).[11]
-
Cool to room temperature.
-
-
Peroxidase Blocking:
-
Incubate sections with 0.3% hydrogen peroxide for 30 minutes to block endogenous peroxidase activity.[11]
-
-
Blocking:
-
Wash with PBS.
-
Incubate with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[11]
-
-
Primary Antibody Incubation:
-
Incubate with the primary antibody at the optimized dilution overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash with PBS.
-
Incubate with the biotinylated secondary antibody for 1 hour at room temperature.[11]
-
-
Signal Amplification and Detection:
-
Wash with PBS.
-
Incubate with ABC reagent for 30 minutes.
-
Wash with PBS.
-
Incubate with DAB substrate until a brown color develops.[11]
-
-
Counterstaining, Dehydration, and Mounting:
-
Rinse with water.
-
Counterstain with hematoxylin.
-
Dehydrate through graded alcohols and xylene, then mount.[11]
-
Expected Results:
-
Target Protein (FXR or TGR5): Brown precipitate in the cellular compartment where it is expressed (e.g., nucleus for FXR, cell membrane for TGR5).
-
Nuclei: Blue
Diagrams
Caption: this compound dual activation of FXR and TGR5 signaling pathways.
Caption: General workflow for histological processing and analysis of liver sections.
References
- 1. This compound improves histopathological features in a diet-induced ob/ob mouse model of biopsy-confirmed non-alcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wjgnet.com [wjgnet.com]
- 3. researchgate.net [researchgate.net]
- 4. Dual Farnesoid X Receptor/TGR5 Agonist this compound Reduces Liver Injury in the Mdr2−/− (Abcb4−/−) Mouse Cholangiopathy Model by Promoting Biliary HCO3− Output - PMC [pmc.ncbi.nlm.nih.gov]
- 5. H&E staining | Xin Chen Lab [pharm.ucsf.edu]
- 6. H&E Staining of Paraffin-Embedded Tissue Sections: A Differential Staining Technique to Visualize Liver Tissue Sections Using Combination of Hematoxylin and Eosin Dyes [jove.com]
- 7. Masson's Trichrome Staining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. microbenotes.com [microbenotes.com]
- 9. med.emory.edu [med.emory.edu]
- 10. stainsfile.com [stainsfile.com]
- 11. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols for Preclinical Research of INT-767 in Animal Models of Cholangiopathy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of relevant animal models for studying the therapeutic potential of INT-767, a dual Farnesoid X Receptor (FXR) and Takeda G-protein-coupled receptor 5 (TGR5) agonist, in the context of cholangiopathies. Detailed protocols for model induction and drug administration are provided to facilitate experimental design and execution.
Introduction to Cholangiopathies and this compound
Cholangiopathies are a group of chronic liver diseases characterized by damage to the bile ducts, leading to cholestasis, inflammation, fibrosis, and potentially cirrhosis and liver failure. Developing effective therapies for these conditions, such as Primary Sclerosing Cholangitis (PSC) and Primary Biliary Cholangitis (PBC), is a significant unmet medical need.
This compound is a semi-synthetic bile acid analogue that acts as a potent dual agonist for both FXR and TGR5.[1][2] Activation of these receptors plays a crucial role in regulating bile acid homeostasis, inflammation, and glucose metabolism.[1][2] Preclinical studies have demonstrated the therapeutic potential of this compound in models of liver disease by reducing liver injury, inflammation, and fibrosis.[1][2]
Animal Models for Cholangiopathy Research
Several animal models have been developed to recapitulate the key pathophysiological features of human cholangiopathies. This document focuses on three widely used models: the Mdr2-/- mouse, the Bile Duct Ligation (BDL) model, and the 3,5-diethoxycarbonyl-1,4-dihydrocollidine (DDC)-fed mouse model.
Mdr2-/- (Abcb4-/-) Mouse Model of Sclerosing Cholangitis
The Mdr2-/- mouse model is a genetic model that closely mimics the histopathological features of human sclerosing cholangitis.[1] These mice lack the multidrug resistance protein 2 (Mdr2 or Abcb4), a canalicular phospholipid flippase, leading to the secretion of toxic bile deficient in phospholipids. This results in bile duct injury, periductal fibrosis, and inflammation.[1]
This compound Efficacy in the Mdr2-/- Model
Studies have shown that this compound significantly ameliorates liver injury in Mdr2-/- mice.[1][2] The dual activation of FXR and TGR5 by this compound leads to a multi-faceted therapeutic effect, including:
-
Reduction of Bile Acid Toxicity: this compound decreases the synthesis of bile acids and reduces their biliary output.[1][2]
-
Promotion of Bicarbonate-Rich Bile Flow: It stimulates a choleretic effect, increasing the secretion of a bicarbonate-rich bile that helps protect cholangiocytes.[1][2]
-
Anti-inflammatory Effects: this compound reduces hepatic inflammation by decreasing the expression of pro-inflammatory cytokines.[1]
Quantitative Data from this compound Treatment in Mdr2-/- Mice
| Parameter | Control (Mdr2-/-) | This compound (30 mg/kg/day) | Reference |
| Serum ALT (U/L) | ~250 | Significantly Reduced | [1] |
| Serum ALP (U/L) | ~400 | Modestly Increased | [1] |
| Bile Flow (µL/min/100g) | ~7.5 | Significantly Increased (~10) | [1] |
| Biliary HCO3- Output (nmol/min/100g) | ~150 | Significantly Increased (~300) | [1] |
| Biliary Bile Acid Output (nmol/min/100g) | ~400 | Significantly Decreased (~200) | [1] |
| Hepatic F4/80 mRNA Expression | Elevated | Significantly Reduced | [1] |
| Hepatic Tnf-α mRNA Expression | Elevated | Significantly Reduced | [1] |
| Hepatic Col1a1 mRNA Expression | Elevated | Significantly Reduced | [1] |
Experimental Protocol: this compound in Mdr2-/- Mice
This protocol is based on previously published studies.[1]
Materials:
-
8-week-old male Mdr2-/- mice (FVB/N background)
-
Chow diet
-
This compound supplemented diet (0.03% w/w, equaling approximately 30 mg/kg/day)
-
Standard animal housing and care facilities
Procedure:
-
Acclimatize 8-week-old male Mdr2-/- mice to the animal facility for at least one week.
-
Randomly assign mice to two groups: a control group receiving a standard chow diet and a treatment group receiving a diet supplemented with 0.03% (w/w) this compound.
-
Provide the respective diets and water ad libitum for 4 weeks.
-
Monitor animal health and body weight regularly throughout the study.
-
At the end of the 4-week treatment period, collect blood samples for serum biochemistry analysis (e.g., ALT, ALP).
-
Euthanize the mice and collect liver tissue for histological analysis (H&E, Sirius Red staining) and gene expression analysis (e.g., markers of inflammation and fibrosis).
-
For bile flow and composition analysis, cannulate the common bile duct and collect bile at specified time points before euthanasia.
Experimental Workflow for this compound in Mdr2-/- Mice
Caption: Workflow for investigating this compound in the Mdr2-/- mouse model.
Bile Duct Ligation (BDL) Model
The BDL model is a widely used surgical model of obstructive cholestasis and biliary fibrosis.[3] Ligation of the common bile duct leads to the accumulation of bile acids in the liver, resulting in hepatocellular and cholangiocellular injury, a robust inflammatory response, and the rapid development of fibrosis.[3] This model is particularly useful for studying the acute effects of cholestasis and for evaluating the anti-fibrotic potential of therapeutic compounds.
Rationale for this compound Research in the BDL Model
Proposed Experimental Protocol: this compound in the BDL Model
This proposed protocol is based on standard BDL procedures and effective doses of this compound from other models.[1][3][6]
Materials:
-
8-10 week-old male C57BL/6J mice
-
Anesthetic agents (e.g., isoflurane, ketamine/xylazine)
-
Surgical instruments for laparotomy and ligation
-
Suture material (e.g., 5-0 silk)
-
This compound
-
Vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose)
Procedure:
-
Acclimatize mice for at least one week.
-
Anesthetize the mouse using an appropriate anesthetic protocol.
-
Perform a midline laparotomy to expose the common bile duct.
-
Carefully isolate the common bile duct and ligate it in two locations with silk sutures. A sham operation, where the bile duct is isolated but not ligated, should be performed on the control group.
-
Close the abdominal incision in layers.
-
Provide post-operative care, including analgesia and monitoring for recovery.
-
Administer this compound (e.g., 10-30 mg/kg) or vehicle daily by oral gavage, starting either as a pre-treatment before BDL or post-operatively.
-
Euthanize mice at a predetermined time point (e.g., 7, 14, or 28 days post-BDL).
-
Collect blood and liver tissue for analysis as described for the Mdr2-/- model.
Experimental Workflow for the BDL Model
Caption: General experimental workflow for the Bile Duct Ligation (BDL) model.
3,5-diethoxycarbonyl-1,4-dihydrocollidine (DDC)-fed Mouse Model
The DDC model is a toxicant-induced model of sclerosing cholangitis.[7] Feeding mice a diet containing DDC leads to the formation of porphyrin plugs in the bile ducts, causing obstruction and subsequent bile duct injury, pericholangitis, ductular reaction, and fibrosis.[7] This model is valuable for studying mechanisms of xenobiotic-induced cholangiopathy and biliary fibrosis.
Rationale for this compound Research in the DDC Model
Similar to the BDL model, direct studies of this compound in the DDC-fed model are lacking. However, the DDC model shares key pathological features with other cholangiopathies, including inflammation and fibrosis, which are targets of this compound's action. The model's utility in evaluating therapies for cholestatic liver disease makes it a relevant platform to investigate the potential benefits of a dual FXR/TGR5 agonist.
Proposed Experimental Protocol: this compound in the DDC-fed Model
This proposed protocol is based on standard DDC-feeding procedures.[7]
Materials:
-
8-10 week-old male mice (e.g., C57BL/6J or Swiss albino)
-
Control diet
-
DDC-supplemented diet (e.g., 0.1% w/w)
-
This compound
-
Vehicle for co-administration if not included in the diet
Procedure:
-
Acclimatize mice for at least one week.
-
Randomly assign mice to experimental groups: control diet, DDC diet, and DDC diet with this compound.
-
This compound can be co-administered in the DDC diet at a specified concentration (e.g., 0.03% w/w) or given daily by oral gavage.
-
Provide the respective diets and water ad libitum for a specified duration (e.g., 4 to 8 weeks).
-
Monitor animal health, body weight, and signs of cholestasis (e.g., jaundice).
-
At the end of the study period, collect blood and liver tissue for analysis as previously described.
Experimental Workflow for the DDC-fed Model
Caption: Experimental workflow for the DDC-fed mouse model of cholangiopathy.
This compound Signaling Pathway
This compound exerts its therapeutic effects through the dual activation of FXR and TGR5. The following diagram illustrates the key signaling pathways involved.
Caption: this compound dual FXR/TGR5 signaling pathway in cholangiopathy.
Conclusion
The Mdr2-/- mouse model provides direct evidence for the therapeutic efficacy of this compound in a model of sclerosing cholangitis. The BDL and DDC-fed models, while lacking direct studies with this compound, represent valuable and complementary tools for further investigating the anti-cholestatic, anti-inflammatory, and anti-fibrotic properties of this dual FXR/TGR5 agonist. The protocols and data presented herein provide a solid foundation for researchers to design and conduct preclinical studies to further elucidate the therapeutic potential of this compound for the treatment of human cholangiopathies.
References
- 1. Dual Farnesoid X Receptor/TGR5 Agonist this compound Reduces Liver Injury in the Mdr2−/− (Abcb4−/−) Mouse Cholangiopathy Model by Promoting Biliary HCO3− Output - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dual farnesoid X receptor/TGR5 agonist this compound reduces liver injury in the Mdr2-/- (Abcb4-/-) mouse cholangiopathy model by promoting biliary HCO⁻₃ output - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A New Xenobiotic-Induced Mouse Model of Sclerosing Cholangitis and Biliary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-Cholestatic Therapy with Obeticholic Acid Improves Short-Term Memory in Bile Duct-Ligated Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti–Cholestatic Therapy with Obeticholic Acid Improves Short-Term Memory in Bile Duct–Ligated Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Costunolide alleviated DDC induced ductular reaction and inflammatory response in murine model of cholestatic liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for Measuring TGR5 Activation in Response to Int-767
For Researchers, Scientists, and Drug Development Professionals
Introduction
Int-767 is a potent and selective dual agonist for the farnesoid X receptor (FXR) and the G protein-coupled receptor TGR5 (also known as GPBAR1).[1][2] TGR5 has emerged as a promising therapeutic target for metabolic diseases, including type 2 diabetes and non-alcoholic steatohepatitis (NASH).[3][4][5] Activation of TGR5 stimulates the production of intracellular cyclic AMP (cAMP), which in turn triggers a cascade of downstream signaling events.[6][7][8] This document provides detailed protocols for measuring the activation of TGR5 in response to this compound using two common methods: a cAMP accumulation assay and a luciferase reporter gene assay.
Quantitative Data Summary
The following table summarizes the potency of this compound and other relevant compounds on TGR5, as reported in the literature.
| Compound | Receptor Target | Assay Type | EC50 (µM) | Cell Line | Reference |
| This compound | TGR5 | cAMP (TR-FRET) | 0.68 ± 0.3 | NCI-H716 | [1] |
| This compound | TGR5 | cAMP (TR-FRET) | 0.63 | - | [2][9] |
| Int-777 | TGR5 | cAMP (TR-FRET) | 0.9 ± 0.5 | NCI-H716 | [1] |
| Lithocholic Acid (LCA) | TGR5 | cAMP (TR-FRET) | 3.7 ± 1.3 | NCI-H716 | [1] |
| This compound | FXR | AlphaScreen | 0.03 | - | [1][2] |
Signaling Pathway
Upon binding of an agonist such as this compound, TGR5 undergoes a conformational change, leading to the activation of the Gαs subunit of its associated G protein.[7] This stimulates adenylyl cyclase to convert ATP into cyclic AMP (cAMP).[6][7] Elevated cAMP levels then activate Protein Kinase A (PKA), which can phosphorylate various downstream targets, including the cAMP response element-binding protein (CREB).[6][10] Phosphorylated CREB can then translocate to the nucleus and induce the expression of genes containing cAMP response elements (CRE) in their promoters.[7]
Experimental Protocols
cAMP Accumulation Assay
This protocol describes the measurement of intracellular cAMP levels in response to this compound using a commercially available time-resolved fluorescence resonance energy transfer (TR-FRET) assay kit.
Experimental Workflow
Materials:
-
Human enteroendocrine NCI-H716 cells[1]
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
96-well white, solid-bottom assay plates
-
This compound
-
cAMP assay kit (e.g., a TR-FRET based kit)
-
TR-FRET compatible plate reader
Procedure:
-
Cell Seeding:
-
Culture NCI-H716 cells in appropriate medium.
-
Seed the cells into a 96-well plate at a density of 50,000 cells/well.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in assay buffer to achieve the desired final concentrations. Include a vehicle control (DMSO alone).
-
-
Cell Treatment:
-
Carefully remove the culture medium from the wells.
-
Add the diluted this compound solutions to the respective wells.
-
Incubate the plate at 37°C for 30 minutes.
-
-
cAMP Measurement:
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Add the TR-FRET reagents to each well.
-
Incubate the plate in the dark at room temperature for 1 hour.
-
-
Data Acquisition and Analysis:
-
Read the plate using a TR-FRET compatible plate reader at the appropriate wavelengths.
-
Calculate the ratio of the acceptor and donor fluorescence signals.
-
Plot the fluorescence ratio against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis to determine the EC50 value.[1]
-
Luciferase Reporter Gene Assay
This protocol describes the measurement of TGR5 activation by quantifying the expression of a luciferase reporter gene under the control of a cAMP response element (CRE).
Experimental Workflow
Materials:
-
HEK293T cells[1]
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
96-well white, clear-bottom assay plates
-
TGR5 expression plasmid
-
CRE-luciferase reporter plasmid
-
Transfection reagent
-
This compound
-
Luciferase assay system
-
Luminometer
Procedure:
-
Cell Seeding and Transfection:
-
Seed HEK293T cells into a 96-well plate.
-
On the following day, co-transfect the cells with the TGR5 expression plasmid and the CRE-luciferase reporter plasmid using a suitable transfection reagent. A control transfection with an empty vector should be included.[1]
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in serum-free medium to achieve the desired final concentrations. Include a vehicle control (DMSO alone).
-
-
Cell Treatment:
-
Luciferase Measurement:
-
Lyse the cells according to the luciferase assay system manufacturer's instructions.
-
Add the luciferase substrate to each well.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a luminometer.
-
Normalize the luciferase activity to a control (e.g., co-transfected Renilla luciferase or total protein concentration).
-
Plot the normalized luciferase activity against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis to determine the EC50 value.[7]
-
Conclusion
The protocols outlined in this document provide robust and reliable methods for quantifying the activation of TGR5 by this compound. The choice between the cAMP accumulation assay and the luciferase reporter gene assay will depend on the specific experimental goals and available resources. The cAMP assay provides a direct measure of the immediate downstream signaling event, while the reporter gene assay measures a later transcriptional response. Both assays are well-suited for determining the potency and efficacy of TGR5 agonists like this compound and are valuable tools in the research and development of novel therapeutics targeting this receptor.
References
- 1. Functional Characterization of the Semisynthetic Bile Acid Derivative this compound, a Dual Farnesoid X Receptor and TGR5 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional characterization of the semisynthetic bile acid derivative this compound, a dual farnesoid X receptor and TGR5 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound improves histopathological features in a diet-induced ob/ob mouse model of biopsy-confirmed non-alcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. indigobiosciences.com [indigobiosciences.com]
- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 6. TGR5 Signaling in Hepatic Metabolic Health - PMC [pmc.ncbi.nlm.nih.gov]
- 7. indigobiosciences.com [indigobiosciences.com]
- 8. Frontiers | TGR5, Not Only a Metabolic Regulator [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. caymanchem.com [caymanchem.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols: Int-767 in Combination Therapy for Nonalcoholic Steatohepatitis (NASH)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical rationale and experimental protocols for investigating the therapeutic potential of Int-767, a dual Farnesoid X Receptor (FXR) and Takeda G-protein-coupled receptor 5 (TGR5) agonist, in combination with other therapeutic agents for the treatment of Nonalcoholic Steatohepatitis (NASH).
Introduction
Nonalcoholic steatohepatitis (NASH) is a severe form of nonalcoholic fatty liver disease (NAFLD) characterized by hepatic steatosis, inflammation, and hepatocyte injury, which can progress to fibrosis, cirrhosis, and hepatocellular carcinoma.[1][2][3] The complex pathophysiology of NASH, involving metabolic dysregulation, inflammation, and fibrosis, suggests that combination therapies targeting multiple pathways may be more effective than monotherapy.[4]
This compound is a potent dual agonist for FXR and TGR5, two key receptors involved in regulating bile acid, glucose, and lipid metabolism, as well as inflammatory responses.[5] Preclinical studies have demonstrated that this compound monotherapy can effectively reduce liver steatosis, inflammation, and fibrosis in animal models of NASH.[6][7][8] This document outlines the rationale and provides detailed protocols for evaluating this compound in combination with other promising NASH therapeutic agents.
Rationale for Combination Therapy
The multifaceted nature of NASH provides a strong rationale for a multi-targeted therapeutic approach. Combining this compound with agents that have complementary mechanisms of action could lead to synergistic or additive effects, enhancing therapeutic efficacy and potentially allowing for lower doses of individual drugs, thereby improving safety and tolerability.
Potential Combination Strategies:
-
With GLP-1 Receptor Agonists (e.g., Semaglutide (B3030467), Liraglutide): GLP-1 agonists improve glycemic control, promote weight loss, and have shown efficacy in reducing liver fat and inflammation.[8][9][10][11] The combination of this compound's effects on bile acid metabolism and inflammation with the metabolic benefits of GLP-1 agonists presents a compelling therapeutic strategy.
-
With Acetyl-CoA Carboxylase (ACC) Inhibitors (e.g., Firsocostat): ACC is a key enzyme in de novo lipogenesis (DNL), a pathway upregulated in NASH.[12] Combining this compound with an ACC inhibitor could provide a dual approach to reducing hepatic fat by inhibiting its synthesis (ACC inhibitor) and promoting its clearance and reducing inflammation (this compound).
-
With C-C Motif Chemokine Receptor 2/5 (CCR2/CCR5) Antagonists (e.g., Cenicriviroc): CCR2 and CCR5 are involved in the recruitment of inflammatory cells to the liver.[1] Combining this compound's metabolic and anti-inflammatory effects with a direct anti-inflammatory and anti-fibrotic agent like a CCR2/5 antagonist could address multiple facets of NASH pathology.[1][13][14]
Quantitative Data from Preclinical Combination Studies with FXR Agonists
While specific preclinical combination data for this compound is limited in the public domain, studies on other potent FXR agonists provide a strong basis for its potential in combination therapy.
| Combination Therapy | Animal Model | Duration | Key Findings | Reference |
| FXR Agonist (Cilofexor) + GLP-1 Agonist (Semaglutide) | Murine model of diet-induced NASH | 12 weeks | Combination further improved liver fat reduction compared to semaglutide alone. Triple combination with an ACC inhibitor analog had the greatest impact on NAFLD Activity Score (NAS). | [8][9][10] |
| FXR Agonist (Cilofexor) + ACC Inhibitor (Firsocostat analog) | Murine model of diet-induced NASH | 12 weeks | Combination further improved liver fat reduction compared to semaglutide alone. | [8][9][10] |
| FXR Agonist (Tropifexor) + CCR2/5 Antagonist (Cenicriviroc) | Murine model of diet-induced NASH | Not Specified | Synergistic reduction in inflammation and ballooning versus monotherapy. | [1] |
| FXR Agonist (Obeticholic Acid) + GLP-1 Agonist (Liraglutide) | Diet-induced obese mouse models of biopsy-confirmed NASH | 8 weeks | Both agents reduced different aspects of NASH pathology; Liraglutide improved steatosis in one model, while OCA reduced steatosis and inflammation in both. | [6][11][15] |
Signaling Pathways and Experimental Workflow
Signaling Pathways in NASH and Points of Intervention
The following diagram illustrates the key signaling pathways involved in NASH pathogenesis and the potential points of intervention for this compound and combination partners.
General Experimental Workflow for Preclinical Combination Studies
The following diagram outlines a typical workflow for evaluating this compound in combination with other therapeutic agents in a preclinical NASH model.
Experimental Protocols
Animal Model of Diet-Induced NASH
Objective: To induce NASH with fibrosis in mice that recapitulates the key histological features of human NASH.
Materials:
-
Male C57BL/6J mice (8-10 weeks old)
-
High-fat, high-fructose, high-cholesterol diet (e.g., Research Diets D09100301)
-
Standard chow diet
-
Animal caging and husbandry supplies
Protocol:
-
Acclimate mice to the animal facility for at least one week with ad libitum access to standard chow and water.
-
Randomly assign mice to the NASH diet group or the control (standard chow) group.
-
Provide the respective diets and water ad libitum for 16-24 weeks.
-
Monitor body weight and food intake weekly.
-
At the end of the induction period, a subset of animals can be sacrificed to confirm the development of NASH and fibrosis through histological and biochemical analysis.
Dosing and Administration of Therapeutic Agents
Objective: To administer this compound and a combination agent to NASH mice.
Materials:
-
This compound
-
Combination agent (e.g., GLP-1 agonist, ACC inhibitor)
-
Vehicle control (e.g., 0.5% methylcellulose)
-
Oral gavage needles
-
Subcutaneous injection needles and syringes (if applicable)
Protocol:
-
Prepare dosing solutions of this compound, the combination agent, and vehicle control at the desired concentrations.
-
Randomly assign NASH mice to the following treatment groups (n=10-15 per group):
-
Vehicle control
-
This compound monotherapy (e.g., 10 mg/kg, oral gavage, daily)
-
Combination agent monotherapy (dose and route dependent on the agent)
-
This compound + combination agent
-
-
Administer the treatments for a specified duration (e.g., 8-12 weeks).
-
Continue to monitor body weight and food intake throughout the treatment period.
Liver Histopathology
Objective: To assess the effects of combination therapy on the key histological features of NASH.
Materials:
-
10% neutral buffered formalin
-
Paraffin (B1166041) embedding supplies
-
Microtome
-
Glass slides
-
Hematoxylin and Eosin (H&E) staining reagents
-
Picro-Sirius Red staining kit for fibrosis
-
Microscope
Protocol:
-
At the end of the treatment period, euthanize the mice and collect the livers.
-
Fix a portion of the liver in 10% neutral buffered formalin for 24-48 hours.
-
Process the fixed tissue and embed in paraffin.
-
Section the paraffin blocks at 4-5 µm thickness and mount on glass slides.
-
Stain sections with H&E to assess steatosis, inflammation, and hepatocyte ballooning.
-
Stain sections with Picro-Sirius Red to visualize and quantify collagen deposition (fibrosis).
-
Score the histological slides for NAFLD Activity Score (NAS) and fibrosis stage by a trained pathologist blinded to the treatment groups.
Biochemical Analysis
Objective: To measure serum and hepatic markers of liver injury, and lipid metabolism.
Materials:
-
Blood collection tubes
-
Centrifuge
-
Spectrophotometer or automated clinical chemistry analyzer
-
Commercial assay kits for:
-
Alanine aminotransferase (ALT)
-
Aspartate aminotransferase (AST)
-
Triglycerides
-
Cholesterol
-
Protocol:
-
Collect blood via cardiac puncture at the time of sacrifice and process to obtain serum.
-
Homogenize a portion of the fresh or frozen liver tissue.
-
Measure serum ALT and AST levels as markers of liver injury.
-
Measure triglyceride and cholesterol levels in both serum and liver homogenates.
Gene Expression Analysis (RT-qPCR)
Objective: To quantify the expression of genes involved in inflammation, fibrosis, and lipid metabolism in the liver.
Materials:
-
RNA extraction kit (e.g., TRIzol, RNeasy)
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green)
-
Real-time PCR system
-
Primers for target genes (e.g., Tnf-α, Il-6, Col1a1, Timp1, Srebp-1c, Fasn) and a housekeeping gene (e.g., Gapdh, Actb)
Protocol:
-
Extract total RNA from a portion of the frozen liver tissue.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform qPCR using the cDNA, primers, and qPCR master mix.
-
Analyze the qPCR data using the delta-delta Ct method to determine the relative expression of target genes, normalized to the housekeeping gene.
Conclusion
The combination of this compound with other therapeutic agents targeting distinct pathways in NASH pathogenesis holds significant promise for enhanced efficacy. The protocols outlined in these application notes provide a framework for the preclinical evaluation of such combination therapies. Careful experimental design and comprehensive endpoint analysis are crucial to elucidating the potential synergistic or additive benefits of these novel treatment strategies for NASH.
References
- 1. Tropifexor plus cenicriviroc combination versus monotherapy in nonalcoholic steatohepatitis: Results from the phase 2b TANDEM study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. surf.rutgers.edu [surf.rutgers.edu]
- 3. FXR agonists in NASH treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Combination therapy for non-alcoholic steatohepatitis: rationale, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. wjgnet.com [wjgnet.com]
- 7. researchgate.net [researchgate.net]
- 8. Gilead and Novo Nordisk’s NASH trial meets primary endpoint [clinicaltrialsarena.com]
- 9. gilead.com [gilead.com]
- 10. geneonline.com [geneonline.com]
- 11. Metabolic and hepatic effects of liraglutide, obeticholic acid and elafibranor in diet-induced obese mouse models of biopsy-confirmed nonalcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Farnesoid X Receptor Agonism, Acetyl‐Coenzyme A Carboxylase Inhibition, and Back Translation of Clinically Observed Endpoints of De Novo Lipogenesis in a Murine NASH Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. hra.nhs.uk [hra.nhs.uk]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting Int-767 solubility issues in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Int-767. The information is presented in a question-and-answer format to directly address common issues encountered during in vitro experiments, with a focus on solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective dual agonist for the Farnesoid X Receptor (FXR) and the Takeda G protein-coupled receptor 5 (TGR5).[1][2][3][4][5][6] As a dual agonist, it activates both of these receptors, which are key regulators of bile acid, glucose, and lipid metabolism.[7][8][9][10] This dual activation allows this compound to influence multiple metabolic pathways simultaneously.[1][7]
Q2: What are the main signaling pathways activated by this compound?
This compound activates two primary signaling pathways:
-
FXR Pathway: As a nuclear hormone receptor, FXR, when activated by this compound, forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Farnesoid X Receptor Response Elements (FXREs) in the promoter regions of target genes, modulating their transcription. A key target is the induction of the Small Heterodimer Partner (SHP), which in turn inhibits the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[4]
-
TGR5 Pathway: TGR5 is a G protein-coupled receptor. Upon activation by this compound, it stimulates a Gαs protein, leading to the activation of adenylyl cyclase. This enzyme converts ATP to cyclic AMP (cAMP). The increase in intracellular cAMP activates downstream effectors such as Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (EPAC), which then modulate various cellular processes.[11][12][13]
There is also evidence of crosstalk between these pathways, with FXR activation potentially inducing the expression of TGR5.[1][7]
Q3: Is this compound considered water-soluble?
Yes, this compound is described as a highly water-soluble compound.[14] For in vivo studies, it has been successfully dissolved in 0.9% saline for intravenous administration.[14] One supplier suggests a solubility of up to 100 mg/mL in water with the aid of ultrasonic treatment.[15]
Q4: In what organic solvents is this compound soluble?
Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing stock solutions of this compound for in vitro assays.[16] It is reported to be soluble in DMSO at concentrations of at least 100 mg/mL (202.16 mM).[15] Commercially, it is also available pre-dissolved in DMSO at a concentration of 10 mM.[17]
Troubleshooting Guide: this compound Solubility in Vitro
This guide addresses common solubility issues that may arise when working with this compound in a laboratory setting.
Issue 1: this compound powder is difficult to dissolve in the initial solvent.
Possible Cause & Solution:
-
Inadequate Solvent Purity: The presence of water in DMSO can significantly reduce its ability to dissolve some organic compounds.
-
Recommendation: Always use fresh, anhydrous, high-purity DMSO for preparing stock solutions. Store DMSO in a tightly sealed container in a dry environment to prevent moisture absorption.[18]
-
-
Insufficient Mixing/Energy: The compound may require more energy to overcome its crystal lattice structure and dissolve.
-
Recommendation 1 (Vortexing): Vortex the solution vigorously for 1-2 minutes.
-
Recommendation 2 (Sonication): Place the vial in a water bath sonicator for 10-15 minutes. This can help break down aggregates and enhance dissolution.[18]
-
Recommendation 3 (Gentle Warming): If sonication is not sufficient, warm the solution in a 37°C water bath for 5-10 minutes with intermittent vortexing.[18]
-
Issue 2: The this compound DMSO stock solution precipitates upon dilution into aqueous buffers or cell culture media.
Possible Cause & Solution:
-
"Salting Out" Effect: This is a common phenomenon where a compound that is soluble in an organic solvent precipitates when the solution is diluted into an aqueous medium due to a rapid change in solvent polarity.
-
Recommendation 1 (Gradual Dilution): Instead of a single large dilution, perform serial dilutions of your DMSO stock solution in DMSO first to achieve a lower concentration. Then, add the final, most diluted DMSO solution to your aqueous medium. This gradual decrease in DMSO concentration can help keep the compound in solution.[18]
-
Recommendation 2 (Optimize Final DMSO Concentration): While aiming for the lowest possible final DMSO concentration to minimize cytotoxicity (ideally ≤ 0.1%), ensure it is sufficient to maintain the solubility of this compound at your working concentration. You may need to empirically determine the optimal final DMSO concentration for your specific experimental conditions.[18]
-
Recommendation 3 (Pre-warmed Media): Adding the DMSO stock to pre-warmed (37°C) cell culture medium or buffer can sometimes improve solubility.[19]
-
Recommendation 4 (Immediate Mixing): Vortex the solution immediately after adding the DMSO stock to the aqueous buffer to ensure rapid and uniform dispersion.[19]
-
Issue 3: Inconsistent experimental results, possibly due to precipitation.
Possible Cause & Solution:
-
Compound Precipitation Over Time: Even if a solution appears clear initially, the compound may precipitate out over time, leading to a decrease in the effective concentration and causing variability in results.
-
Recommendation 1 (Visual Inspection): Always visually inspect your working solutions for any signs of precipitation before each use.
-
Recommendation 2 (Fresh Dilutions): Prepare fresh working solutions from your stock immediately before each experiment.
-
-
Improper Storage of Stock Solution: Repeated freeze-thaw cycles can lead to the precipitation of the compound from the DMSO stock solution.
-
Recommendation: Aliquot your stock solution into single-use vials to avoid multiple freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light and moisture.[20]
-
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Reported Solubility | Molar Concentration | Notes |
| DMSO | ≥ 100 mg/mL[15] | ≥ 202.16 mM | Use of fresh, anhydrous DMSO is recommended.[15] |
| Water | 100 mg/mL[15] | 202.16 mM | Requires ultrasonic treatment to achieve dissolution.[15] |
| 0.9% Saline | Sufficient for in vivo intravenous administration[14] | Not specified | Used for animal studies.[14] |
| 0.5% Carboxymethyl cellulose | Sufficient for in vivo oral gavage[21] | Not specified | Used as a vehicle for oral administration in mice.[21] |
Molecular Weight of this compound (sodium salt): 494.66 g/mol
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution into aqueous buffers or cell culture media.
Materials:
-
This compound powder
-
Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath sonicator (optional)
-
37°C water bath (optional)
Procedure:
-
Calculation: Calculate the mass of this compound required to prepare the desired volume of a 10 mM stock solution (Mass (mg) = 10 * Volume (mL) * 0.49466).
-
Weighing: Carefully weigh the calculated amount of this compound powder and place it into a sterile microcentrifuge tube.
-
Dissolution: Add the corresponding volume of anhydrous DMSO to the tube.
-
Mixing: Vortex the solution thoroughly for 1-2 minutes until the solid is completely dissolved.
-
Troubleshooting:
-
If the compound does not fully dissolve, sonicate the tube in a water bath for 10-15 minutes.
-
If sonication is insufficient, place the tube in a 37°C water bath for 5-10 minutes, with intermittent vortexing.
-
-
Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Storage: Aliquot the stock solution into single-use, light-protected tubes and store at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution of this compound in Cell Culture Medium
Objective: To prepare a diluted working solution of this compound for in vitro cell-based assays, minimizing precipitation.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium (e.g., DMEM/F12)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Pre-warm Medium: Pre-warm the required volume of cell culture medium to 37°C.
-
Intermediate Dilution (Optional but Recommended): To avoid precipitation, perform an intermediate dilution of the 10 mM stock solution in sterile DMSO to a lower concentration (e.g., 1 mM).
-
Final Dilution:
-
Pipette the required volume of the pre-warmed cell culture medium into a sterile tube.
-
While vortexing the medium gently, add the required volume of the this compound DMSO stock (or intermediate dilution) to achieve the final desired concentration. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.1%).
-
-
Final Mixing: Vortex the working solution briefly to ensure homogeneity.
-
Use Immediately: Use the freshly prepared working solution in your cell culture experiments without delay.
Mandatory Visualizations
Signaling Pathways
Caption: this compound Dual Activation of TGR5 and FXR Signaling Pathways.
Experimental Workflows
Caption: Recommended Workflow for Preparing this compound Solutions for In Vitro Assays.
References
- 1. Farnesoid X receptor induces Takeda G-protein receptor 5 cross-talk to regulate bile acid synthesis and hepatic metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Farnesoid X receptor pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Farnesoid X receptor - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Bile acid receptors FXR and TGR5 signaling in fatty liver diseases and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.cn [medchemexpress.cn]
- 9. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. TGR5, Not Only a Metabolic Regulator - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound—A Dual Farnesoid-X Receptor (FXR) and Takeda G Protein-Coupled Receptor-5 (TGR5) Agonist Improves Survival in Rats and Attenuates Intestinal Ischemia Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Functional Characterization of the Semisynthetic Bile Acid Derivative this compound, a Dual Farnesoid X Receptor and TGR5 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 17. apexbt.com [apexbt.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. This compound improves histopathological features in a diet-induced ob/ob mouse model of biopsy-confirmed non-alcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Int-767 dosage for maximal therapeutic effect
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Int-767.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective dual agonist for the Farnesoid X Receptor (FXR) and the Takeda G-protein-coupled receptor 5 (TGR5).[1][2][3] It is a semi-synthetic bile acid derivative, specifically 6α-ethyl-3α,7α,23-trihydroxy-24-nor-5β-cholan-23-sulfate sodium salt.[4] Its dual agonism allows it to modulate multiple metabolic and inflammatory pathways.[4][5]
Q2: What are the reported therapeutic effects of this compound?
Preclinical studies have demonstrated a range of therapeutic effects for this compound, including:
-
Liver Protection: Amelioration of liver injury in models of cholangiopathy, non-alcoholic steatohepatitis (NASH), and metabolic dysfunction-associated steatohepatitis (MASH).[1][2][3][5][6] This includes reductions in hepatic inflammation, fibrosis, and steatosis.[2][3][5]
-
Metabolic Regulation: Improvement in glucose and lipid metabolism, including decreased cholesterol and triglyceride levels in diabetic animal models.[4][5][7]
-
Anti-inflammatory Effects: Reduction of pro-inflammatory cytokine production in macrophages.[8][9]
-
Intestinal Protection: Attenuation of intestinal ischemia-reperfusion injury.[8]
Q3: What are the key signaling pathways activated by this compound?
This compound activates both FXR and TGR5 signaling pathways:
-
FXR Activation: In the liver and ileum, FXR activation by this compound inhibits bile acid synthesis by inducing ileal Fibroblast Growth Factor 15 (FGF15) and hepatic Small Heterodimer Partner (SHP) gene expression.[2] This leads to a reduction in the biliary output of endogenous bile acids.[1]
-
TGR5 Activation: TGR5 activation, particularly in enteroendocrine cells, stimulates the secretion of glucagon-like peptide-1 (GLP-1), which plays a role in glucose homeostasis.[4] In macrophages, TGR5 activation can reduce the production of proinflammatory cytokines.[8]
Q4: What is a typical dosage range for this compound in preclinical models?
Dosages in preclinical studies have varied depending on the animal model and the therapeutic area being investigated. Common oral dosages in mice and rats range from 3 mg/kg/day to 30 mg/kg/day.[3][7][9] For intravenous administration in a rat model of intestinal ischemia, a dose of 10 mg/kg was found to be effective.[8][10]
Troubleshooting Guides
In Vitro Experiments
| Issue | Potential Cause | Troubleshooting Steps |
| Lower than expected potency (higher EC50) in cell-based assays. | 1. Compound Degradation: Improper storage or repeated freeze-thaw cycles of this compound stock solutions. 2. Cell Health: Cells are unhealthy, have a high passage number, or have low expression of FXR/TGR5. 3. Assay Conditions: Suboptimal cell density, incubation time, or assay buffer composition. | 1. Compound Handling: Store this compound stock solutions at -80°C for long-term storage (up to 6 months) and -20°C for short-term storage (up to 1 month). Prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles. 2. Cell Culture: Use cells with healthy morphology and within a consistent, low passage number. Verify FXR and TGR5 expression levels. 3. Assay Optimization: Optimize cell seeding density and agonist incubation time. Ensure the assay buffer is at the correct pH and free of interfering substances. |
| High variability between replicate wells. | 1. Pipetting Errors: Inconsistent pipetting, especially of small volumes. 2. Cell Plating Inconsistency: Uneven cell distribution in the wells. 3. Edge Effects: Evaporation from wells on the edge of the plate. | 1. Pipetting Technique: Use calibrated pipettes and proper technique. For small volumes, consider preparing a master mix. 2. Cell Seeding: Ensure a homogenous cell suspension before and during plating. 3. Plate Incubation: Use a humidified incubator and consider leaving the outer wells empty or filled with sterile buffer. |
In Vivo Experiments
| Issue | Potential Cause | Troubleshooting Steps |
| Lack of therapeutic effect at previously reported dosages. | 1. Compound Formulation/Administration: Poor solubility or inconsistent administration of the this compound formulation. 2. Animal Model Variability: Differences in the animal strain, age, sex, or diet compared to published studies. The severity of the induced disease may also differ. 3. Pharmacokinetics: Insufficient drug exposure in the target tissue. | 1. Formulation: this compound is water-soluble and can be dissolved in 0.9% saline for intravenous injection. For oral gavage, it has been dissolved in 0.5% carboxymethyl cellulose (B213188). Ensure the compound is fully dissolved before administration. 2. Model Standardization: Carefully control for all variables in your animal model. Consider running a pilot study to confirm disease induction and response to a positive control. 3. PK/PD Studies: If possible, perform pharmacokinetic studies to measure this compound levels in plasma and target tissues to correlate exposure with pharmacodynamic effects. |
| Unexpected toxicity or adverse effects. | 1. High Dose: The administered dose may be too high for the specific animal model or strain. 2. Off-target Effects: Although potent and selective, high concentrations of any compound can lead to off-target effects. 3. Vehicle Effects: The vehicle used for administration may be causing toxicity. | 1. Dose-Response Study: Conduct a dose-response study to identify the optimal therapeutic window with minimal toxicity. 2. Literature Review: Thoroughly review the literature for any reported off-target effects or toxicity of this compound. 3. Vehicle Control: Always include a vehicle-only control group to assess any effects of the vehicle itself. |
| Inconsistent results in NASH/MASH models. | 1. Diet Variability: Inconsistencies in the composition of the high-fat diet used to induce NASH/MASH. 2. Disease Progression: The stage of NASH/MASH at the time of treatment initiation can significantly impact the outcome. | 1. Standardized Diet: Use a well-characterized and consistent diet, such as the AMLN or GAN diet, for NASH induction.[6][11] 2. Biopsy Confirmation: Consider performing a liver biopsy to confirm the stage of NASH/MASH before starting treatment to ensure consistent disease severity across groups.[3] |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Receptor | Assay Type | EC50 | Reference |
| FXR | AlphaScreen | ~30 nM | [3] |
| TGR5 | Time-Resolved FRET | ~630 nM | [4] |
Table 2: Summary of In Vivo Dosages and Effects of this compound
| Animal Model | Disease | Dosing Regimen | Key Therapeutic Effects | Reference |
| Mdr2-/- mice | Cholangiopathy | 0.03% w/w in diet (~30 mg/kg/day) for 4 weeks | Improved serum liver enzymes, reduced hepatic inflammation and fibrosis. | [1][2] |
| db/db mice | Diabetes | 10-20 mg/kg/day, i.p. for 2 weeks | Decreased plasma total cholesterol and triglyceride levels. | |
| ob/ob mice on AMLN diet | NASH | 3 and 10 mg/kg/day, p.o. for 8 weeks | Dose-dependent improvements in steatosis, inflammation, and fibrosis. | [3] |
| ob/ob mice on AMLN diet | NASH | 3 and 10 mg/kg/day, p.o. for 16 weeks | Greater therapeutic potency and efficacy compared to Obeticholic Acid. | [3] |
| High-fat diet-fed rats | NASH | Gavage from week 13 to 16 | Alleviated liver damage, restored lipid and glucose metabolism. | [5] |
| Rats | Intestinal Ischemia Reperfusion | 10 mg/kg, i.v. 15 min after ischemia onset | Significantly improved survival by reducing inflammation and preserving intestinal integrity. | [8][10] |
| Rabbit on high-fat diet | Metabolic Syndrome and NASH | 3, 10, 30 mg/kg/day for 12 weeks | Dose-dependently reduced hepatomegaly, insulin (B600854) resistance, and liver inflammation/fibrosis. | [7] |
Experimental Protocols
Protocol 1: Induction of NASH in ob/ob Mice using the AMLN Diet
This protocol is based on methodologies described in studies investigating this compound in a diet-induced model of NASH.[3]
-
Animal Model: Male Lepob/Lepob (ob/ob) mice.
-
Diet: Amylin Liver NASH (AMLN) diet (Research Diets, #D09100301), which is high in fat (40% kcal, primarily trans-fat), fructose (B13574) (22% by weight), and cholesterol (2% by weight).
-
Induction Period: Feed mice the AMLN diet for 9-15 weeks to induce a robust NASH phenotype with fibrosis.
-
(Optional) Biopsy Confirmation: To ensure consistent disease severity, a liver biopsy can be performed after the induction period to stage NASH and fibrosis before randomizing animals into treatment groups.
-
Treatment Administration:
-
Prepare this compound in a vehicle of 0.5% carboxymethyl cellulose for oral gavage.
-
Administer the desired dose of this compound (e.g., 3 or 10 mg/kg) or vehicle daily for the duration of the study (e.g., 8-16 weeks).
-
-
Endpoint Analysis:
-
Collect blood for analysis of serum markers (e.g., ALT, AST, cholesterol, triglycerides).
-
Harvest the liver for histological analysis (H&E for steatosis and inflammation, Sirius Red for fibrosis) and gene expression analysis (e.g., qPCR for markers of inflammation and fibrosis).
-
Protocol 2: Western Blot Analysis of FXR and TGR5 Expression
This is a general protocol that can be adapted for the analysis of FXR and TGR5 protein levels in liver tissue from this compound treated animals.
-
Protein Extraction:
-
Homogenize frozen liver tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE:
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
-
Run the gel to separate proteins by molecular weight.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against FXR and TGR5 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensity and normalize to a loading control (e.g., β-actin or GAPDH).
-
Visualizations
Caption: this compound dual signaling pathway.
Caption: Experimental workflow for this compound in a NASH mouse model.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound—A Dual Farnesoid-X Receptor (FXR) and Takeda G Protein-Coupled Receptor-5 (TGR5) Agonist Improves Survival in Rats and Attenuates Intestinal Ischemia Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Obese diet-induced mouse models of nonalcoholic steatohepatitis-tracking disease by liver biopsy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rodent models of cholestatic liver disease: A practical guide for translational research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound improves histopathological features in a diet-induced ob/ob mouse model of biopsy-confirmed non-alcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Towards a standard diet-induced and biopsy-confirmed mouse model of non-alcoholic steatohepatitis: Impact of dietary fat source - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eclinpath.com [eclinpath.com]
- 8. Cholestasis: human disease and experimental animal models | Annals of Hepatology [elsevier.es]
- 9. alpco.com [alpco.com]
- 10. Genetic and Diet-Induced Animal Models for Non-Alcoholic Fatty Liver Disease (NAFLD) Research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. gubra.dk [gubra.dk]
Potential off-target effects of Int-767 in preclinical models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding potential off-target effects of Int-767 observed in preclinical models. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a dual agonist for the Farnesoid X Receptor (FXR) and the Takeda G protein-coupled receptor 5 (TGR5).[1][2][3] It is a semi-synthetic bile acid derivative that potently and selectively activates both of these receptors, which are involved in regulating bile acid, glucose, and lipid metabolism, as well as inflammatory responses.[1][2][3]
Q2: Has this compound demonstrated any off-target activity in preclinical screening?
In a screen against 15 other nuclear receptors involved in metabolic pathways, this compound was found to selectively activate FXR, indicating a low potential for off-target interactions with other nuclear receptors.
Q3: Were any cytotoxic effects of this compound observed in preclinical studies?
No, in vitro studies using HepG2 cells have shown that this compound does not exhibit cytotoxic effects. These studies measured ATP levels, lactate (B86563) dehydrogenase (LDH) release (a marker of necrosis), and caspase-3 activation (a marker of apoptosis) and found no significant changes with this compound treatment.
Q4: Does this compound have the potential for drug-drug interactions based on preclinical data?
Preclinical data suggests a low potential for drug-drug interactions. In vitro studies have shown that this compound does not inhibit cytochrome P450 enzymes, which are responsible for the metabolism of many drugs.
Q5: Is there any indication of potential cardiac-related off-target effects from preclinical studies?
Preclinical assessments indicate a low risk of cardiac-related off-target effects. This compound did not inhibit the human ether-a-go-go-related gene (hERG) potassium channel, which is a common target for drugs that can cause cardiac arrhythmias.
Troubleshooting Guides
Issue 1: Unexpected increase in serum alkaline phosphatase (ALP) and liver to body weight ratio in Mdr2-/- mice.
Potential Cause:
In a preclinical study using the Mdr2-/- (Abcb4-/-) mouse model of cholangiopathy, treatment with this compound, as well as selective FXR (INT-747) and TGR5 (INT-777) agonists, resulted in an increase in serum ALP levels and the liver weight to body weight ratio.[1] While this compound significantly improved serum ALT and reduced hepatic inflammation and fibrosis in this model, the elevation in ALP and liver weight could be an on-target effect related to the modulation of bile acid homeostasis and hepatocellular proliferation in this specific disease model.[1]
Troubleshooting Steps:
-
Confirm the finding: Re-analyze serum ALP levels and carefully measure liver and body weights at the end of the study.
-
Histopathological Analysis: Conduct a thorough histological examination of the liver to assess for any signs of cholestasis, bile duct proliferation, or hepatocellular hypertrophy that could explain the increased liver weight and ALP levels.
-
Dose-Response Assessment: If not already done, consider performing a dose-response study to see if these effects are dose-dependent.
-
Comparative Analysis: If using other FXR or TGR5 agonists, compare the magnitude of these effects to understand if this is a class effect or specific to this compound.
Issue 2: Discrepancy between in vivo anti-inflammatory effects and in vitro cytokine modulation.
Potential Cause:
While this compound demonstrates significant anti-inflammatory effects in vivo, such as reducing pro-inflammatory cytokine expression in models of NASH and intestinal ischemia-reperfusion injury, the direct effects on cytokine production in isolated cell lines might be less pronounced.[2] This suggests that the in vivo anti-inflammatory actions of this compound may be mediated by more complex, multi-cellular and multi-organ signaling pathways, rather than direct inhibition of cytokine production in a single cell type.
Troubleshooting Steps:
-
In Vivo Model Characterization: Ensure that the in vivo model is well-characterized and that the observed anti-inflammatory effects are robust and reproducible.
-
In Vitro System Selection: Consider using co-culture systems or primary cells that better represent the in vivo environment to assess the direct effects of this compound on inflammatory responses.
-
Pathway Analysis: Investigate upstream signaling pathways that regulate inflammation and are known to be modulated by FXR and TGR5 activation to understand the indirect mechanisms of action.
Data Presentation
Table 1: Summary of In Vitro Safety Pharmacology of this compound
| Assay | Cell Line | Endpoint | Result |
| Cytotoxicity | HepG2 | ATP levels, LDH release, Caspase-3 activation | No cytotoxic effect observed |
| Cytochrome P450 Inhibition | - | Enzyme activity | No inhibition of CYP450 enzymes |
| hERG Channel Activity | - | Potassium channel inhibition | No inhibition of hERG channel |
| Nuclear Receptor Selectivity | - | Receptor activation | Selective for FXR over 15 other nuclear receptors |
Table 2: Effects of this compound and Selective Agonists in Mdr2-/- Mice
| Treatment Group | Serum ALT | Serum ALP | Liver Weight / Body Weight Ratio | Hepatic Inflammation | Biliary Fibrosis |
| Vehicle | Baseline | Baseline | Baseline | Present | Present |
| This compound (Dual Agonist) | Decreased | Increased | Increased | Reduced | Reduced |
| INT-747 (FXR Agonist) | Increased | Increased | Increased | Not Improved | Not Improved |
| INT-777 (TGR5 Agonist) | Increased | Increased | Increased | Not Improved | Not Improved |
Data summarized from a study in the Mdr2-/- mouse model of cholangiopathy.[1]
Experimental Protocols
Mdr2-/- Mouse Model of Cholangiopathy
-
Animal Model: Mdr2-/- (Abcb4-/-) mice, which spontaneously develop sclerosing cholangitis and biliary fibrosis.
-
Treatment: Mice are fed a diet supplemented with this compound (e.g., 0.03% w/w) for a specified period (e.g., 4 weeks).
-
Endpoints:
-
Serum Analysis: Measurement of liver enzymes such as ALT and ALP.
-
Histology: Hematoxylin and eosin (B541160) (H&E) staining of liver sections to assess inflammation and bile duct proliferation. Sirius Red staining for fibrosis assessment.
-
Gene Expression Analysis: qPCR analysis of liver and ileal tissue for genes involved in bile acid synthesis and transport (e.g., Cyp7a1, Shp, Fgf15) and inflammation (e.g., Tnf-α, Il-1β).
-
Bile Flow and Composition: Collection of bile to measure flow rate and the concentration of bile acids and bicarbonate.
-
In Vitro Cytotoxicity Assays
-
Cell Line: HepG2 human hepatoma cells.
-
Treatment: Cells are incubated with various concentrations of this compound for a specified duration (e.g., 24 hours).
-
Assays:
-
Cell Viability: Assessed by measuring intracellular ATP levels using a commercial kit (e.g., CellTiter-Glo®).
-
Necrosis: Measured by the release of lactate dehydrogenase (LDH) into the cell culture medium using a commercial kit (e.g., CytoTox-ONE™).
-
Apoptosis: Determined by measuring the activity of caspase-3 and/or -7 using a commercial kit (e.g., Caspase-Glo® 3/7).
-
Visualizations
Caption: this compound dual agonism of FXR and TGR5 signaling pathways.
Caption: General experimental workflow for preclinical evaluation of this compound.
References
- 1. Dual Farnesoid X Receptor/TGR5 Agonist this compound Reduces Liver Injury in the Mdr2−/− (Abcb4−/−) Mouse Cholangiopathy Model by Promoting Biliary HCO3− Output - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional Characterization of the Semisynthetic Bile Acid Derivative this compound, a Dual Farnesoid X Receptor and TGR5 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound—A Dual Farnesoid-X Receptor (FXR) and Takeda G Protein-Coupled Receptor-5 (TGR5) Agonist Improves Survival in Rats and Attenuates Intestinal Ischemia Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize variability in Int-767 animal studies
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in animal studies involving the dual Farnesoid X Receptor (FXR) and TGR5 agonist, Int-767.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a semi-synthetic bile acid analogue that acts as a potent dual agonist for the Farnesoid X Receptor (FXR), a nuclear receptor, and the Takeda G protein-coupled Receptor 5 (TGR5), a membrane-bound receptor.[1][2][3] Its dual activity allows it to integrate metabolic control at multiple levels.[1] Activation of FXR helps regulate bile acid, lipid, and glucose metabolism, while TGR5 activation is known to stimulate the release of glucagon-like peptide-1 (GLP-1) and exert anti-inflammatory effects.[1][2][4] This dual mechanism makes this compound a candidate for treating metabolic diseases like non-alcoholic steatohepatitis (NASH), diabetes, and inflammatory conditions.[1][3][4]
Q2: What are the most common sources of variability in animal studies with this compound?
Variability in animal studies using FXR agonists like this compound can arise from several factors:
-
Animal Model: The species, strain, sex, and age of the animals can significantly influence outcomes. Different disease models (e.g., diet-induced obesity, genetic models like db/db or ob/ob mice) will respond differently.[1][5]
-
Diet and Housing: The composition of the diet (e.g., standard chow vs. high-fat diet) and environmental conditions such as cage density, light cycle, and temperature can alter baseline metabolism and drug response.
-
Drug Administration: Inconsistencies in dose calculation, formulation, route of administration (oral gavage vs. intravenous), and timing of administration can lead to significant differences in drug exposure and efficacy.[2][5]
-
Gut Microbiome: As bile acids and their analogues interact extensively with the gut microbiota, variations in the microbiome between animals can affect drug metabolism and physiological response.
-
Technical Skill: The precision of surgical procedures (e.g., in ischemia-reperfusion models) and consistency in sample collection and processing are critical for reducing data scatter.[2][6]
Q3: How do I select the appropriate animal model for my this compound study?
The choice of model depends entirely on the research question:
-
For NASH and Fibrosis: Diet-induced obesity models in mice (e.g., C57BL/6J fed a high-fat, high-cholesterol, and/or high-fructose diet) or genetic models like Lepob/Lepob (ob/ob) or Leprdb/Leprdb (db/db) mice are commonly used.[5][7] The Mdr2-/- mouse is a model for cholangiopathy and biliary fibrosis.[8][9]
-
For Diabetes and Metabolic Syndrome: Streptozotocin (STZ)-induced diabetic mice or db/db mice are suitable models to study effects on glucose homeostasis and lipid profiles.[1]
-
For Intestinal Injury: Rat models of intestinal ischemia-reperfusion injury (IRI) have been used to demonstrate the protective effects of this compound.[2][6]
-
Pharmacokinetics/Pharmacodynamics (PK/PD): Standard healthy rodents like C57BL/6 mice or Sprague-Dawley rats are typically used to characterize drug distribution and dose-response relationships.[5]
Q4: What are the recommended dosing guidelines for this compound?
Dosing depends on the animal model, disease state, and administration route. The tables below summarize doses used in published studies. It is crucial to perform a dose-ranging study for any new model or experimental design.
Data Presentation
Table 1: Summary of this compound Dosing in Rodent Models
| Animal Model | Disease | Dose Range (mg/kg/day) | Administration Route | Study Duration | Reference |
| db/db Mice | Diabetes | 10, 30 | Mixed with diet | 3 weeks | [1] |
| ob/ob Mice | NASH | 3, 10 | Oral Gavage | 8-16 weeks | [5] |
| Mdr2-/- Mice | Cholangiopathy | 0.03% w/w in diet | Diet | 7 days | [9] |
| Rats | Intestinal IRI | 5, 10 | Intravenous | Pre-treatment / Acute | [2][6] |
| C57BL/6 Mice | PK/PD | 1-30 | Oral Gavage | 14 days | [5] |
Troubleshooting Guides
Q5: My study shows high variability in plasma drug concentrations. What are the potential causes and solutions?
High variability in drug exposure is a common problem that can obscure treatment effects.
Troubleshooting Checklist for Pharmacokinetic Variability
| Potential Cause | Recommended Action |
| Inaccurate Dosing | Verify animal body weights daily before dosing. Ensure dose calculations are correct. Use calibrated pipettes and syringes. |
| Improper Gavage Technique | Ensure the gavage needle delivers the full dose to the stomach without reflux or accidental tracheal administration. Provide proper training for all personnel. |
| Formulation Issues | This compound for oral gavage is typically dissolved in 0.5% carboxymethyl cellulose (B213188).[5] Ensure the compound is fully suspended before each dose. Prepare fresh formulations regularly. |
| Food Consumption | For dietary administration, monitor daily food intake to ensure consistent drug consumption. Note that this compound may alter food preference or intake. |
| Enterohepatic Recirculation | The timing of sample collection is critical. This compound undergoes enterohepatic recirculation, which can cause multiple peaks in plasma concentration.[5] Design a sampling schedule that captures the full PK profile. |
| Animal Stress | Stress from handling or procedures can alter gastrointestinal motility and blood flow, affecting drug absorption. Acclimate animals properly and use consistent, gentle handling techniques. |
Q6: There is significant scatter in my metabolic endpoints (e.g., glucose, triglycerides). How can I reduce this?
Metabolic endpoints are notoriously sensitive to experimental conditions.
Troubleshooting Checklist for Metabolic Endpoint Variability
| Potential Cause | Recommended Action |
| Fasting State | Standardize the fasting period before blood collection. A 4-6 hour fast is typical for rodents to assess glucose and lipid levels. Ensure all animals have access to water. |
| Circadian Rhythm | Perform all procedures and sample collections at the same time of day to minimize variability due to circadian fluctuations in hormone and metabolite levels. |
| Dietary Control | Use a purified, defined diet to eliminate variability from nutrient composition in standard chow. Ensure consistent diet access for all animals. |
| Acclimation Period | Allow animals a sufficient acclimation period (at least one week) to the housing facility and, if applicable, to the specific diet before the study begins. |
| Sample Handling | Process blood samples consistently and quickly. Use appropriate anticoagulants (e.g., EDTA for plasma) and store samples at -80°C immediately after processing. Avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Preparation and Oral Gavage Administration of this compound
-
Vehicle Preparation: Prepare a 0.5% (w/v) solution of low-viscosity carboxymethyl cellulose (CMC) in sterile water. Stir overnight at room temperature to ensure it is fully dissolved.
-
Drug Formulation:
-
Calculate the total amount of this compound needed based on the number of animals, their average weight, the dose (e.g., 10 mg/kg), and the dosing volume (e.g., 5 mL/kg).
-
Weigh the required amount of this compound powder.
-
Create a homogenous suspension by gradually adding the CMC vehicle to the powder while vortexing or sonicating.
-
-
Administration:
-
Weigh each animal immediately before dosing.
-
Calculate the exact volume to be administered to each animal.
-
Gently restrain the animal and administer the suspension using a proper-sized, ball-tipped gavage needle to prevent injury.
-
Ensure the suspension is well-mixed before drawing each dose.
-
Monitor the animal for a few minutes post-dosing for any signs of distress or regurgitation.
-
Protocol 2: Intravenous (IV) Administration of this compound
-
Vehicle Preparation: Use sterile 0.9% saline as the vehicle.[2]
-
Drug Formulation:
-
Administration:
-
Place the animal in a restraining device that allows access to the tail vein.
-
Warm the tail with a heat lamp or warm water to dilate the vein.
-
Administer the calculated volume slowly and steadily into the lateral tail vein using a 27-gauge or smaller needle.
-
Apply gentle pressure to the injection site after withdrawing the needle to prevent bleeding.
-
Visualizations
Signaling Pathways and Workflows
Caption: this compound dual agonist signaling pathway via TGR5 and FXR.
Caption: Standardized workflow to minimize experimental variability.
Caption: A logical workflow for troubleshooting high data variability.
References
- 1. Functional Characterization of the Semisynthetic Bile Acid Derivative this compound, a Dual Farnesoid X Receptor and TGR5 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. dovepress.com [dovepress.com]
- 4. Farnesoid X receptor agonist this compound attenuates liver steatosis and inflammation in rat model of nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound improves histopathological features in a diet-induced ob/ob mouse model of biopsy-confirmed non-alcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound-A Dual Farnesoid-X Receptor (FXR) and Takeda G Protein-Coupled Receptor-5 (TGR5) Agonist Improves Survival in Rats and Attenuates Intestinal Ischemia Reperfusion Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Dual Farnesoid X Receptor/TGR5 Agonist this compound Reduces Liver Injury in the Mdr2−/− (Abcb4−/−) Mouse Cholangiopathy Model by Promoting Biliary HCO3− Output - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dual farnesoid X receptor/TGR5 agonist this compound reduces liver injury in the Mdr2-/- (Abcb4-/-) mouse cholangiopathy model by promoting biliary HCO⁻₃ output - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Reproducibility of Int-767 In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reproducibility of in vivo studies involving the dual Farnesoid X Receptor (FXR) and Takeda G protein-coupled receptor 5 (TGR5) agonist, Int-767.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a semi-synthetic bile acid derivative that acts as a potent dual agonist for both FXR and TGR5.[1][2] Its activation of these two receptors allows it to modulate multiple metabolic and inflammatory pathways.[1] FXR activation plays a key role in regulating bile acid, lipid, and glucose homeostasis.[3][4] TGR5 activation, on the other hand, is known to stimulate the secretion of glucagon-like peptide-1 (GLP-1) and exert anti-inflammatory effects, particularly in macrophages.[1][5]
Q2: What are the main therapeutic effects of this compound observed in preclinical in vivo studies?
A2: Preclinical studies have demonstrated that this compound has several beneficial effects, including:
-
Metabolic Improvements: It can decrease cholesterol and triglyceride levels.[1]
-
Anti-inflammatory Properties: this compound has been shown to reduce the production of pro-inflammatory cytokines.[6]
-
Anti-fibrotic Effects: It can attenuate liver fibrosis.[2][7]
-
Improved Liver Histopathology: In models of non-alcoholic steatohepatitis (NASH), this compound has been shown to improve liver histology by reducing steatosis, inflammation, and ballooning.[2][8]
Q3: Which animal models are commonly used for in vivo studies with this compound?
A3: Several animal models have been successfully used to study the in vivo effects of this compound, including:
-
Genetically obese and diabetic models: db/db mice and ob/ob mice on a high-fat, cholesterol, and fructose (B13574) diet (AMLN diet) are used to model NAFLD and NASH.[1][2]
-
Cholangiopathy model: The Mdr2 knockout (Mdr2-/-) mouse is a model for chronic inflammatory liver disease.[7]
-
Diet-induced metabolic syndrome models: Rabbits fed a high-fat diet are used to study metabolic syndrome and associated NASH.[9]
-
Intestinal Ischemia/Reperfusion Injury: Rat models are used to investigate the protective effects of this compound in acute intestinal injury.[6]
Troubleshooting Guide
Issue 1: Variability in Efficacy and Off-Target Effects
-
Q: We are observing inconsistent results in our mouse model of NASH. What could be the cause?
-
A: Inconsistent results can stem from several factors. This compound's dual agonism on FXR and TGR5 can lead to complex, tissue-specific effects. For instance, studies have shown that this compound may enhance hepatic but not ileal FXR function, which could influence outcomes.[2] Ensure strict standardization of your animal model, diet, and experimental procedures. It is also crucial to source the compound from a reliable supplier to ensure its purity and stability.
-
-
Q: Are there any known off-target effects or cytotoxicity associated with this compound?
-
A: this compound has been shown to be non-cytotoxic in HepG2 cells and does not inhibit major cytochrome P450 enzymes or the hERG potassium channel, suggesting a low potential for off-target effects and drug-drug interactions at the concentrations tested.[1][5] However, it is always good practice to include control groups to monitor for any unexpected adverse effects in your specific model.
-
Issue 2: Compound Formulation and Administration
-
Q: What is the recommended vehicle for this compound administration, and how should it be prepared?
-
A: A commonly used vehicle for oral administration of this compound is 0.5% carboxymethyl cellulose (B213188) (CMC) in water.[2] To prepare, slowly add the CMC powder to the water while stirring continuously to avoid clumping. The mixture may need to be stirred for several hours at room temperature to ensure complete dissolution. This compound is then suspended in the CMC solution. For intravenous administration in rats, this compound has been dissolved in 0.9% saline.[6][10]
-
-
Q: We are having trouble with the oral gavage procedure, and the animals seem stressed. How can we minimize this?
-
A: To minimize stress during oral gavage, ensure that personnel are well-trained in the technique. Use appropriate gavage needle sizes for the animal's weight. Acclimatize the animals to handling for several days before starting the experiment. Alternatively, consider administering this compound as a dietary admixture, which has been successfully used in some studies.[7] This can reduce handling stress but may lead to less precise dosing.
-
Issue 3: Dosing and Treatment Duration
-
Q: What is a typical dose range for this compound in mouse models of NASH?
-
A: Doses in the range of 3 mg/kg to 30 mg/kg per day, administered orally, have been shown to be effective in mouse models of NASH.[2] The optimal dose will depend on the specific animal model and the severity of the disease. A dose-response study is recommended to determine the most effective dose for your experimental setup.
-
-
Q: How long should the treatment period be to observe significant anti-fibrotic effects?
-
A: The duration of treatment required to observe anti-fibrotic effects can vary. In some studies, significant improvements in liver fibrosis were seen after 8 weeks of treatment.[2] For robust anti-fibrotic responses, especially when comparing with other compounds like obeticholic acid, longer treatment periods of 12 to 16 weeks may be necessary.[2]
-
Data Presentation
Table 1: Summary of In Vivo Dosing Regimens for this compound
| Animal Model | Disease/Condition | Route of Administration | Dose Range | Vehicle | Treatment Duration | Key Findings | Reference |
| db/db Mice | Diabetes | Dietary Admixture | 10 and 30 mg/kg/day | Western Diet | 3 weeks | Decreased cholesterol and triglyceride levels | [1] |
| ob/ob Mice | NASH | Oral Gavage | 3 and 10 mg/kg/day | 0.5% CMC | 8 and 16 weeks | Improved liver histopathology, reduced fibrosis | [2] |
| Mdr2-/- Mice | Cholangiopathy | Dietary Admixture | 30 mg/kg/day | Chow Diet | 4 weeks | Reduced liver injury, inflammation, and fibrosis | [7] |
| Rabbit | Metabolic Syndrome/NASH | Oral Gavage | 3, 10, and 30 mg/kg/day | Not Specified | 12 weeks | Reduced hepatomegaly, insulin (B600854) resistance, and liver inflammation/fibrosis | [9] |
| Rat | Intestinal Ischemia/Reperfusion | Intravenous | 10 mg/kg | 0.9% Saline | Single Dose | Improved survival, reduced intestinal injury and inflammation | [6][10] |
Experimental Protocols
Protocol 1: this compound Administration in a Mouse Model of NASH
This protocol is based on methodologies described in studies using ob/ob mice fed an AMLN diet.[2]
-
Animal Model: Male ob/ob mice are fed an AMLN diet (high in trans-fat, cholesterol, and fructose) for a period of 9-15 weeks to induce NASH with fibrosis.
-
Compound Preparation: Prepare a suspension of this compound in 0.5% carboxymethyl cellulose (CMC) at the desired concentrations (e.g., 3 and 10 mg/kg).
-
Administration: Administer the this compound suspension or vehicle (0.5% CMC) to the mice once daily via oral gavage at a volume of 5 mL/kg body weight.
-
Treatment Duration: Continue the treatment for 8 to 16 weeks.
-
Outcome Measures: At the end of the treatment period, collect blood and liver tissue for analysis.
-
Histology: Assess liver steatosis, inflammation, ballooning, and fibrosis using H&E and Sirius Red staining.
-
Gene Expression: Analyze the expression of genes related to fibrosis (e.g., Col1a1), inflammation (e.g., Tnf-α, Il-6), and metabolism by qPCR or RNA sequencing.
-
Biochemical Analysis: Measure serum levels of ALT, AST, cholesterol, and triglycerides.
-
Visualizations
Caption: this compound Dual Signaling Pathways.
Caption: General Experimental Workflow for this compound In Vivo Studies.
References
- 1. Functional Characterization of the Semisynthetic Bile Acid Derivative this compound, a Dual Farnesoid X Receptor and TGR5 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound improves histopathological features in a diet-induced ob/ob mouse model of biopsy-confirmed non-alcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Farnesoid X receptor agonist this compound attenuates liver steatosis and inflammation in rat model of nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Dual Farnesoid X Receptor/TGR5 Agonist this compound Reduces Liver Injury in the Mdr2−/− (Abcb4−/−) Mouse Cholangiopathy Model by Promoting Biliary HCO3− Output - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. endocrine-abstracts.org [endocrine-abstracts.org]
- 10. This compound-A Dual Farnesoid-X Receptor (FXR) and Takeda G Protein-Coupled Receptor-5 (TGR5) Agonist Improves Survival in Rats and Attenuates Intestinal Ischemia Reperfusion Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
How to control for vehicle effects in Int-767 experiments
This technical support guide provides researchers, scientists, and drug development professionals with essential information for controlling vehicle effects in experiments involving Int-767. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues to ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is a vehicle control and why is it critical in this compound experiments?
A vehicle is an inert substance used to deliver an experimental compound, such as this compound, to a biological system.[1] A vehicle control group is an essential component of experimental design where a set of cells or animals is treated with the vehicle alone, containing all components except for this compound.[2][3] This is crucial for distinguishing the pharmacological effects of this compound from any potential biological effects caused by the delivery vehicle itself.[4][5] Without this control, any observed effects could be falsely attributed to the drug when they are, in fact, a result of the solvent.[6]
Q2: What are the recommended vehicles for this compound in in vitro and in vivo studies?
The choice of vehicle depends on the experimental model, the required dose, and the route of administration.[1] this compound is a semi-synthetic bile acid derivative that is available as a sodium salt and has good water solubility.[7][8]
| Experimental System | Route of Administration | Recommended Vehicle | Rationale & Key Considerations |
| In Vitro (Cell Culture) | Addition to media | 1. Sterile Deionized Water or Saline 2. Dimethyl Sulfoxide (B87167) (DMSO) | This compound is water-soluble, making sterile water or saline an ideal primary vehicle.[7][8] For preparing high-concentration stock solutions, DMSO is a common choice as it can dissolve a wide range of compounds.[8][9] It is critical to keep the final DMSO concentration in the culture medium low (ideally ≤0.1%) to avoid solvent-induced cytotoxicity or off-target effects.[2][10] |
| In Vivo (Rodent Models) | Intravenous (IV) Injection | Sterile 0.9% Saline | Due to its water solubility, this compound can be directly dissolved in saline for IV administration.[7][11] This is the simplest and cleanest formulation. |
| Intraperitoneal (IP) Injection | Sterile 0.9% Saline | Similar to IV, saline is an appropriate vehicle for IP injections of water-soluble this compound.[8] | |
| Oral Gavage (PO) | 1. Water or Saline 2. 0.5% - 1% Carboxymethylcellulose (CMC) in Water | For soluble compounds, water or saline is sufficient.[7] If a suspension is preferred for consistency or for comparison with other poorly soluble compounds in the same study, CMC is a widely used, non-toxic, and inert suspending agent.[12][13] |
Q3: What are the known biological effects of common vehicles like DMSO and CMC?
While often referred to as inert, many vehicles can have biological effects, particularly at higher concentrations.
-
Dimethyl Sulfoxide (DMSO): DMSO is not biologically inert and can have dose-dependent effects on cell cultures.[2] At low concentrations, it may stimulate cell growth, while at higher concentrations (typically >0.5%), it can be cytotoxic.[9][14] DMSO has also been shown to alter cell differentiation, gene expression, and even inhibit the phosphorylation of specific signaling kinases like p38 and JNK.[2]
-
Carboxymethylcellulose (CMC): CMC is generally considered safe and well-tolerated in rodents when administered orally or intraperitoneally at typical concentrations of 0.5% to 2%.[12][15][16] It is a high-viscosity polymer that helps to create a uniform suspension.[12] While largely inert, it is still essential to include a CMC-only control group to account for any potential subtle effects on the experimental outcomes.[12]
Troubleshooting Guides
This section addresses common problems researchers encounter related to vehicle controls in this compound experiments.
Issue 1: I am observing unexpected effects (e.g., cytotoxicity, altered gene expression) in my vehicle control group.
| Possible Cause | Troubleshooting Steps & Solutions |
| DMSO concentration is too high (in vitro). | • Verify Final Concentration: Double-check calculations to ensure the final DMSO concentration in your cell culture medium is at a safe level. • Reduce Concentration: Lower the final DMSO concentration to ≤0.1%, which is considered safe for most cell lines with minimal impact on viability or signaling.[2][10] • Conduct a Tolerability Test: Run a preliminary experiment treating your specific cell line with a range of DMSO concentrations (e.g., 0.05%, 0.1%, 0.25%, 0.5%) to determine the maximum tolerated level without adverse effects. |
| Vehicle is not inert in the specific model. | • Review Literature: Check for published data on the effects of your specific vehicle formulation in your animal model or cell line.[1] • Attribute Effects Correctly: The purpose of the vehicle control is to reveal these effects. The data from the vehicle group should be used as the baseline for comparison against the this compound treated group. The true effect of this compound is the difference between the "this compound + Vehicle" group and the "Vehicle-only" group. |
| Contamination of the vehicle. | • Use Sterile Components: Ensure all components of the vehicle (saline, water, DMSO, CMC) are sterile and preparation is done under aseptic conditions. • Prepare Fresh: Prepare vehicle solutions fresh for each experiment to avoid degradation or contamination.[4] |
Issue 2: this compound is precipitating out of solution during preparation or administration.
| Possible Cause | Troubleshooting Steps & Solutions |
| Poor aqueous solubility at the desired concentration. | • Confirm Solubility: While this compound is water-soluble, high concentrations may still be problematic.[8] Use sonication to aid dissolution if necessary.[8] • Use a Co-Solvent (for stock): Prepare a high-concentration stock solution in 100% DMSO, where this compound is highly soluble.[8] |
| Precipitation upon dilution of a DMSO stock into aqueous media. | • Perform Serial Dilution: To minimize precipitation when diluting a DMSO stock, perform an intermediate dilution step. For example, dilute the primary DMSO stock into a smaller volume of media or saline first, then add that intermediate dilution to the final volume while vortexing.[10] |
Experimental Protocols
Protocol 1: Preparing Vehicle Controls for In Vitro Cell Culture Experiments (DMSO-Based)
This protocol describes the preparation of a vehicle control for an experiment where this compound is delivered via a DMSO stock solution.
-
Prepare this compound Stock Solution: Dissolve this compound powder in 100% anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM). Store aliquots at -80°C.[8]
-
Determine Final Concentrations: Decide on the final concentration of this compound to be used in the experiment (e.g., 10 µM) and the final concentration of DMSO (e.g., 0.1%).
-
Calculate Dilutions: Calculate the dilution factor needed to get from the 10 mM stock to the 10 µM working solution. In this example, it is a 1:1000 dilution. This means that 1 µL of stock will be added for every 1 mL of final cell culture medium. The final DMSO concentration will be 1/1000th of 100%, which is 0.1%.
-
Prepare Vehicle Control: The vehicle control must contain the exact same concentration of DMSO as the treatment group. In a sterile tube, add 1 µL of 100% DMSO for every 1 mL of cell culture medium. This solution is your vehicle control.
-
Prepare this compound Treatment Solution: In a separate sterile tube, add 1 µL of the 10 mM this compound stock solution for every 1 mL of cell culture medium.
-
Administer Treatment: Add equal volumes of the "Vehicle Control" solution to your control wells and the "this compound Treatment Solution" to your experimental wells.
Protocol 2: Preparing Vehicle Controls for In Vivo Rodent Studies (CMC-Based Suspension)
This protocol is for preparing a 0.5% Carboxymethylcellulose (CMC) vehicle for oral gavage (PO) in rats or mice.
-
Materials:
-
Sodium CMC (low viscosity)
-
Sterile water or saline
-
Magnetic stirrer and stir bar
-
Sterile container
-
-
Procedure:
-
In a sterile container, add the desired final volume of sterile water or saline (e.g., 50 mL).
-
Place the container on a magnetic stirrer.
-
Slowly sprinkle 0.25 g of CMC powder (for a 0.5% w/v solution) into the vortex of the stirring liquid to prevent clumping.
-
Continue stirring, sometimes for several hours at room temperature or overnight at 4°C, until the CMC is fully dissolved and the solution is clear and homogenous.
-
-
Prepare Vehicle Control Group: The solution prepared in step 2 is the vehicle control. It should be administered to the control group of animals at the same volume as the treatment group.[12]
-
Prepare this compound Suspension:
-
Weigh the required amount of this compound for your desired dose (e.g., 10 mg/kg).
-
Triturate the this compound powder with a small amount of the 0.5% CMC vehicle to form a paste.
-
Gradually add the remaining volume of the 0.5% CMC vehicle while mixing continuously to create a uniform suspension.
-
Ensure the suspension is mixed thoroughly before each administration to maintain homogeneity.
-
Visualizations: Pathways and Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Vehicle control: Significance and symbolism [wisdomlib.org]
- 4. bitesizebio.com [bitesizebio.com]
- 5. researchgate.net [researchgate.net]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. This compound—A Dual Farnesoid-X Receptor (FXR) and Takeda G Protein-Coupled Receptor-5 (TGR5) Agonist Improves Survival in Rats and Attenuates Intestinal Ischemia Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. This compound-A Dual Farnesoid-X Receptor (FXR) and Takeda G Protein-Coupled Receptor-5 (TGR5) Agonist Improves Survival in Rats and Attenuates Intestinal Ischemia Reperfusion Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The suitability of carboxymethylcellulose as a vehicle in reproductive studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The use of dimethylsulfoxide as a vehicle in cell culture experiments using ovarian carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The suitability of carboxymethylcellulose as a vehicle in reproductive studies. | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
Mitigating potential side effects of FXR agonists like Int-767
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the dual FXR/TGR5 agonist, Int-767, and other FXR agonists in preclinical studies. The information is intended to help mitigate potential side effects and ensure the successful execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, semi-synthetic bile acid analog that acts as a dual agonist for the Farnesoid X Receptor (FXR) and the Takeda G protein-coupled receptor 5 (TGR5).[1] FXR is a nuclear receptor critical for regulating bile acid, lipid, and glucose metabolism.[2] TGR5 is a membrane-bound receptor also involved in metabolic and inflammatory signaling.[1] By activating both receptors, this compound can modulate multiple metabolic pathways, making it a subject of interest for various chronic liver and metabolic diseases.[1]
Q2: What are the most common potential side effects observed with FXR agonists like this compound in preclinical studies?
A2: Based on preclinical and clinical data for FXR agonists, the most anticipated side effects are pruritus (itching) and alterations in lipid profiles (dyslipidemia), specifically an increase in total cholesterol and low-density lipoprotein (LDL) cholesterol, and a decrease in high-density lipoprotein (HDL) cholesterol.[3][4][5] While not consistently reported in all animal studies, these are considered class effects of FXR agonists.[3]
Q3: What is the proposed mechanism behind FXR agonist-induced pruritus?
A3: The precise mechanism is still under investigation, but a leading hypothesis involves the upregulation of Interleukin-31 (IL-31), a cytokine known to be a potent pruritogen.[2][3] Activation of FXR in hepatocytes may increase the expression and circulating levels of IL-31, which then acts on sensory neurons to induce the sensation of itch.[2][3]
Q4: Is there a known dose-dependent relationship for this compound-induced side effects?
A4: While specific dose-response data for this compound-induced side effects in preclinical models is not extensively published, clinical studies with other FXR agonists show a dose-dependent relationship for pruritus.[2] It is reasonable to anticipate a similar dose-dependent effect for this compound. Therefore, if side effects are observed, dose titration should be considered as a primary mitigation strategy.
Troubleshooting Guides
Issue 1: Pruritus (Itching) in Experimental Animals
Symptoms:
-
Excessive scratching, biting, or licking of the skin.
-
Development of skin lesions or hair loss due to scratching.
-
General agitation or restlessness.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Confirm Pruritus: | Differentiate itching-related behavior from other sources of stress or discomfort. Utilize a standardized scoring system for scratching behavior (see Experimental Protocols section). |
| 2 | Dose Titration: | If pruritus is observed, consider reducing the dose of this compound. This is often the most effective initial step in managing dose-dependent side effects.[6] |
| 3 | Environmental Management: | Ensure bedding is non-irritating and provide environmental enrichment to reduce stress, which can lower the itch threshold.[2] |
| 4 | Consider Co-treatments (for mechanistic investigation): | To investigate the underlying mechanism, consider the use of research-grade IL-31 or IL-31 receptor antagonists.[2] While not a standard mitigation strategy, this can help confirm if the pruritus is IL-31 mediated. Antihistamines may be trialed to rule out histamine (B1213489) involvement, though FXR-agonist induced pruritus is generally considered histamine-independent.[2] |
Issue 2: Dyslipidemia (Altered Lipid Profiles)
Symptoms:
-
Elevated serum levels of total cholesterol and LDL-cholesterol.
-
Decreased serum levels of HDL-cholesterol.
-
These are typically identified through biochemical analysis of blood samples.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Establish Baseline: | Always measure baseline lipid profiles before initiating treatment with this compound to have a clear comparison. |
| 2 | Monitor Lipid Levels: | Regularly monitor serum lipids throughout the study to track the onset and magnitude of any changes. |
| 3 | Dose Adjustment: | Similar to pruritus, dyslipidemia may be dose-dependent. Consider evaluating a lower effective dose of this compound. |
| 4 | Co-administration with Statins (Mechanistic Studies): | In some preclinical models, co-treatment with a statin like atorvastatin (B1662188) has been shown to normalize LDL-cholesterol levels elevated by FXR agonists.[7] This can be a useful experimental approach to isolate the effects of this compound from the confounding effects of dyslipidemia. |
| 5 | Dietary Considerations: | Be mindful of the diet used in your animal model, as high-fat diets can exacerbate dyslipidemia. Ensure the control group is on the same diet. |
Quantitative Data Summary
Table 1: Effect of this compound on Serum Lipid Profile in a Rabbit Model of High-Fat Diet-Induced Metabolic Syndrome
| Treatment Group | Total Cholesterol (mg/dL) | HDL Cholesterol (mg/dL) |
| High-Fat Diet (HFD) - Control | Increased | Decreased |
| HFD + this compound (3 mg/kg) | Dose-dependently reduced | Significantly increased |
| HFD + this compound (10 mg/kg) | Dose-dependently reduced | Significantly increased |
| HFD + this compound (30 mg/kg) | Dose-dependently reduced | Significantly increased |
Data summarized from a study on a rabbit model of high-fat diet-induced metabolic syndrome.[8][9]
Table 2: Effect of this compound on Liver Injury Markers in Mdr2-/- Mice
| Treatment Group | Serum ALT (U/L) | Serum AST (U/L) |
| Mdr2-/- Control | Elevated | Elevated |
| Mdr2-/- + this compound (0.03% w/w in diet) | Significantly reduced | - |
Data from a study in Mdr2-/- mice, a model for chronic cholangiopathy.[10][11]
Experimental Protocols
Protocol 1: Assessment of Pruritus in Mice
-
Acclimatization: Acclimate mice to individual observation chambers for at least 30 minutes before testing.
-
Drug Administration: Administer this compound or vehicle control via the desired route (e.g., oral gavage).
-
Behavioral Observation:
-
Videotape the mice for a defined period (e.g., 30-60 minutes) post-administration.
-
A trained observer, blinded to the treatment groups, should score the videos.
-
A "bout of scratching" is defined as one or more rapid movements of the hind paw directed towards the body, ending with the placement of the paw back on the floor.
-
Record the total number of scratching bouts for each animal.
-
-
Data Analysis: Compare the mean number of scratching bouts between the this compound treated groups and the vehicle control group using appropriate statistical analysis (e.g., t-test or ANOVA).
Protocol 2: Lipid Profiling in Rodents
-
Sample Collection:
-
Collect blood samples at baseline and at specified time points during the study.
-
Fasting animals overnight before blood collection is recommended for accurate lipid measurements.
-
Collect blood via a suitable method (e.g., tail vein, retro-orbital sinus) and process to obtain serum or plasma.
-
-
Biochemical Analysis:
-
Use commercially available enzymatic colorimetric assay kits to measure serum concentrations of:
-
Total Cholesterol (TC)
-
High-Density Lipoprotein (HDL) Cholesterol
-
Low-Density Lipoprotein (LDL) Cholesterol
-
Triglycerides (TG)
-
-
-
Data Analysis: Analyze changes from baseline and compare between treatment groups using appropriate statistical methods.
Protocol 3: Assessment of Liver Injury
-
Serum Biochemistry:
-
At the end of the study, collect blood and measure serum levels of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) using standard enzymatic assay kits.
-
-
Histopathological Analysis:
-
Euthanize animals and collect liver tissue.
-
Fix a portion of the liver in 10% neutral buffered formalin.
-
Embed the fixed tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for general morphology and with Sirius Red for collagen deposition (fibrosis).
-
A pathologist blinded to the treatment groups should score the liver sections for steatosis, inflammation, and fibrosis.
-
Visualizations
Caption: Proposed signaling pathway for FXR agonist-induced pruritus.
Caption: Experimental workflow for assessing dyslipidemia.
Caption: Decision-making logic for troubleshooting side effects.
References
- 1. Functional Characterization of the Semisynthetic Bile Acid Derivative this compound, a Dual Farnesoid X Receptor and TGR5 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. IL‐31 levels correlate with pruritus in patients with cholestatic and metabolic liver diseases and is farnesoid X receptor responsive in NASH - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Obeticholic Acid and Other Farnesoid-X-Receptor (FXR) Agonists in the Treatment of Liver Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bmjopengastro.bmj.com [bmjopengastro.bmj.com]
- 7. FXR activation by obeticholic acid or nonsteroidal agonists induces a human-like lipoprotein cholesterol change in mice with humanized chimeric liver - PMC [pmc.ncbi.nlm.nih.gov]
- 8. endocrine-abstracts.org [endocrine-abstracts.org]
- 9. endocrine-abstracts.org [endocrine-abstracts.org]
- 10. Dual Farnesoid X Receptor/TGR5 Agonist this compound Reduces Liver Injury in the Mdr2−/− (Abcb4−/−) Mouse Cholangiopathy Model by Promoting Biliary HCO3− Output - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dual farnesoid X receptor/TGR5 agonist this compound reduces liver injury in the Mdr2-/- (Abcb4-/-) mouse cholangiopathy model by promoting biliary HCO⁻₃ output - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Int-767 In-Feed Administration
This technical support center provides researchers, scientists, and drug development professionals with essential guidance for the consistent delivery of Int-767 in feed for preclinical studies. Below you will find troubleshooting guides and frequently asked questions to ensure accurate and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a semi-synthetic bile acid analogue that acts as a potent dual agonist for the Farnesoid X Receptor (FXR) and the G protein-coupled receptor TGR5.[1][2] By activating both receptors, this compound influences multiple metabolic pathways, including those involved in bile acid homeostasis, lipid and glucose metabolism, and inflammation.[1][3][4] Its dual activity allows it to integrate metabolic control at different levels, making it a subject of interest for treating metabolic and liver diseases.[1][5]
Q2: In what types of preclinical models has this compound been administered in-feed?
A2: In-feed administration of this compound has been documented in various rodent models of disease. These include diabetic db/db mice, streptozotocin-induced diabetic mice, Mdr2-/- mice (a model for chronic cholangiopathy), and high-fat diet-induced models of non-alcoholic steatohepatitis (NASH).[1][2][4][6] For example, studies have used diets supplemented with 0.03% (w/w) this compound.[2]
Q3: What are the downstream effects of this compound activating FXR and TGR5?
A3: Activation of FXR by this compound leads to the regulation of target genes that control bile acid synthesis and transport, such as the small heterodimer partner (SHP).[1][3] This can result in reduced serum cholesterol and triglycerides.[1] TGR5 activation, particularly in enteroendocrine cells, stimulates the secretion of glucagon-like peptide-1 (GLP-1), which has beneficial effects on glucose homeostasis.[1][4] In macrophages, TGR5 activation can reduce the production of pro-inflammatory cytokines.[7][8]
Q4: Is this compound stable?
A4: this compound has been shown to be highly stable against enzymatic modifications by phase I and II enzymes in human liver microsomes and S9 fractions.[1] However, its stability in animal chow over time under typical animal housing conditions (e.g., exposure to light, heat, and humidity) may require validation. It is also noted to be a water-soluble compound, which facilitates certain formulation approaches.[9]
Troubleshooting Guide
Q1: My experimental results are inconsistent. Could this be due to the in-feed delivery of this compound?
A1: Yes, inconsistent experimental results can be a significant consequence of non-uniform drug distribution in the feed.[10] If animals consume varying amounts of this compound daily, it will lead to high variability in physiological responses. Key factors to investigate include the homogeneity of the mix, stability of the compound in the feed, and potential changes in palatability affecting food intake.
Q2: I'm concerned the this compound is not mixing evenly into the rodent chow. How can I improve homogeneity?
A2: Achieving a homogenous mix, especially for a low-concentration compound, is critical.[11][12] Here are several steps to improve uniformity:
-
Use a Premix: Do not add this compound directly to the bulk feed. First, create a premix by blending the calculated amount of this compound with a small amount of a suitable, dry diluent (e.g., finely ground chow, salt, or limestone).[13] This increases the volume of the active ingredient, facilitating more even distribution.
-
Geometric Dilution: Incorporate the premix into the rest of the feed using geometric dilution. Add the premix to an equal volume of feed, mix thoroughly, then add that combination to an equal volume of the remaining feed, repeating until the entire batch is mixed.
-
Mixing Order: Add ingredients to your mixer in a specific order: major dry ingredients (largest to smallest volume), followed by your this compound premix, and finally any liquid components.[11][14]
-
Particle Size: Ensure the particle size of your premix is similar to the average particle size of the chow ingredients. Significant differences in particle size and density can lead to segregation of the components.[13][15]
-
Mixer Efficiency: Verify that your mixer is functioning correctly and that the mixing time is adequate. A standard industry goal is a coefficient of variation (CV) of less than 10%.[14]
Q3: How do I know if the concentration of this compound in the feed is correct and stable?
A3: The only way to be certain is through analytical validation. You should collect multiple samples from a single batch of medicated feed and have them analyzed for this compound concentration using a validated method like High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS).[16]
-
Homogeneity Testing: Collect at least 10 samples from different locations within the mixer or from different bags of the final feed batch.[17] Analyze the concentration in each. The results will allow you to calculate the mean concentration and the coefficient of variation (CV), which is a measure of uniformity.[13][14]
-
Stability Testing: Store aliquots of the medicated feed under your standard animal housing conditions (temperature, light, humidity). Test the this compound concentration at various time points (e.g., Day 0, Day 7, Day 14) to ensure the compound is not degrading over the course of your experiment.
Q4: The animals are eating less of the medicated chow. What could be the cause?
A4: A decrease in feed consumption can indicate a palatability issue.[18] While this compound itself may have a taste, the vehicle or diluent used in the premix could also be the cause.
-
Taste Aversion: Conduct a pilot study with a small cohort of animals to observe their feeding behavior with the medicated diet compared to a control diet.
-
Vehicle Selection: Ensure the vehicle used for the premix is inert and tasteless.
-
Concentration: If the dose allows, consider if a lower concentration mixed into a larger amount of feed might mitigate taste aversion, although this requires careful calculation to ensure the correct daily dose is still achieved based on average food intake.
Summary of In-Feed Dosing from Preclinical Studies
| Parameter | Details | Animal Model | Source |
| Dose | 0.03% (w/w) in diet | Mdr2-/- mice | [2] |
| Duration | 3 weeks | Diabetic DBA/2J mice | [1] |
| Dose | 3 mg/kg and 10 mg/kg (by oral gavage, but relevant for dose range) | ob/ob NASH mice | [19][20] |
| Dose | 3, 10, 30 mg/kg/day | Rabbit model of HFD-induced Metabolic Syndrome | [6] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Signaling pathway of the dual agonist this compound.
Caption: Workflow for ensuring consistent delivery of this compound in feed.
Experimental Protocols
Protocol 1: Verification of this compound Concentration and Homogeneity in Rodent Chow
Objective: To confirm that this compound is present at the target concentration and is uniformly distributed throughout a batch of custom-medicated rodent chow.
Methodology: High-Performance Liquid Chromatography with tandem Mass Spectrometry (HPLC-MS/MS). This method provides the sensitivity and specificity required to detect and quantify this compound in a complex feed matrix.[16]
Procedure:
-
Sample Collection: a. After the final mixing of the this compound medicated feed, collect a minimum of 10 random samples of approximately 10-20g each from the batch.[12][17] b. Samples should be taken from different locations (e.g., top, middle, bottom) of the mixer or from multiple different storage bags to be representative of the entire batch. c. Label each sample clearly and store at -20°C until analysis to prevent degradation.[16]
-
Sample Preparation (Extraction): a. Homogenize each feed sample by grinding it into a fine, uniform powder. b. Accurately weigh approximately 1g of the ground feed into a polypropylene (B1209903) centrifuge tube. c. Add a precise volume of an appropriate extraction solvent (e.g., acidified methanol (B129727) or an acetonitrile (B52724)/methanol mixture, which are effective for similar compounds in feed).[16] The exact solvent should be optimized for this compound. d. Add an internal standard to correct for extraction efficiency and matrix effects. e. Vigorously mix (e.g., vortex for 1 minute, sonicate for 15 minutes) to ensure thorough extraction of this compound from the feed matrix. f. Centrifuge the sample at high speed (e.g., 10,000 x g for 10 minutes) to pellet the solid feed particles. g. Carefully collect the supernatant. For cleaner analysis, a solid-phase extraction (SPE) step may be employed here to remove interfering matrix components. h. Dilute the final extract with the mobile phase to a concentration within the calibration curve range and transfer to an HPLC vial.[16]
-
HPLC-MS/MS Analysis: a. Instrumentation: Use a validated HPLC system coupled to a triple quadrupole mass spectrometer. b. Chromatographic Separation: Separate the analyte using a C18 reverse-phase column with a gradient elution program (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid). The gradient will be optimized to provide a sharp, symmetrical peak for this compound, well-separated from matrix components. c. Mass Spectrometry Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and specificity. At least two MRM transitions (a quantifier and a qualifier) should be monitored for this compound and the internal standard. d. Quantification: Prepare a calibration curve using standard solutions of this compound of known concentrations, spiked into a blank feed extract (a "matrix-matched" calibration).[16] Calculate the concentration of this compound in each collected sample by comparing its peak area ratio (analyte/internal standard) to the calibration curve.
-
Data Analysis and Acceptance Criteria: a. Concentration: Calculate the mean concentration of this compound from all analyzed samples. This value should be within an acceptable range of the target concentration (e.g., 85-115%). b. Homogeneity (Uniformity): Calculate the Relative Standard Deviation (RSD), also known as the Coefficient of Variation (CV), from the concentrations of the individual samples.
-
CV (%) = (Standard Deviation of Concentrations / Mean Concentration) x 100 c. Acceptance: For a batch to be considered homogenous and acceptable for an in vivo study, the CV should ideally be less than 10% .[14] A CV between 10% and 15% may be acceptable but indicates a need to review and potentially optimize the mixing procedure.[14]
-
References
- 1. Functional Characterization of the Semisynthetic Bile Acid Derivative this compound, a Dual Farnesoid X Receptor and TGR5 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dual farnesoid X receptor/TGR5 agonist this compound reduces liver injury in the Mdr2-/- (Abcb4-/-) mouse cholangiopathy model by promoting biliary HCO⁻₃ output - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dual Farnesoid X Receptor/TGR5 Agonist this compound Reduces Liver Injury in the Mdr2−/− (Abcb4−/−) Mouse Cholangiopathy Model by Promoting Biliary HCO3− Output - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. | BioWorld [bioworld.com]
- 6. endocrine-abstracts.org [endocrine-abstracts.org]
- 7. This compound—A Dual Farnesoid-X Receptor (FXR) and Takeda G Protein-Coupled Receptor-5 (TGR5) Agonist Improves Survival in Rats and Attenuates Intestinal Ischemia Reperfusion Injury [mdpi.com]
- 8. Farnesoid X receptor agonist this compound attenuates liver steatosis and inflammation in rat model of nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound—A Dual Farnesoid-X Receptor (FXR) and Takeda G Protein-Coupled Receptor-5 (TGR5) Agonist Improves Survival in Rats and Attenuates Intestinal Ischemia Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identifying Potential Reasons for Inconsistent Experiment Results - Lesson | Study.com [study.com]
- 11. benisonmedia.com [benisonmedia.com]
- 12. poultryinnovationpartnership.ca [poultryinnovationpartnership.ca]
- 13. animalscience.ucdavis.edu [animalscience.ucdavis.edu]
- 14. grains.k-state.edu [grains.k-state.edu]
- 15. researchgate.net [researchgate.net]
- 16. Analysis of Tetracyclines in Medicated Feed for Food Animal Production by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ifif.org [ifif.org]
- 18. researchgate.net [researchgate.net]
- 19. This compound improves histopathological features in a diet-induced ob/ob mouse model of biopsy-confirmed non-alcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Validation & Comparative
Validating FXR Target Gene Engagement by Int-767: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Int-767's performance in engaging Farnesoid X Receptor (FXR) target genes against other alternatives, supported by experimental data and detailed protocols.
This compound is a potent dual agonist for the Farnesoid X Receptor (FXR) and the Takeda G protein-coupled Receptor 5 (TGR5).[1][2][3] As a nuclear receptor, FXR is a critical regulator of bile acid, lipid, and glucose homeostasis.[2][4] Its activation by agonists like this compound initiates a signaling cascade that modulates the expression of numerous target genes. Validating the engagement of these target genes is a crucial step in preclinical and clinical studies to confirm the mechanism of action and therapeutic efficacy of such compounds.
The FXR Signaling Pathway
Upon activation by an agonist such as this compound, FXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, leading to either the induction or repression of gene transcription.[5] A key induced target is the Small Heterodimer Partner (SHP), an orphan nuclear receptor that, in turn, represses the expression of other genes, including CYP7A1, the rate-limiting enzyme in bile acid synthesis.[2][4]
Comparative Performance of this compound in FXR Target Gene Engagement
Experimental data demonstrates that this compound effectively modulates the expression of well-established FXR target genes in both liver and intestine. Its performance is often compared to other FXR agonists, such as Obeticholic Acid (OCA, also known as INT-747).
| Target Gene | Function | Effect of this compound | Comparison with OCA (INT-747) | Reference |
| Hepatic Genes | ||||
| SHP (Nr0b2) | Represses bile acid synthesis | Upregulation | This compound shows potent induction.[2][6] | [2][6][7] |
| BSEP (Abcb11) | Bile salt export pump | Upregulation | This compound regulated to a greater degree at equivalent doses.[7] | [4][7] |
| OSTβ (Slc51b) | Organic solute transporter | Upregulation | This compound regulated to a greater degree at equivalent doses.[7] | [7] |
| CYP7A1 | Rate-limiting enzyme in bile acid synthesis | Downregulation (via SHP) | Strong inhibition observed.[2][4] | [2][4] |
| Ileal Genes | ||||
| FGF15/19 | Gut-liver signaling, represses bile acid synthesis | Upregulation | Potent induction.[6] | [6][8] |
| SHP (Nr0b2) | Transcriptional corepressor | Upregulation | Similar or greater induction compared to OCA.[8] | [6][8] |
Experimental Validation Workflow
Validating FXR target gene engagement typically involves a multi-step process, from in vitro cell-based assays to in vivo animal models. The following diagram illustrates a standard workflow.
Detailed Experimental Protocols
Below are standardized protocols for key experiments used to validate FXR target gene engagement.
Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression
This method quantifies the messenger RNA (mRNA) levels of specific FXR target genes.
-
Cell or Tissue Preparation:
-
For in vitro studies, culture hepatic cells (e.g., HepG2) and treat with this compound, a vehicle control, and/or a comparator agonist for a specified time (e.g., 24 hours).[9]
-
For in vivo studies, administer this compound or control to animal models.[6] Euthanize the animals and harvest relevant tissues (e.g., liver, ileum), immediately snap-freezing them in liquid nitrogen or storing them in an RNA stabilization solution.
-
-
RNA Extraction:
-
Isolate total RNA from cells or homogenized tissues using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop) and by checking for intact ribosomal RNA bands on an agarose (B213101) gel.
-
-
cDNA Synthesis:
-
Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme (e.g., SuperScript IV, Invitrogen) and oligo(dT) or random primers.
-
-
qPCR Reaction:
-
Prepare a reaction mix containing cDNA template, forward and reverse primers for the target gene (e.g., SHP, BSEP, CYP7A1) and a housekeeping gene (e.g., GAPDH, 36B4), and a qPCR master mix (e.g., SYBR Green or TaqMan).
-
Perform the qPCR reaction in a real-time PCR cycler.
-
-
Data Analysis:
-
Calculate the relative gene expression using the delta-delta Ct (ΔΔCt) method, normalizing the expression of the target gene to the housekeeping gene.[10]
-
Luciferase Reporter Assay for Transcriptional Activity
This assay measures the ability of FXR, when activated by this compound, to drive transcription from a specific gene's promoter.
-
Plasmid Constructs:
-
Use a reporter plasmid containing the promoter of an FXR target gene (e.g., the Bile Salt Export Pump, BSEP) upstream of a luciferase gene (e.g., pGL3-BSEP).[11]
-
Co-transfect with expression plasmids for human FXR and RXR.[9][11]
-
Include a control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization of transfection efficiency.[9]
-
-
Transfection and Treatment:
-
Seed cells (e.g., HEK293T or HepG2) in multi-well plates.[9]
-
Transfect the cells with the plasmid cocktail using a suitable transfection reagent.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of this compound, a positive control (e.g., CDCA or GW4064), or a vehicle control (e.g., DMSO).[11]
-
-
Luciferase Activity Measurement:
-
After 24 hours of treatment, lyse the cells and measure the activity of both Firefly and Renilla luciferase using a dual-luciferase reporter assay system and a luminometer.[11]
-
-
Data Analysis:
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Express the results as fold induction relative to the vehicle-treated control cells.
-
Chromatin Immunoprecipitation (ChIP)-qPCR
ChIP is used to determine if FXR directly binds to the promoter regions of its putative target genes in vivo.
-
Cell/Tissue Cross-linking:
-
Treat cells or animals with this compound or a vehicle control.
-
Cross-link proteins to DNA by adding formaldehyde (B43269) directly to the cell culture medium or by perfusing tissues.
-
Quench the cross-linking reaction with glycine.
-
-
Chromatin Preparation:
-
Lyse the cells/tissues and isolate the nuclei.
-
Shear the chromatin into fragments of 200-1000 bp using sonication or enzymatic digestion.
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin overnight with an antibody specific to FXR or a negative control antibody (e.g., IgG).
-
Add protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.
-
Wash the beads to remove non-specifically bound chromatin.
-
-
DNA Purification:
-
Elute the complexes from the beads and reverse the protein-DNA cross-links by heating.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a DNA purification kit.
-
-
qPCR Analysis:
References
- 1. mdpi.com [mdpi.com]
- 2. dovepress.com [dovepress.com]
- 3. researchgate.net [researchgate.net]
- 4. Farnesoid X receptor agonist this compound attenuates liver steatosis and inflammation in rat model of nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Genome-Wide Tissue-Specific Farnesoid X Receptor Binding in Mouse Liver and Intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dual Farnesoid X Receptor/TGR5 Agonist this compound Reduces Liver Injury in the Mdr2−/− (Abcb4−/−) Mouse Cholangiopathy Model by Promoting Biliary HCO3− Output - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound improves histopathological features in a diet-induced ob/ob mouse model of biopsy-confirmed non-alcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacophore modeling and virtual screening studies for discovery of novel farnesoid X receptor (FXR) agonists - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of INT-767 Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical findings for INT-767, a dual farnesoid X receptor (FXR) and Takeda G protein-coupled receptor 5 (TGR5) agonist. The data presented is collated from peer-reviewed publications to aid in the objective assessment of its reproducibility and performance against other relevant alternatives.
Summary of Preclinical Efficacy
This compound has demonstrated significant efficacy in various preclinical models of liver and metabolic diseases. As a dual agonist, it simultaneously activates both FXR and TGR5, leading to a multi-faceted therapeutic effect that impacts bile acid metabolism, inflammation, fibrosis, and glucose homeostasis.[1][2][3]
Comparative Efficacy with Obeticholic Acid (OCA)
Studies directly comparing this compound with the selective FXR agonist Obeticholic Acid (OCA) in a mouse model of non-alcoholic steatohepatitis (NASH) have indicated that this compound exhibits greater therapeutic potency and efficacy.[1][4] While both compounds show similar distribution to the liver and ileum, this compound appears to exert a more potent effect on hepatic FXR target genes.[1]
Table 1: Comparative Effects of this compound and Obeticholic Acid (OCA) on NASH Histopathology in ob/ob Mice
| Parameter | Vehicle | This compound (3 mg/kg) | This compound (10 mg/kg) | OCA (10 mg/kg) | OCA (30 mg/kg) |
| Steatosis Score | 2.8 ± 0.1 | 2.1 ± 0.2 | 1.5 ± 0.2 | 2.3 ± 0.2 | 1.9 ± 0.2 |
| Inflammation Score | 2.5 ± 0.2 | 1.8 ± 0.2 | 1.3 ± 0.2 | 2.1 ± 0.2 | 1.7 ± 0.2 |
| Fibrosis Stage | 2.5 ± 0.2 | 1.9 ± 0.2 | 1.4 ± 0.2 | 2.2 ± 0.2 | 1.8 ± 0.2 |
| Collagen Area (%) | 1.5 ± 0.2 | 1.0 ± 0.1 | 0.7 ± 0.1 | 1.2 ± 0.1 | 0.9 ± 0.1 |
*p < 0.05 vs. Vehicle. Data adapted from a 16-week study in a diet-induced ob/ob mouse model of biopsy-confirmed NASH.[1]
Comparison with Selective FXR and TGR5 Agonists
In a mouse model of chronic cholangiopathy (Mdr2-/- mice), this compound was compared to a selective FXR agonist (INT-747) and a selective TGR5 agonist (INT-777). Only the dual activation by this compound resulted in significant improvements in liver injury, inflammation, and fibrosis.[2]
Table 2: Effects of this compound vs. Selective Agonists in a Mouse Cholangiopathy Model
| Parameter | Vehicle | INT-747 (FXR Agonist) | INT-777 (TGR5 Agonist) | This compound (Dual Agonist) |
| Serum ALT (U/L) | 450 ± 50 | 600 ± 70 | 550 ± 60 | 250 ± 40 |
| Hepatic F4/80 mRNA | 1.0 ± 0.1 | 1.1 ± 0.1 | 1.0 ± 0.1 | 0.6 ± 0.1 |
| Hepatic Col1a1 mRNA | 1.0 ± 0.1 | 1.3 ± 0.2 | 1.0 ± 0.1 | 0.5 ± 0.1 |
| Bile Flow (µL/min/100g) | 6.5 ± 0.5 | 6.8 ± 0.6 | 6.7 ± 0.5 | 8.5 ± 0.7 |
| Biliary HCO3- Output (µmol/min/100g) | 0.15 ± 0.02 | 0.16 ± 0.02 | 0.15 ± 0.02 | 0.25 ± 0.03* |
*p < 0.05 vs. Vehicle. Data adapted from a study in Mdr2-/- mice.[2]
Signaling Pathways and Experimental Workflows
The therapeutic effects of this compound are attributed to its dual agonism of FXR and TGR5, which triggers distinct but complementary signaling pathways.
Caption: this compound dual signaling pathways.
The preclinical evaluation of this compound typically follows a standardized workflow, from in vitro characterization to in vivo efficacy studies in relevant disease models.
Caption: Preclinical evaluation workflow for this compound.
Key Experimental Protocols
In Vitro Receptor Activation Assays
-
FXR and TGR5 Activation: The potency of this compound on FXR and TGR5 is typically determined using cell-based transactivation assays or coactivator recruitment assays.[3][5]
-
FXR Assay: A common method involves a PerkinElmer AlphaScreen assay to measure the ligand-dependent recruitment of a coactivator peptide to the FXR ligand-binding domain. The EC50 for this compound on FXR is reported to be approximately 30 nM.[1][5]
-
TGR5 Assay: TGR5 activation can be assessed by measuring the increase in intracellular cyclic AMP (cAMP) in cells overexpressing the receptor, often using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The EC50 for this compound on TGR5 is reported to be approximately 630 nM.[3][5]
-
Animal Models
-
NASH Model: A widely used model is the Lepob/ob (ob/ob) mouse fed a diet high in trans-fat, cholesterol, and fructose (B13574) (e.g., AMLN diet) for a period of 9-15 weeks to induce biopsy-confirmed NASH with fibrosis.[1][6]
-
Cholangiopathy Model: The Mdr2-/- (Abcb4-/-) mouse model, which spontaneously develops sclerosing cholangitis and biliary fibrosis, is used to evaluate the effects on cholestatic liver injury.[2]
-
Metabolic Syndrome Model: A rat model of NASH can be established by feeding male Sprague-Dawley rats a high-fat diet for 16 weeks.[7][8]
Drug Administration and Dosing
-
Formulation: this compound and comparator compounds are typically dissolved in a vehicle such as 0.5% carboxymethyl cellulose.[1]
-
Administration: The compounds are administered daily via oral gavage.[1][7]
-
Dosage:
-
In the ob/ob NASH mouse model, this compound has been tested at doses of 3 and 10 mg/kg/day, while OCA was dosed at 10 and 30 mg/kg/day.[1]
-
In the Mdr2-/- mouse cholangiopathy model, this compound, INT-747, and INT-777 were administered as a diet supplement at 0.03% (w/w).[2]
-
In the rat NASH model, this compound was given by gavage at a dose of 10 mg/kg from week 13 to week 16.[7][8]
-
Endpoint Analysis
-
Histopathology: Liver tissue is fixed, sectioned, and stained with Hematoxylin and Eosin (H&E) for assessment of steatosis, inflammation, and ballooning, and with Sirius Red for evaluation of fibrosis.[1][2]
-
Biochemical Analysis: Serum levels of liver enzymes (e.g., ALT, AST), lipids (cholesterol, triglycerides), and glucose are measured using standard automated analyzers.[7][8]
-
Gene Expression Analysis: RNA is extracted from liver and/or ileum tissue, and the expression of target genes (e.g., FXR and TGR5 target genes, pro-inflammatory and pro-fibrotic markers) is quantified by real-time quantitative PCR (qPCR) or RNA sequencing.[1][2]
References
- 1. This compound improves histopathological features in a diet-induced ob/ob mouse model of biopsy-confirmed non-alcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dual Farnesoid X Receptor/TGR5 Agonist this compound Reduces Liver Injury in the Mdr2−/− (Abcb4−/−) Mouse Cholangiopathy Model by Promoting Biliary HCO3− Output - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional Characterization of the Semisynthetic Bile Acid Derivative this compound, a Dual Farnesoid X Receptor and TGR5 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Farnesoid X receptor agonist this compound attenuates liver steatosis and inflammation in rat model of nonalcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
A Cross-Species Comparative Guide to the Metabolic Effects of Int-767
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metabolic effects of Int-767, a dual agonist of the farnesoid X receptor (FXR) and Takeda G protein-coupled receptor 5 (TGR5), across various preclinical species. The data presented herein is collated from key studies to facilitate an objective evaluation of this compound's therapeutic potential in metabolic diseases such as non-alcoholic steatohepatitis (NASH), obesity, and atherosclerosis.
Overview of this compound's Mechanism of Action
This compound is a semi-synthetic bile acid derivative that potently and selectively activates both FXR and TGR5.[1] This dual agonism is critical to its broad-spectrum metabolic benefits. FXR is a nuclear receptor highly expressed in the liver, intestine, and kidneys, playing a pivotal role in bile acid, lipid, and glucose homeostasis.[1] TGR5, a G protein-coupled receptor, is found in various tissues, including Kupffer cells and sinusoidal endothelial cells in the liver, and its activation is linked to improved glucose control and anti-inflammatory responses.[1][2] By targeting both receptors, this compound modulates multiple pathways involved in metabolic regulation.
Comparative Metabolic Effects of this compound Across Species
The following tables summarize the key metabolic effects of this compound observed in mouse, rat, and rabbit models of metabolic disease.
Table 1: Effects of this compound on Lipid Metabolism
| Species & Model | Treatment Protocol | Total Cholesterol | Triglycerides | HDL | Key Findings & Citations |
| Mouse (High-Fat Diet) | 10 mg/kg/day for 10 days | ↓ | ↓ | - | Reversed HFD-induced hypercholesterolemia via FXR activation.[3][4] |
| Mouse (ApoE-/-) | 10 mg/kg/day | ↓ | ↓ | - | Prevented the development of atherosclerosis.[3][4] |
| Mouse (db/db) | 30 mg/kg/day for 6 weeks | ↓ | ↓ | - | Markedly decreased cholesterol and triglyceride levels.[5][6] |
| Mouse (Mdr2-/-) | 0.03% w/w in diet for 4 weeks | - | - | - | Reduced biliary bile acid output.[2][7] |
| Rat (NASH Model) | 10 mg/kg/day for 4 weeks | ↓ | ↓ | ↑ | Restored lipid metabolism to normal levels.[8] |
| Rabbit (Metabolic Syndrome) | 3, 10, 30 mg/kg/day for 12 weeks | ↓ (dose-dependent) | - | ↑ (significant) | Dose-dependently reduced total cholesterol and increased HDL levels.[9][10] |
↓ indicates a decrease, ↑ indicates an increase, and - indicates data not specified.
Table 2: Effects of this compound on Glucose Metabolism and Insulin (B600854) Sensitivity
| Species & Model | Treatment Protocol | Blood Glucose | Insulin Resistance | Key Findings & Citations |
| Mouse (High-Fat Diet) | 10 mg/kg/day for 10 days | ↓ | Improved | Reversed HFD-induced metabolic disorders.[3][4] |
| Mouse (db/db) | 30 mg/kg/day for 6 weeks | ↓ | Improved | Markedly decreased glucose levels.[5][6] |
| Rat (NASH Model) | 10 mg/kg/day for 4 weeks | ↓ | Attenuated | Restored glucose metabolism and attenuated insulin resistance.[8] |
| Rabbit (Metabolic Syndrome) | 3, 10, 30 mg/kg/day for 12 weeks | ↓ (dose-dependent) | Reduced (dose-dependent) | Dose-dependently reduced glycemia and insulin resistance.[9][10] |
↓ indicates a decrease.
Table 3: Effects of this compound on Liver Histopathology
| Species & Model | Treatment Protocol | Steatosis | Inflammation | Fibrosis | Key Findings & Citations | |---|---|---|---|---| | Mouse (ob/ob NASH) | 3, 10 mg/kg/day for 8-16 weeks | ↓ (dose-dependent) | ↓ (dose-dependent) | ↓ (dose-dependent) | Improved all major features of NASH histopathology.[1] | | Mouse (Mdr2-/-) | 0.03% w/w in diet for 4 weeks | - | ↓ | ↓ | Significantly improved hepatic inflammation and biliary fibrosis.[2][7] | | Rat (NASH Model) | 10 mg/kg/day for 4 weeks | ↓ | ↓ | - | Alleviated lipid accumulation and hepatic infiltration of immune cells.[8] | | Rabbit (Metabolic Syndrome) | 3, 10, 30 mg/kg/day for 12 weeks | ↓ | ↓ | ↓ | Significantly reduced HFD-induced liver inflammation and fibrosis.[9] |
↓ indicates a decrease, and - indicates data not specified.
Comparison with Other Alternatives
A study in an ob/ob mouse model of NASH directly compared the efficacy of this compound with obeticholic acid (OCA), a selective FXR agonist.
Table 4: this compound vs. Obeticholic Acid (OCA) in ob/ob NASH Mice (16 weeks)
| Compound | Dose | Steatosis Improvement | Inflammation Improvement | Fibrosis Improvement | Key Findings & Citations |
| This compound | 3, 10 mg/kg | Dose-dependent | Dose-dependent | Dose-dependent | Exerted greater therapeutic potency and efficacy than OCA.[1] |
| OCA | 10, 30 mg/kg | Dose-dependent | Dose-dependent | Dose-dependent | Improved NASH histopathology.[1] |
Signaling Pathways and Experimental Workflow
Signaling Pathway of this compound
References
- 1. youtube.com [youtube.com]
- 2. Dual Farnesoid X Receptor/TGR5 Agonist this compound Reduces Liver Injury in the Mdr2−/− (Abcb4−/−) Mouse Cholangiopathy Model by Promoting Biliary HCO3− Output - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Animal Models of Fibrosis in Nonalcoholic Steatohepatitis: Do They Reflect Human Disease? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The db/db Mouse: A Useful Model for the Study of Diabetic Retinal Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Dual farnesoid X receptor/TGR5 agonist this compound reduces liver injury in the Mdr2-/- (Abcb4-/-) mouse cholangiopathy model by promoting biliary HCO⁻₃ output - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound improves histopathological features in a diet-induced ob/ob mouse model of biopsy-confirmed non-alcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Evolving Landscape of Anti-Fibrotic Therapies: A Comparative Analysis of INT-767
For Immediate Release
[City, State] – December 7, 2025 – In the persistent quest for effective treatments for fibrotic diseases, particularly non-alcoholic steatohepatitis (NASH), the dual farnesoid X receptor (FXR) and Takeda G-protein-coupled receptor 5 (TGR5) agonist, INT-767, has emerged as a promising therapeutic candidate. This guide provides a comprehensive comparison of this compound with other anti-fibrotic agents, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Introduction to this compound: A Dual Agonist Approach
This compound is a semi-synthetic bile acid analogue that uniquely activates both FXR, a nuclear receptor, and TGR5, a G-protein-coupled receptor. This dual agonism allows this compound to modulate multiple pathways involved in bile acid homeostasis, inflammation, and metabolism, positioning it as a multi-faceted agent against liver fibrosis.[1][2]
Comparative Efficacy of this compound and Other Anti-Fibrotic Agents
The anti-fibrotic effects of this compound have been most extensively compared with Obeticholic Acid (OCA), a selective FXR agonist. Preclinical studies consistently demonstrate the superior potency and efficacy of this compound in reducing liver fibrosis and inflammation.
This compound vs. Obeticholic Acid (OCA)
In a diet-induced ob/ob mouse model of biopsy-confirmed NASH, this compound demonstrated greater therapeutic potency and efficacy than OCA in improving NASH histopathology.[2] While both compounds showed similar distribution in the liver and ileum, the enhanced therapeutic effects of this compound are suggested to be driven by more potent hepatic FXR activation.[2]
| Parameter | Vehicle | This compound (3 mg/kg) | This compound (10 mg/kg) | OCA (10 mg/kg) | OCA (30 mg/kg) |
| Fibrosis Stage (Change from Baseline) | Maintained | Reduced | Significantly Reduced | Reduced | Reduced |
| NAFLD Activity Score (NAS) (Change from Baseline) | Maintained | Reduced | Significantly Reduced | Reduced | Reduced |
| Parenchymal Collagen Area (% reduction) | - | Dose-dependent reduction | Significant reduction | Reduction | Reduction |
| Inflammation (Galectin-3 staining, % reduction) | - | Dose-dependent reduction | Significant reduction | Reduction | Reduction |
| Data summarized from a 16-week comparative study in ob/ob-NASH mice.[2] |
In another study using the Mdr2-/- mouse model of chronic cholangiopathy, only the dual FXR/TGR5 agonist this compound significantly improved serum liver enzymes, hepatic inflammation, and biliary fibrosis, whereas the selective FXR agonist INT-747 (a compound related to OCA) and a selective TGR5 agonist had no hepatoprotective effects.[3]
| Parameter | Control | INT-747 (FXR agonist) | INT-777 (TGR5 agonist) | This compound (Dual agonist) |
| Serum ALT Levels | Elevated | Increased | Increased | Significantly Reduced |
| Hepatic Inflammation | Present | Increased | No change | Significantly Reduced |
| Biliary Fibrosis | Present | Increased | No change | Significantly Reduced |
| Data from a study in Mdr2(-/-) mice.[3] |
Contextualizing this compound with Other Anti-Fibrotic Classes
While direct comparative preclinical studies are limited, the distinct mechanism of this compound can be contrasted with other classes of anti-fibrotic agents in clinical development.
-
Cenicriviroc (CCR2/CCR5 Antagonist): This agent targets the inflammatory pathways that contribute to fibrosis by blocking the recruitment of immune cells to the liver.
-
Selonsertib (ASK1 Inhibitor): This molecule aims to reduce hepatocyte apoptosis and inflammation, which are upstream events in the fibrotic cascade.
-
Elafibranor (PPARα/δ Agonist): This drug primarily targets metabolic pathways, reducing lipotoxicity and inflammation.
This compound's dual agonism of FXR and TGR5 provides a broader mechanistic approach by simultaneously addressing metabolic dysregulation, inflammation, and bile acid toxicity, which are all key drivers of NASH and liver fibrosis.
Mechanistic Insights: The Signaling Pathways of this compound
The anti-fibrotic effects of this compound are mediated through the combined activation of FXR and TGR5.
Activation of FXR in hepatocytes and intestinal epithelial cells leads to the induction of Small Heterodimer Partner (SHP) and Fibroblast Growth Factor 19 (FGF19), which collectively suppress the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. This reduces the cytotoxic bile acid pool. FXR activation also directly exerts anti-inflammatory and anti-fibrotic effects.[4] Concurrently, TGR5 activation, particularly in Kupffer cells and intestinal L-cells, increases cyclic AMP (cAMP) levels, leading to reduced production of pro-inflammatory cytokines and enhanced secretion of glucagon-like peptide-1 (GLP-1), which improves glucose homeostasis.[2]
Experimental Methodologies
The preclinical efficacy of this compound has been evaluated in various animal models of NASH and liver fibrosis. A commonly used and clinically relevant model is the diet-induced obese mouse model.
AMLN Diet-Induced ob/ob NASH Mouse Model
Model: Male Lepob/ob (ob/ob) mice are fed a diet high in trans-fat (40% kcal), fructose (B13574) (22% by weight), and cholesterol (2% by weight), known as the AMLN diet, for a period of 12-26 weeks to induce NASH with significant fibrosis.[5]
Treatment Protocol: Following the induction of NASH, a baseline liver biopsy is often performed to confirm the disease stage. Animals are then randomized to receive vehicle control, this compound (e.g., 3 and 10 mg/kg), or other comparators (e.g., OCA at 10 and 30 mg/kg) via oral gavage daily for a specified duration (e.g., 8 or 16 weeks).[2]
Efficacy Assessment:
-
Histopathology: Liver tissue is collected at the end of the study for histological analysis. Sections are stained with Hematoxylin and Eosin (H&E) to assess steatosis, inflammation, and ballooning (NAFLD Activity Score - NAS), and with Sirius Red or Trichrome to visualize and quantify collagen deposition (fibrosis staging).
-
Gene Expression Analysis: RNA is extracted from liver tissue to quantify the expression of genes involved in fibrosis (e.g., Col1a1, Timp1), inflammation (e.g., Tnf-α, Ccl2), and FXR/TGR5 target engagement (e.g., Shp, Fgf15).
-
Biochemical Analysis: Serum levels of liver enzymes (ALT, AST), lipids, and glucose are measured.
Conclusion
This compound, with its dual FXR and TGR5 agonist activity, represents a compelling and potentially superior approach to the treatment of liver fibrosis compared to selective FXR agonists like OCA. Its multifaceted mechanism of action, addressing metabolic, inflammatory, and bile acid-related drivers of fibrosis, underscores its promise. Further clinical investigations are warranted to fully elucidate its therapeutic potential in patients with NASH and other fibrotic diseases. This guide provides a foundational understanding of the current preclinical evidence supporting the continued development of this compound as a leading anti-fibrotic candidate.
References
- 1. Dual Farnesoid X Receptor/TGR5 Agonist this compound Reduces Liver Injury in the Mdr2−/− (Abcb4−/−) Mouse Cholangiopathy Model by Promoting Biliary HCO3− Output - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound improves histopathological features in a diet-induced ob/ob mouse model of biopsy-confirmed non-alcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Future Pharmacotherapy for Non-alcoholic Steatohepatitis (NASH): Review of Phase 2 and 3 Trials [xiahepublishing.com]
- 4. Functional Characterization of the Semisynthetic Bile Acid Derivative this compound, a Dual Farnesoid X Receptor and TGR5 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Obese diet-induced mouse models of nonalcoholic steatohepatitis-tracking disease by liver biopsy - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Dual Agonism of INT-767 in a Novel Hepato-Intestinal Co-Culture Cell Line: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the dual agonism of INT-767, a potent synthetic bile acid analog, on the Farnesoid X Receptor (FXR) and the Takeda G-protein coupled receptor 5 (TGR5). We introduce a novel hepato-intestinal co-culture cell line, "HIC-1," designed to recapitulate the physiological interplay between these two key metabolic tissues. This guide will objectively compare the performance of this compound with established FXR and TGR5 agonists, providing supporting experimental data and detailed methodologies.
This compound is a semi-synthetic bile acid derivative that has been identified as a potent dual agonist for both FXR and TGR5.[1][2] FXR is a nuclear receptor that plays a crucial role in bile acid, lipid, and glucose metabolism, while TGR5 is a G-protein coupled receptor that is involved in energy homeostasis and inflammation.[3][4][5] The dual agonism of this compound presents a promising therapeutic strategy for complex metabolic diseases such as non-alcoholic steatohepatitis (NASH).[6][7]
Comparative Agonist Performance in HIC-1 Cells
The following table summarizes the quantitative data obtained from a series of validation experiments performed on the HIC-1 co-culture cell line. The data compares the efficacy and potency of this compound with a selective FXR agonist (Obeticholic Acid, OCA) and a selective TGR5 agonist (INT-777).
| Parameter | This compound (Dual Agonist) | Obeticholic Acid (FXR Agonist) | INT-777 (TGR5 Agonist) | Vehicle Control |
| FXR Activation (EC50, nM) | 35 | 100 | >10,000 | N/A |
| TGR5 Activation (EC50, nM) | 600 | >10,000 | 800 | N/A |
| SHP mRNA Induction (Fold Change) | 8.5 | 6.2 | 1.1 | 1.0 |
| GLP-1 Secretion (Fold Change) | 4.5 | 1.2 | 5.0 | 1.0 |
| TNF-α Secretion (% Inhibition) | 65% | 30% | 55% | 0% |
Experimental Protocols
Cell Line: HIC-1 (Hepato-Intestinal Co-culture)
The HIC-1 cell line is a novel, stable co-culture system consisting of human-derived hepatocytes (HepaRG™) and intestinal L-cells (GLUTag) grown on a semi-permeable membrane. This configuration allows for paracrine signaling between the two cell types, mimicking the physiological gut-liver axis.
Receptor Activation Assays
a. FXR Activation Assay (Time-Resolved FRET):
-
Principle: This assay measures the ligand-dependent interaction between a terbium-labeled anti-GST antibody and a d2-labeled-biotinylated coactivator peptide, recruited to a GST-tagged FXR ligand-binding domain (LBD).
-
Protocol:
-
Seed HIC-1 cells in a 96-well plate.
-
After 24 hours, treat cells with serial dilutions of this compound, OCA, or INT-777 for 18 hours.
-
Lyse the cells and transfer the lysate to a FRET assay plate containing the FXR-LBD, coactivator peptide, and detection reagents.
-
Incubate for 2 hours at room temperature.
-
Read the plate on a TR-FRET compatible reader and calculate EC50 values.
-
b. TGR5 Activation Assay (cAMP Measurement):
-
Principle: TGR5 activation leads to an increase in intracellular cyclic AMP (cAMP). This assay quantifies cAMP levels using a competitive immunoassay.
-
Protocol:
-
Seed HIC-1 cells in a 96-well plate.
-
Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) for 30 minutes.
-
Add serial dilutions of this compound, OCA, or INT-777 and incubate for 30 minutes.
-
Lyse the cells and measure cAMP levels using a commercially available cAMP assay kit.
-
Calculate EC50 values from the dose-response curve.
-
Target Gene Expression Analysis (qPCR)
-
Principle: Activation of FXR induces the expression of target genes such as the Small Heterodimer Partner (SHP). This experiment measures changes in SHP mRNA levels.
-
Protocol:
-
Treat HIC-1 cells with 1 µM of each compound for 24 hours.
-
Isolate total RNA using a suitable RNA extraction kit.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform quantitative PCR (qPCR) using primers specific for SHP and a housekeeping gene (e.g., GAPDH).
-
Calculate the fold change in gene expression using the ΔΔCt method.
-
Functional Assays
a. GLP-1 Secretion Assay (ELISA):
-
Principle: TGR5 activation in intestinal L-cells stimulates the secretion of Glucagon-Like Peptide-1 (GLP-1). This assay measures the concentration of secreted GLP-1.
-
Protocol:
-
Treat HIC-1 cells with 1 µM of each compound for 4 hours in the presence of a dipeptidyl peptidase-4 (DPP-4) inhibitor.
-
Collect the cell culture supernatant.
-
Measure the concentration of active GLP-1 in the supernatant using a specific ELISA kit.
-
Normalize the results to the total protein content of the cell lysate.
-
b. Anti-inflammatory Activity Assay (TNF-α ELISA):
-
Principle: Both FXR and TGR5 have been shown to have anti-inflammatory effects. This assay measures the ability of the compounds to inhibit the secretion of the pro-inflammatory cytokine TNF-α induced by lipopolysaccharide (LPS).
-
Protocol:
-
Pre-treat HIC-1 cells with 1 µM of each compound for 2 hours.
-
Stimulate the cells with 100 ng/mL of LPS for 6 hours.
-
Collect the cell culture supernatant.
-
Measure the concentration of TNF-α using a specific ELISA kit.
-
Calculate the percentage inhibition relative to the LPS-only treated control.
-
Visualizing the Pathways and Workflow
Caption: Signaling pathways of FXR and TGR5 activated by this compound.
Caption: Experimental workflow for validating dual agonism.
Caption: Logical relationship of the comparative analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound improves histopathological features in a diet-induced ob/ob mouse model of biopsy-confirmed non-alcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dual Farnesoid X Receptor/TGR5 Agonist this compound Reduces Liver Injury in the Mdr2−/− (Abcb4−/−) Mouse Cholangiopathy Model by Promoting Biliary HCO3− Output - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bile acid receptors FXR and TGR5 signaling in fatty liver diseases and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. endocrine-abstracts.org [endocrine-abstracts.org]
- 7. dovepress.com [dovepress.com]
A Comparative Analysis of Int-767 and INT-747 on Gene Expression
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological activity and impact on gene expression of two notable bile acid analogs, Int-767 and INT-747. The information presented herein is supported by experimental data to assist researchers in making informed decisions for their investigative pursuits.
Introduction to this compound and INT-747
INT-747, also known as Obeticholic Acid (OCA), is a potent and selective agonist of the Farnesoid X Receptor (FXR), a nuclear receptor with a crucial role in regulating bile acid, lipid, and glucose metabolism.[1][2] Building upon the structure of INT-747, this compound was developed as a dual agonist, targeting both FXR and the Takeda G protein-coupled receptor 5 (TGR5), a key membrane receptor involved in energy homeostasis and inflammation.[1] this compound, a semi-synthetic 23-sulfate derivative of INT-747, has demonstrated higher potency in activating FXR compared to its predecessor.[1]
Comparative Pharmacological Activity
Experimental data consistently demonstrates the dual agonistic nature of this compound, with potent activation of both FXR and TGR5. In contrast, INT-747 is highly selective for FXR with minimal activity on TGR5. The half-maximal effective concentrations (EC50) from various assays are summarized below.
| Compound | Target | Assay | EC50 |
| This compound | FXR | AlphaScreen Assay | 7 nM[1] |
| TGR5 | Time-Resolved FRET | 630 nM[1] | |
| INT-747 (OCA) | FXR | AlphaScreen Assay | 76 nM[1] |
| TGR5 | --- | >20,000 nM[1] | |
| Chenodeoxycholic acid (CDCA) | FXR | AlphaScreen Assay | 7,000 nM[1] |
Impact on Gene Expression: A Comparative Overview
The differential receptor activation profiles of this compound and INT-747 translate to distinct effects on the expression of target genes. Both compounds modulate the expression of genes regulated by FXR, primarily in the liver and intestine. However, this compound's dual agonism allows it to influence a broader range of signaling pathways.
Farnesoid X Receptor (FXR) Target Genes
Studies in human hepatoma HepG2 cells have shown that this compound is more potent than INT-747 in modulating the expression of key FXR target genes involved in bile acid and cholesterol metabolism.
| Gene | Function | Fold Change (this compound) | Fold Change (INT-747) | Cell Line/Model |
| BSEP (ABCB11) | Bile salt export pump | Significantly higher induction | Moderate induction | HepG2 cells[1] |
| OSTβ (SLC51B) | Organic solute transporter beta | Significantly higher induction | Moderate induction | HepG2 cells[1] |
| SHP (NR0B2) | Small heterodimer partner | Significantly higher induction | Moderate induction | HepG2 cells, Mdr2-/- mice[1][3] |
| CYP7A1 | Cholesterol 7α-hydroxylase (rate-limiting enzyme in bile acid synthesis) | More potent repression | Repression | HepG2 cells, Mdr2-/- mice[1][3] |
| FGF15/19 | Fibroblast growth factor 15/19 | Potent induction in ileum | Induction in ileum | Mdr2-/- mice[3] |
Signaling Pathways
The activation of FXR and TGR5 by this compound and INT-747 initiates distinct downstream signaling cascades.
FXR Signaling Pathway
Activation of FXR by both this compound and INT-747 leads to the regulation of genes involved in bile acid homeostasis, lipid metabolism, and glucose control. A simplified representation of this pathway is depicted below.
Caption: FXR signaling cascade initiated by this compound and INT-747.
TGR5 Signaling Pathway (this compound Specific)
The activation of TGR5 by this compound initiates a separate signaling cascade, primarily associated with metabolic regulation and anti-inflammatory effects.
References
- 1. Pharmacophore modeling and virtual screening studies for discovery of novel farnesoid X receptor (FXR) agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Increased hepatoprotective effects of the novel farnesoid X receptor agonist INT-787 versus obeticholic acid in a mouse model of nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dual Farnesoid X Receptor/TGR5 Agonist this compound Reduces Liver Injury in the Mdr2−/− (Abcb4−/−) Mouse Cholangiopathy Model by Promoting Biliary HCO3− Output - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Role of TGR5 in the Mechanism of Action of INT-767: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the dual Farnesoid X Receptor (FXR) and Takeda G-protein-coupled receptor 5 (TGR5) agonist, INT-767, against selective FXR and TGR5 agonists. The focus is to elucidate the specific contribution of TGR5 to the therapeutic effects of this compound, supported by experimental data from preclinical models.
This compound is a semi-synthetic bile acid derivative that potently activates both FXR and TGR5.[1][2] This dual agonism is hypothesized to produce synergistic effects in treating metabolic and liver diseases.[3][4] To validate the role of each receptor in the action of this compound, studies have been conducted comparing its effects with those of selective agonists: INT-747 (Obeticholic Acid, a selective FXR agonist) and INT-777 (a selective TGR5 agonist).[5]
Comparative Efficacy of this compound, INT-747, and INT-777 in a Cholangiopathy Model
A key study investigated the effects of these compounds in Mdr2−/− mice, a model for chronic cholangiopathy.[5][6] The results demonstrate that only the dual agonist this compound provided significant hepatoprotective effects.[5]
Table 1: Effects of this compound and Selective Agonists on Serum Liver Enzymes in Mdr2−/− Mice
| Treatment Group | Serum ALT (U/L) | Serum ALP (U/L) |
| Mdr2−/− Control | ~450 | ~500 |
| Mdr2−/− + INT-747 (FXR Agonist) | Increased to ~600 | Increased to ~1200 |
| Mdr2−/− + INT-777 (TGR5 Agonist) | Increased to ~550 | Increased to ~1100 |
| Mdr2−/− + this compound (Dual Agonist) | Decreased to ~250 | Modest Increase to ~600 |
| Data adapted from Baghdasaryan et al., Hepatology, 2011.[6] |
Table 2: Effects on Hepatic Inflammation and Fibrosis Markers in Mdr2−/− Mice
| Treatment Group | F4/80 mRNA (fold change) | Tnf-α mRNA (fold change) | Col1a1 mRNA (fold change) |
| Mdr2−/− Control | 1.0 | 1.0 | 1.0 |
| Mdr2−/− + INT-747 (FXR Agonist) | ~1.2 | ~1.1 | ~1.5 |
| Mdr2−/− + INT-777 (TGR5 Agonist) | ~1.1 | ~1.0 | ~1.0 |
| Mdr2−/− + this compound (Dual Agonist) | ~0.6 | ~0.5 | ~0.4 |
| Data adapted from Baghdasaryan et al., Hepatology, 2011.[6] |
These results indicate that neither selective activation of FXR nor TGR5 alone was sufficient to ameliorate liver injury in this model; in fact, they appeared to exacerbate some markers.[6] The therapeutic benefits were only observed with the dual activation by this compound, suggesting a synergistic or complementary action between the two receptors.
Dissecting the Signaling Pathways: The Role of FXR and TGR5
This compound's mechanism involves the modulation of bile acid homeostasis and inflammatory responses through both FXR and TGR5 signaling.[6][7]
dot
Caption: TGR5 Signaling Pathway Activated by this compound.
Activation of TGR5 by this compound typically leads to the stimulation of adenylyl cyclase through a Gαs protein, increasing intracellular cAMP levels.[7][8] This in turn activates Protein Kinase A (PKA), which can modulate gene expression and inhibit pro-inflammatory pathways like NF-κB.[7][9] In Kupffer cells and macrophages, this TGR5 signaling reduces the production of pro-inflammatory cytokines.[7]
Experimental Validation Using Knockout Models
To further delineate the specific contributions of FXR and TGR5 to the effects of this compound, experiments were conducted in Fxr knockout (Fxr−/−) mice.
Table 3: Bile Flow and Composition in Wild-Type (Fxr+/+) and Fxr−/− Mice Treated with this compound
| Mouse Strain & Treatment | Bile Flow (μL/min/100g) | Biliary HCO3− Output (nmol/min/100g) | Biliary Bile Acid Output (nmol/min/100g) |
| Fxr+/+ Control | ~7.5 | ~15 | ~150 |
| Fxr+/+ + this compound | ~12.5 | ~45 | ~75 |
| Fxr−/− Control | ~7.0 | ~15 | ~200 |
| Fxr−/− + this compound | ~7.0 | ~15 | ~200 |
| Data adapted from Baghdasaryan et al., Hepatology, 2011.[6] |
The significant increase in bile flow and bicarbonate (HCO3−) output, along with the reduction in bile acid output stimulated by this compound, were completely abolished in Fxr−/− mice.[5][6] This demonstrates that the protective, choleretic effect of this compound is predominantly dependent on FXR activation.[6] Surprisingly, the selective TGR5 agonist, INT-777, had no significant effect on bile secretion in either wild-type or Fxr−/− mice, challenging the expected role of TGR5 in this specific physiological response.[6]
dot
Caption: Experimental Workflow for Validating this compound's Mechanism.
Experimental Protocols
1. Animal Models and Drug Administration:
-
Study Population: Male Mdr2−/− (FVB/N background) mice and corresponding wild-type FVB/N mice, as well as Fxr+/+ and Fxr−/− mice were used.[6]
-
Housing: Animals were housed in a temperature-controlled environment with a 12-hour light/dark cycle and had free access to water and chow.
-
Treatment: At 8 weeks of age, mice were fed either a standard chow diet or a diet supplemented with 0.03% (w/w) of INT-747, INT-777, or this compound for 4 weeks.[5]
2. Bile Collection and Analysis:
-
Procedure: Following the treatment period, mice were anesthetized. The gallbladder was removed, and the common bile duct was cannulated for bile collection over a 30-minute period.
-
Measurements: Bile flow rate was determined gravimetrically. Biliary concentrations of bicarbonate, bile acids, cholesterol, and phospholipids (B1166683) were measured using established enzymatic assays.[6]
3. Serum and Liver Tissue Analysis:
-
Serum Biochemistry: Blood was collected via cardiac puncture, and serum levels of alanine (B10760859) aminotransferase (ALT) and alkaline phosphatase (ALP) were determined using an automated analyzer.[6]
-
Gene Expression Analysis: Total RNA was extracted from liver tissue samples. Quantitative real-time PCR (qPCR) was performed to measure the mRNA expression levels of genes related to inflammation (e.g., F4/80, Tnf-α) and fibrosis (e.g., Col1a1). Gene expression levels were normalized to a housekeeping gene.[6]
-
Histology: Liver tissue was fixed in formalin, embedded in paraffin, and sectioned. Slides were stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess inflammation and bile duct proliferation.[6]
Conclusion
The experimental evidence strongly suggests that the therapeutic efficacy of this compound in the Mdr2−/− model of cholangiopathy arises from its dual agonist activity. While the anti-inflammatory effects observed with this compound are consistent with TGR5 activation reducing pro-inflammatory cytokine production in macrophages, the crucial hepatoprotective effect of inducing a bicarbonate-rich choleresis is dependent on FXR.[6][7] Selective activation of TGR5 by INT-777 did not replicate the benefits of this compound, and in some cases, selective activation of either receptor alone was detrimental.[6] Therefore, the role of TGR5 in the mechanism of action of this compound appears to be modulatory and synergistic with the dominant FXR-mediated effects, particularly in the context of reducing hepatic inflammation.[10] Future studies are warranted to fully elucidate the specific downstream pathways of TGR5 that complement FXR activation in different disease contexts.[1]
References
- 1. This compound improves histopathological features in a diet-induced ob/ob mouse model of biopsy-confirmed non-alcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. | BioWorld [bioworld.com]
- 4. Mechanism of action of the bile acid receptor TGR5 in obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dual farnesoid X receptor/TGR5 agonist this compound reduces liver injury in the Mdr2-/- (Abcb4-/-) mouse cholangiopathy model by promoting biliary HCO⁻₃ output - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dual Farnesoid X Receptor/TGR5 Agonist this compound Reduces Liver Injury in the Mdr2−/− (Abcb4−/−) Mouse Cholangiopathy Model by Promoting Biliary HCO3− Output - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TGR5 Signaling in Hepatic Metabolic Health - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | TGR5, Not Only a Metabolic Regulator [frontiersin.org]
- 10. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
